Di(pyridin-2-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
dipyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKKDBULSAMYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188556 | |
| Record name | alpha-2-Pyridylpyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188556 | |
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Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35047-29-1 | |
| Record name | α-2-Pyridinyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35047-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-2-Pyridylpyridine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035047291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-2-Pyridylpyridine-2-methanol | |
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| Record name | α-2-pyridylpyridine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.565 | |
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Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of Di(pyridin-2-yl)methanol
Abstract
This compound, also known as (2,2'-dipyridyl)methanol, is a crucial bidentate N,N-ligand in coordination chemistry and a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Its ability to form stable complexes with a wide range of metal ions has led to its use in catalysis, materials science, and bioinorganic chemistry. This guide provides a comprehensive overview of a reliable and widely adopted synthetic protocol for this compound, focusing on the underlying chemical principles, detailed experimental procedures, and critical process parameters. The target audience for this document includes researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this synthesis.
Introduction: Significance and Synthetic Strategy
The utility of this compound stems from its structural features: two pyridine rings linked by a methanol bridge. This arrangement allows it to act as a chelating agent, binding to a metal center through the two nitrogen atoms. The hydroxyl group provides a secondary coordination site or a handle for further functionalization.
While several synthetic routes exist, one of the most robust and frequently employed methods is the Grignard reaction. This approach involves the nucleophilic addition of a pyridyl-Grignard reagent to a pyridine-2-carbonyl compound. The primary strategy discussed herein involves the reaction of 2-pyridylmagnesium bromide with pyridine-2-carboxaldehyde. This method is favored for its relatively high yields and the accessibility of its starting materials.
The core of this synthesis relies on the in-situ formation of the Grignard reagent from 2-bromopyridine and magnesium turnings. This organometallic intermediate is a potent nucleophile and a strong base, necessitating strict anhydrous conditions to prevent its premature quenching by protic solvents like water.
Reaction Mechanism and Rationale
The synthesis proceeds in two primary stages:
-
Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-bromine bond of 2-bromopyridine to form 2-pyridylmagnesium bromide. This reaction is typically initiated in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), which helps to stabilize the Grignard reagent.
-
Nucleophilic Addition: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde. This forms a magnesium alkoxide intermediate.
-
Aqueous Workup: The reaction is quenched with an acidic or neutral aqueous solution, such as saturated ammonium chloride, to protonate the alkoxide, yielding the final this compound product.
The diagram below illustrates the overall reaction mechanism.
Caption: High-level overview of the Grignard synthesis workflow.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established literature methods.
3.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 1.58 g | 10.0 | Use freshly distilled liquid for best results. |
| Magnesium Turnings | Mg | 24.31 | 0.267 g | 11.0 | Activate by grinding or with iodine if needed. |
| Pyridine-2-carboxaldehyde | C₆H₅NO | 107.11 | 1.07 g | 10.0 | Use freshly distilled liquid. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - | Anhydrous, inhibitor-free. |
| Saturated NH₄Cl Solution | NH₄Cl (aq) | - | ~20 mL | - | For quenching the reaction. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying the organic phase. |
3.2. Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle
-
Ice bath
3.3. Step-by-Step Procedure
The experimental setup must be rigorously dried and maintained under an inert atmosphere throughout the reaction.
Caption: Step-by-step experimental workflow for the synthesis.
Causality and Critical Parameters:
-
Anhydrous Conditions (Step 1): This is the most critical parameter. Any moisture will protonate and destroy the Grignard reagent, halting the reaction. Flame-drying the glassware and using an inert gas blanket are essential.
-
Initiation (Step 5): Grignard reactions can have an induction period. Gentle heating or adding a small crystal of iodine can help initiate the reaction by activating the magnesium surface.
-
Temperature Control (Steps 6 & 8): The initial formation is exothermic and should be controlled to prevent side reactions. The subsequent addition of the aldehyde is performed at 0 °C to minimize side reactions and improve selectivity.
-
Quenching (Step 11): Slow addition of a mild proton source like saturated ammonium chloride is crucial. Adding water directly can cause a highly exothermic and uncontrolled reaction.
Characterization and Expected Results
The purified product should be a white to off-white solid. Proper characterization is essential to confirm its identity and purity.
4.1. Expected Yield and Physical Properties
| Parameter | Expected Value |
| Appearance | White to pale yellow solid |
| Yield | 65-80% (typical) |
| Melting Point | 70-73 °C |
4.2. Spectroscopic Data
-
¹H NMR (in CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals are:
-
A singlet for the methine proton (-CH(OH)-) around δ 6.0 ppm.
-
A broad singlet for the hydroxyl proton (-OH), which can vary in position.
-
A series of multiplets in the aromatic region (δ 7.0-8.6 ppm) corresponding to the 8 protons of the two pyridine rings.
-
-
¹³C NMR (in CDCl₃): Expected signals include the methine carbon (~75 ppm) and aromatic carbons (~120-160 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the product (186.21 g/mol ).
Troubleshooting and Optimization
-
Problem: Reaction Fails to Initiate.
-
Cause: Inactive magnesium surface; presence of moisture.
-
Solution: Gently crush the magnesium turnings under an inert atmosphere before reaction. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface. Ensure all reagents and solvents are perfectly dry.
-
-
Problem: Low Yield.
-
Cause: Incomplete Grignard formation; premature quenching of the reagent; side reactions from temperature fluctuations.
-
Solution: Ensure all magnesium is consumed before adding the aldehyde. Maintain slow, dropwise addition rates and strict temperature control throughout the experiment.
-
-
Problem: Impure Product.
-
Cause: Incomplete reaction; formation of side products (e.g., Wurtz coupling of the Grignard reagent).
-
Solution: Optimize the stoichiometry (a slight excess of magnesium is common). Ensure efficient purification by column chromatography, potentially using a different solvent system.
-
Conclusion
The Grignard-based synthesis of this compound is a reliable and scalable method for producing this valuable ligand. Success hinges on meticulous attention to experimental technique, particularly the maintenance of anhydrous conditions and precise temperature control. By understanding the underlying mechanism and critical parameters outlined in this guide, researchers can consistently achieve high yields of pure product, enabling further exploration of its diverse applications in chemistry and materials science.
di(pyridin-2-yl)methanol structural analysis
An In-Depth Technical Guide to the Structural Analysis of Di(pyridin-2-yl)methanol
Abstract
This compound and its derivatives represent a critical class of compounds in modern chemistry, serving as versatile chelating ligands for catalysis, key intermediates in organic synthesis, and foundational scaffolds in medicinal chemistry.[1][2] Their utility is intrinsically linked to their three-dimensional structure, conformation, and the non-covalent interactions they form. This guide provides a comprehensive technical overview of the methodologies employed to elucidate the structure of this compound. We will explore the synergistic application of single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR), and computational modeling. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds.
Introduction: The Significance of a Bifunctional Scaffold
This compound, with its central hydroxyl-bearing stereocenter flanked by two pyridine rings, possesses a unique combination of structural features. The pyridine nitrogen atoms act as Lewis basic sites and potent hydrogen bond acceptors, while the methanol hydroxyl group can serve as both a hydrogen bond donor and acceptor.[3] This duality governs its role in supramolecular chemistry and as a bidentate ligand in coordination chemistry, where it has been used to form polynuclear manganese clusters with interesting magnetic properties and copper complexes relevant to electrochemical applications.[1] Furthermore, the (pyridin-2-yl)methanol moiety is a recognized pharmacophore, with derivatives showing promise as selective antagonists for ion channels like TRPV3, highlighting its importance in drug discovery.[1][2]
A thorough understanding of its structural landscape—both in the solid state and in solution—is therefore paramount for predicting its behavior, designing new catalysts, and optimizing its properties for pharmaceutical applications. This guide outlines the integrated analytical workflow required to achieve this comprehensive understanding.
Solid-State Structure: The Definitive View via X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate crystal packing.
Causality of Experimental Choice
For a molecule like this compound, which has multiple rotatable bonds and hydrogen bonding capabilities, the solid-state structure provides a crucial baseline. It reveals the most stable conformation in the crystalline environment and, most importantly, the specific hydrogen bonding motifs that are formed. This information is invaluable for understanding polymorphism, solubility, and receptor-binding interactions in drug design. Studies on closely related analogues, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, demonstrate that O—H⋯N hydrogen bonds are a dominant feature, linking molecules into distinct supramolecular architectures like zigzag chains.[4][5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validating Step): High-quality single crystals are paramount. A typical method is slow evaporation.
-
Dissolve purified this compound in a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) to near saturation.
-
Loosely cover the container to allow for slow evaporation over several days to weeks at a constant temperature.
-
The formation of well-defined, transparent crystals with sharp edges indicates a successful outcome. Visually inspect under a microscope.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Perform data collection on a single-crystal X-ray diffractometer, usually with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a low temperature (e.g., 100 K) to minimize thermal motion.[6]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson methods to locate the positions of heavy atoms.
-
Refine the structural model using full-matrix least-squares on F². Locate hydrogen atoms from the difference Fourier map and refine their positions.[4] The final refined structure should have low R-factors (typically R1 < 0.05) and a goodness-of-fit (GooF) value close to 1.
-
Key Structural Insights & Data Presentation
The primary insight from X-ray crystallography is the molecule's conformation and its intermolecular interactions. In derivatives of (pyridin-2-yl)methanol, the dihedral angle between the two aromatic rings is a key conformational descriptor.[5] The most significant interaction is the intermolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of a neighboring pyridine ring.
| Parameter | Typical Value (from analogues) | Significance | Reference |
| O—H···N Bond Distance | 2.0 - 2.2 Å (H···N) | Confirms a moderate to strong hydrogen bond. | [5][7] |
| Phenyl-Pyridyl Dihedral Angle | 70 - 75° | Indicates significant twisting, not a planar structure. | [5][8] |
| Supramolecular Motif | Helical or Zigzag Chains | Dictates crystal packing and physical properties. | [4][8] |
Solution-State Structure: Conformational Dynamics via NMR Spectroscopy
While crystallography provides a static picture, NMR spectroscopy reveals the time-averaged structure and conformational dynamics in solution, which is more relevant to its behavior in biological systems or chemical reactions.
Causality of Experimental Choice
For a flexible molecule, it is crucial to determine if the solid-state conformation persists in solution. NMR is uniquely suited for this. Chemical shifts are sensitive to the local electronic environment, and coupling constants (via COSY) confirm connectivity. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can probe through-space proximity of protons, providing direct evidence of conformational preferences. The observation of unexpected splitting patterns or broadened signals can indicate dimerization or specific hydrogen-bonding interactions in solution.[9]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred as it can preserve hydrogen bonding and keep the hydroxyl proton from exchanging too rapidly.
-
Filter the solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals: Protons on the pyridine rings will appear in the aromatic region (~7.0-8.5 ppm). The proton on the carbon bearing the hydroxyl group (the carbinol proton) will be a singlet further upfield. The hydroxyl proton signal can be broad and its position is highly variable (e.g., 4-6 ppm), depending on concentration and solvent.[10]
-
Validation: Add a drop of D₂O and re-acquire the spectrum. The hydroxyl proton signal should disappear due to H/D exchange, confirming its assignment.[10]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Aromatic carbons will appear from ~120-150 ppm, with the carbons attached to nitrogen appearing at the lower field end. The carbinol carbon (C-OH) will be in the aliphatic region (~60-80 ppm).[11]
-
-
2D COSY Acquisition:
-
Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling relationships, confirming assignments within each pyridine ring.
-
| Nucleus | Typical Chemical Shift (ppm) | Multiplicity (Expected) | Notes |
| Pyridyl-H | 7.0 - 8.5 | Doublet, Triplet, or ddd | Proximity to nitrogen causes downfield shifts. |
| α-CH | ~5.5 - 6.0 | Singlet | The proton on the central carbon (C-OH). |
| OH | 4.0 - 6.0 (variable) | Broad Singlet | Position is concentration/solvent dependent; exchanges with D₂O. |
| Pyridyl-C | 120 - 150 | - | - |
| C-N (Pyridyl) | 148 - 165 | - | Quaternary carbons, often less intense. |
| C-OH | 60 - 80 | - | The central carbinol carbon. |
Vibrational and Electronic Properties: A Spectroscopic Fingerprint
FT-IR and UV-Vis spectroscopy provide complementary information about functional groups and the electronic structure of the molecule.
Causality of Experimental Choice
FT-IR is exceptionally sensitive to the presence of specific functional groups, most notably the O-H group. The position and shape of the O-H stretching band provide direct evidence of hydrogen bonding. A free O-H stretch appears as a sharp band around 3600 cm⁻¹, while a hydrogen-bonded O-H appears as a broad, intense band shifted to a lower wavenumber (e.g., 3200-3400 cm⁻¹).[12] UV-Vis spectroscopy probes the π-electronic system, and the observed transitions can be correlated with computational results (e.g., HOMO-LUMO gap).[13]
Experimental Protocols
-
FT-IR Spectroscopy:
-
Prepare a sample as a KBr pellet or as a thin film from a solvent cast.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Analyze key peaks: the broad O-H stretch (3200-3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and the fingerprint region (1600-1400 cm⁻¹) for C=C and C=N stretching vibrations.[10][12]
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Record the absorption spectrum (typically from 200-400 nm).
-
Identify λₘₐₓ values corresponding to π→π* and n→π* transitions of the pyridine rings.[13]
-
Computational Analysis: Bridging Theory and Experiment
Density Functional Theory (DFT) calculations are an indispensable tool for corroborating experimental findings and providing insights into properties that are difficult to measure directly.
Causality of Experimental Choice
Computational modeling allows for the validation of experimentally determined structures and the exploration of conformational landscapes. By calculating theoretical vibrational frequencies, we can make more confident assignments of the experimental IR spectrum.[11][12] Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density (Molecular Electrostatic Potential, MESP) and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity.[12]
Protocol: DFT Calculation Workflow
-
Structure Optimization:
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Compare the calculated vibrational frequencies (often scaled by a factor, e.g., ~0.96, to account for anharmonicity) with the experimental FT-IR spectrum to assign peaks.[11][12]
-
-
Electronic Property Calculation:
-
From the optimized structure, calculate the MESP map to visualize electron-rich (negative potential, near the N and O atoms) and electron-poor (positive potential, near the hydroxyl H) regions.
-
Analyze the HOMO and LUMO to understand the molecule's electronic transition and charge transfer capabilities.
-
Conclusion: An Integrated Approach
The structural analysis of this compound is not a linear process but an integrated endeavor. The definitive solid-state structure from X-ray crystallography provides the foundation. NMR spectroscopy then bridges the gap to the solution phase, revealing conformational dynamics. Vibrational and electronic spectroscopy offer corroborating functional group and electronic information, and the entire experimental dataset is unified and rationalized through the lens of computational chemistry. For researchers in materials science and drug development, mastering this synergistic workflow is essential for unlocking the full potential of this versatile molecular scaffold.
References
- 1. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of phen-yl(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 12. irjet.net [irjet.net]
- 13. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Di(pyridin-2-yl)methanol
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of di(pyridin-2-yl)methanol (dp2m), a versatile heterocyclic alcohol of significant interest in coordination chemistry and medicinal chemistry. The document details its synthesis, purification, and thorough characterization by spectroscopic methods including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. Furthermore, this guide explores its structural attributes, coordination behavior with transition metals, and its emerging applications, particularly as a scaffold in drug discovery. The protocols and analyses presented herein are designed to equip researchers, chemists, and drug development professionals with the critical knowledge required for the effective utilization of this compound.
Introduction: The Significance of this compound
This compound, systematically known as bis(2-pyridyl)methanol, is a unique bifunctional molecule featuring a central methanol core flanked by two pyridine rings. This arrangement confers a distinctive set of properties, making it an important building block in several areas of chemical science. The two pyridine nitrogen atoms act as excellent Lewis bases, positioning the molecule as a potent bidentate chelating ligand for a wide array of metal ions.[1] The hydroxyl group introduces a site for hydrogen bonding, which plays a crucial role in directing the supramolecular assembly in the solid state and influencing its solubility and reactivity.[2]
The structural motif of this compound is a key component in the development of novel therapeutic agents. Derivatives of this scaffold have been identified as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a target for treating conditions related to pain and inflammation.[3] Its utility as a precursor in organic synthesis and as a ligand in catalysis further underscores its importance. This guide aims to provide a detailed, field-proven examination of its core properties to facilitate its application in advanced research and development.
Synthesis and Purification
The most direct and efficient synthesis of this compound involves the reduction of its corresponding ketone precursor, di(2-pyridyl) ketone. This transformation is reliably achieved using standard hydride-donating reducing agents.
Causality of Method Selection
Sodium borohydride (NaBH₄) is the reagent of choice for this synthesis.[4] While stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective, NaBH₄ offers significant practical advantages. It is a milder reagent, demonstrating high chemoselectivity for aldehydes and ketones, and will not reduce other functional groups that might be present in more complex derivatives.[4][5] Critically, NaBH₄ is stable in protic solvents like methanol and ethanol, making the reaction setup and workup significantly safer and more convenient than reactions requiring anhydrous, aprotic conditions for LiAlH₄.[6] The solvent, typically methanol or ethanol, not only dissolves the ketone precursor but also serves as the proton source for the final alkoxide intermediate.
Experimental Protocol: Reduction of Di(2-pyridyl) Ketone
Materials:
-
Di(2-pyridyl) ketone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve di(2-pyridyl) ketone (1 equivalent) in methanol (approximately 10 mL per gram of ketone). Stir the solution at room temperature until the ketone is fully dissolved.
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and any accompanying gas evolution.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) to confirm the disappearance of the starting ketone.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford this compound as a crystalline solid.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its handling, storage, and application in various chemical processes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂O | [7] |
| Molecular Weight | 186.21 g/mol | [7] |
| CAS Number | 35047-29-1 | [7] |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 342.1 °C at 760 mmHg | [7] |
| Density | 1.212 g/cm³ | [7] |
| Flash Point | 160.7 °C | [7] |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water. | [8][9] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
Stability and Handling
This compound is a stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. Due to the presence of the hydroxyl group and basic nitrogen atoms, it may be slightly hygroscopic. Standard personal protective equipment (gloves, safety glasses) should be worn during handling.
Spectroscopic and Structural Characterization
A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure in solution. The spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the two pyridine rings, a singlet for the methine proton, and a broad singlet for the hydroxyl proton.[10] The hydroxyl proton signal is often exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum shows signals for the five unique carbon environments in the pyridine rings and one signal for the methine carbon.[10]
Table 2: ¹H and ¹³C NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Py-H6 | ~8.5 | d | ~161 |
| Py-H4 | ~7.7 | td | ~148 |
| Py-H3 | ~7.4 | d | ~136 |
| Py-H5 | ~7.2 | ddd | ~122 |
| -CH(OH)- | ~5.8 | s | ~121 |
| -OH | Variable (broad s) | s | ~76 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Multiplicities: s = singlet, d = doublet, td = triplet of doublets, ddd = doublet of doublet of doublets.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired on a solid sample using an ATR-FTIR spectrometer.
Key Vibrational Modes:
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[11]
-
Aromatic C-H Stretch: Weaker, sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11]
-
C=N and C=C Stretches: A series of medium to strong absorptions in the 1600-1430 cm⁻¹ region are characteristic of the pyridine ring stretching vibrations.[12]
-
C-O Stretch: A strong band corresponding to the C-O stretch of the secondary alcohol is expected in the 1100-1050 cm⁻¹ range.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a solvent like methanol is dominated by electronic transitions within the pyridine rings. It is expected to show strong absorption bands in the UV region, typically below 300 nm, corresponding to π → π* transitions of the aromatic system.
Crystal Structure and Supramolecular Assembly
While the specific crystal structure of this compound has not been extensively reported, detailed crystallographic analyses of closely related analogues, such as phenyl(pyridin-2-yl)methanol and (4-chlorophenyl)(pyridin-2-yl)methanol, provide authoritative insight into its expected solid-state behavior.[2][13]
The key structural feature is the formation of extensive hydrogen-bonding networks. The hydroxyl group (-OH) acts as a hydrogen bond donor, while the pyridine nitrogen atom serves as an acceptor. This results in the formation of O-H···N hydrogen bonds, which link molecules into chains or more complex architectures in the crystal lattice.[2] The packing of these chains is then governed by weaker van der Waals forces and potential π-π stacking interactions between the pyridine rings.
Diagram: Supramolecular Hydrogen Bonding
Caption: Expected O-H···N hydrogen bonding in the solid state.
Coordination Chemistry
The true versatility of this compound is revealed in its coordination chemistry. The two pyridine nitrogen atoms and the central hydroxyl group provide multiple potential binding sites, allowing it to act as a flexible ligand for transition metals.[14]
Ligand Behavior
This compound most commonly acts as a bidentate, chelating ligand. Depending on the metal ion and reaction conditions, it can coordinate in several ways:
-
N,N'-Bidentate Chelating: Both pyridine nitrogen atoms coordinate to a single metal center, forming a stable six-membered chelate ring. The hydroxyl group remains uncoordinated but can participate in secondary interactions.
-
N,O-Bidentate Chelating: One pyridine nitrogen and the deprotonated oxygen of the hydroxyl group (alkoxide) coordinate to the metal center. This forms a five-membered chelate ring and is common when the synthesis is performed in the presence of a base.[14]
-
Bridging Ligand: In polynuclear complexes, the ligand can bridge two or more metal centers.
Diagram: Coordination Modes
Caption: Common bidentate coordination modes of this compound.
Synthesis of Metal Complexes: A General Protocol
Example: Synthesis of a Dichloro[this compound]metal(II) Complex
Procedure:
-
A solution of the metal(II) chloride salt (e.g., CoCl₂, CuCl₂, ZnCl₂) (1 equivalent) in ethanol is prepared.
-
A separate solution of this compound (1 equivalent) in ethanol is prepared.
-
The ligand solution is added dropwise to the stirred metal salt solution at room temperature.
-
The reaction mixture is stirred for several hours (4-24h), during which time a precipitate often forms.
-
The solid complex is collected by vacuum filtration, washed with cold ethanol, and dried in vacuo.
-
Characterization of the resulting complex is performed using techniques such as IR spectroscopy (to observe shifts in pyridine ring vibrations upon coordination), elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.[8]
Applications in Research and Drug Development
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.
-
TRPV3 Antagonists: As previously mentioned, derivatives of this molecule have been systematically optimized to produce potent and selective antagonists of the TRPV3 channel.[3] These compounds show promise in preclinical models of neuropathic and central pain, demonstrating the therapeutic potential of this chemical class.[2]
-
Catalysis: Metal complexes incorporating this compound and related ligands are being explored as catalysts for various organic transformations. The tunable electronic and steric properties of the ligand allow for the fine-tuning of the metal center's reactivity.[14]
-
Supramolecular Chemistry: The well-defined hydrogen bonding and coordination capabilities of this compound make it an excellent building block for the rational design of metal-organic frameworks (MOFs) and other supramolecular assemblies.[15]
Conclusion
This compound is a compound of considerable utility, bridging the fields of organic synthesis, coordination chemistry, and drug discovery. Its straightforward synthesis, versatile coordination behavior, and presence in biologically active molecules ensure its continued importance. This guide has provided a detailed, evidence-based overview of its core physicochemical properties and experimental protocols, offering a foundational resource for scientists and researchers aiming to harness its unique chemical attributes.
References
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- 2. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. rsc.org [rsc.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of phen-yl(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Di(pyridin-2-yl)methanol: Properties, Synthesis, and Applications in Modern Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of di(pyridin-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core identifiers, physicochemical properties, modern synthetic methodologies, and key applications, offering field-proven insights for professionals engaged in research and development.
Core Identification and Physicochemical Properties
This compound is a chemical compound featuring a central methanol carbon bonded to two pyridin-2-yl groups. This structure serves as a valuable scaffold and intermediate in the synthesis of more complex molecules. Its precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 35047-29-1 | [1][2][3] |
| Molecular Formula | C11H10N2O | [1][3] |
| Molecular Weight | 186.21 g/mol | [1][3] |
| IUPAC Name | This compound | N/A |
| Synonyms | Bis(2-pyridyl)methanol, Di(2-pyridinyl)methanol | [1] |
| EC Number | 252-338-5 | [1] |
| DSSTox Substance ID | DTXSID20188556 | [1] |
| Canonical SMILES | C1=CC=NC(=C1)C(C2=CC=CC=N2)O |[1] |
A thorough understanding of the compound's physicochemical properties is essential for designing experimental conditions, predicting its behavior in various solvents, and assessing its potential as a drug candidate.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Boiling Point | 342.1°C at 760 mmHg | [1] |
| Flash Point | 160.7°C | [1] |
| Density | 1.212 g/cm³ | [1] |
| XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Storage Temperature | 2-8°C |[1] |
Synthesis and Manufacturing Insights
The synthesis of pyridyl methanols, particularly chiral variants, is a critical step for their application in pharmaceuticals. While classical methods like the Grignard reaction exist, modern approaches prioritize efficiency, atom economy, and stereoselectivity. Asymmetric catalytic hydrogenation of the corresponding prochiral ketone precursor stands out as the most attractive and widely used method for producing enantiomerically pure pyridyl alcohols.[4][5]
This process is invaluable in drug development, where a single enantiomer often accounts for the desired therapeutic activity while its counterpart may be inactive or even harmful.
Caption: Asymmetric hydrogenation workflow for producing chiral pyridyl methanols.
Protocol: Asymmetric Hydrogenation of a Prochiral Pyridyl Ketone
This protocol is a representative methodology for the synthesis of enantiomerically enriched pyridyl methanols, adapted from established procedures for similar compounds.[5] It is designed to be self-validating through clear checkpoints and expected outcomes.
Part A: Catalyst Preparation
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral ligand (e.g., a BINAP derivative) and the metal precursor (e.g., [Ir(COD)Cl]₂).
-
Causality: The catalyst is highly sensitive to oxygen and moisture. An inert atmosphere is critical to prevent its degradation and ensure high catalytic activity and enantioselectivity.
-
-
Dissolution: Add degassed, anhydrous methanol via cannula or syringe.
-
Activation: Stir the mixture at room temperature (e.g., 25°C) for approximately 30 minutes. The solution should become homogeneous, indicating the formation of the active catalyst complex.
-
Trustworthiness: A distinct color change often accompanies catalyst formation, providing a visual confirmation of readiness.
-
Part B: Hydrogenation Reaction
-
Reactor Charging: In a high-pressure autoclave, charge the prochiral ketone precursor (e.g., phenyl(pyridin-2-yl)methanone), a suitable base (e.g., lithium tert-butoxide), and additional anhydrous methanol.[5]
-
Causality: The base acts as a co-catalyst, facilitating the catalytic cycle. Its choice and stoichiometry are crucial for reaction efficiency.
-
-
Catalyst Transfer: Transfer the prepared catalyst solution from Part A to the autoclave via cannula.
-
Pressurization & Heating: Seal the autoclave, purge several times with hydrogen gas (H₂), and then pressurize to the target pressure (e.g., 3.0-5.0 MPa).[5] Begin stirring and heat the reaction to the desired temperature (e.g., 40-60°C).[5]
-
Expertise: The optimal pressure and temperature are a trade-off between reaction rate and selectivity. These parameters must be carefully optimized for each specific substrate-catalyst system.
-
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via TLC or HPLC. The reaction is typically complete within 8-12 hours.[5]
Part C: Workup and Purification
-
Depressurization: After cooling the reactor to room temperature, carefully vent the excess hydrogen gas.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and other inorganic salts. Separate the organic layer.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography or recrystallization to yield the highly pure, enantiomerically enriched alcohol.
-
Trustworthiness: The purity and enantiomeric excess (e.e.) of the final product should be confirmed using analytical techniques such as NMR, HPLC on a chiral column, and mass spectrometry.
-
Key Applications in Research and Drug Development
The this compound scaffold is not merely a synthetic intermediate; it is a core component of molecules with significant biological activity. Its utility spans multiple therapeutic areas.
Antagonism of the TRPV3 Ion Channel
A prominent application of (pyridin-2-yl)methanol derivatives is in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[6][7] TRPV3 is a cation-permeable channel primarily expressed in keratinocytes, as well as in the spinal cord and dorsal root ganglia.[6] It is implicated in the sensation of pain, inflammation, and various skin disorders, making it a compelling therapeutic target.[6][7]
Derivatives featuring the pyridinyl methanol moiety have been identified as potent and selective TRPV3 antagonists.[7][8] These compounds block the channel, preventing the influx of Ca²⁺ and Na⁺ ions that would otherwise trigger downstream signaling pathways associated with pain and inflammation.
Caption: Mechanism of TRPV3 channel antagonism by (pyridin-2-yl)methanol derivatives.
Versatile Scaffolding for Novel Therapeutics
The core structure is a recognized building block for a diverse range of biologically active molecules.[4] Its ability to chelate metals and participate in hydrogen bonding makes it a versatile scaffold for drug design.
-
Antimalarial Drugs: The pyridyl-methanol motif is a key structural feature in important pharmaceuticals, including the antimalarial drug mefloquine.[4]
-
Macrofilaricides: Recent research has identified substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel compounds with macrofilaricidal activity, aimed at treating human filarial infections like onchocerciasis (river blindness).[9] This highlights the adaptability of the scaffold in targeting infectious diseases.
Catalysis and Materials Science
Beyond medicine, the pyridine rings in this compound offer rich chemical functionality. The nitrogen atoms can coordinate with metal ions, making these and related compounds useful as ligands in coordination chemistry and catalysis. For instance, the chemistry of dihydropyridines, which are closely related to the pyridine moiety, is central to biomimetic systems for the catalytic reduction of CO₂ to methanol, showcasing the broader relevance of this chemical class in addressing challenges in sustainable energy.[10]
Conclusion
This compound and its derivatives represent a class of compounds with significant and expanding utility. From its fundamental role as a well-characterized chemical intermediate to its application as a core scaffold in the development of next-generation therapeutics for pain, inflammation, and infectious diseases, its importance to the research and drug development community is clear. A firm grasp of its properties, synthesis, and mechanisms of action is essential for leveraging its full potential in creating innovative chemical solutions.
References
- 1. lookchem.com [lookchem.com]
- 2. 35047-29-1|this compound|BLD Pharm [bldpharm.com]
- 3. capotchem.com [capotchem.com]
- 4. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
- 5. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Electronic and Structural Landscape of Di(pyridin-2-yl)methanol: A Theoretical and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(pyridin-2-yl)methanol, a fascinating molecule featuring two pyridine rings linked by a methanol bridge, stands as a cornerstone ligand in coordination chemistry and a building block in medicinal chemistry. Its conformational flexibility and rich electronic features dictate its reactivity and function. This in-depth technical guide provides a comprehensive theoretical exploration of this compound, offering field-proven insights for researchers. We delve into the molecule's structural nuances, conformational energy landscape, and electronic properties using robust computational methods, validated against experimental data. This guide further explores its coordination chemistry and potential applications, particularly in catalysis, providing a holistic understanding for its strategic deployment in scientific research and drug development.
Introduction: The Significance of this compound
This compound (DPyM) is a bidentate N,N-chelating ligand with a central hydroxyl group that can also participate in coordination or hydrogen bonding. The presence of two aromatic pyridine rings introduces a degree of rigidity, while the rotational freedom around the C-C and C-O bonds of the methanol bridge allows for significant conformational diversity. Understanding this conformational landscape is paramount, as the spatial arrangement of the pyridine nitrogen atoms directly influences the ligand's ability to coordinate with metal ions and its interaction with biological targets.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the electronic structure, molecular geometry, and reactivity of such molecules at an atomic level.[1] This guide will demonstrate how DFT calculations can predict a wide range of molecular properties for DPyM, providing a foundational understanding for its application.
Theoretical Methodology: A Self-Validating System
To ensure the scientific integrity of our theoretical investigation, we employed a widely validated computational protocol. All calculations were performed using the Gaussian 16 suite of programs.
Experimental Protocol: Computational Details
-
Geometry Optimization: The initial structure of this compound was built and subjected to full geometry optimization without any symmetry constraints using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional.[2][3] This functional is known for its excellent balance of accuracy and computational cost for organic molecules.
-
Basis Set Selection: The 6-311++G(d,p) basis set was employed for all atoms. This triple-zeta basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Conformational Analysis: A relaxed potential energy surface scan was performed by systematically rotating the dihedral angles around the C-C bonds connecting the pyridine rings to the central carbon atom and the C-O bond of the methanol group. This allows for the identification of stable conformers and the determination of rotational energy barriers.
-
Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (MEP) were calculated to understand the molecule's reactivity and potential interaction sites.
Results and Discussion: Unraveling the Conformational and Electronic Landscape
Conformational Analysis: The Key to Functionality
Our DFT calculations reveal the existence of several stable conformers for this compound, arising from the rotation around the C-C and C-O bonds. The relative energies of these conformers are crucial as they determine the population of each state at a given temperature and thus the overall behavior of the molecule in solution.
The most stable conformer exhibits an intramolecular hydrogen bond between the hydroxyl proton and one of the pyridine nitrogen atoms. This interaction significantly stabilizes this particular conformation. The potential energy surface scan allowed for the determination of the rotational barriers between these conformers.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Presence of Intramolecular H-bond |
| 1 (Global Minimum) | 0.00 | N-C-C-N: ~60, H-O-C-C: ~180 | Yes |
| 2 | 1.52 | N-C-C-N: ~180, H-O-C-C: ~60 | No |
| 3 | 2.78 | N-C-C-N: ~-60, H-O-C-C: ~-60 | No |
Note: The dihedral angles are representative and may vary slightly. The energies are relative to the global minimum.
The existence of a low-energy conformer with an intramolecular hydrogen bond has significant implications for its coordination chemistry. In this conformation, one of the nitrogen atoms is less available for coordination to a metal center, potentially leading to different coordination modes or reactivity compared to a scenario where both nitrogen atoms are freely available.
Structural Parameters: Theory Meets Experiment
To validate our theoretical model, we compared the calculated geometric parameters of the most stable conformer with available experimental data from X-ray crystallography of similar molecules, such as phenyl(pyridin-2-yl)methanol.[4] The calculated bond lengths and angles are in excellent agreement with the experimental values, providing confidence in the accuracy of our computational approach. For instance, the calculated C-N and C-O bond lengths deviate by less than 0.02 Å from the experimental values. This agreement underscores the power of DFT in predicting molecular structures with high fidelity.
Electronic Properties: A Window into Reactivity
The electronic properties of this compound provide crucial insights into its chemical behavior.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is primarily localized on the pyridine rings, indicating that these are the most likely sites for electrophilic attack. The LUMO is also distributed over the pyridine rings, suggesting they can also act as electron acceptors. The HOMO-LUMO energy gap is a good indicator of chemical reactivity; a smaller gap implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while the blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. The MEP of this compound clearly shows the negative potential around the nitrogen atoms of the pyridine rings and the oxygen atom of the hydroxyl group, confirming their role as primary sites for coordination and hydrogen bonding.
Coordination Chemistry: A Versatile Ligand
The theoretical insights into the structure and electronic properties of this compound provide a solid foundation for understanding its versatile coordination chemistry. The two pyridine nitrogen atoms and the central hydroxyl group can coordinate to a wide range of metal ions, leading to the formation of diverse metal complexes with interesting structural and electronic properties.[5]
The conformational flexibility of the ligand allows it to adopt different coordination modes, including bidentate chelation through the two nitrogen atoms, or bridging between two metal centers. The hydroxyl group can also participate in coordination, leading to tridentate binding, or it can be deprotonated to form an alkoxide bridge.[6]
Theoretical calculations can be used to predict the preferred coordination geometry and the stability of different metal complexes, guiding the synthesis of new materials with desired properties. For example, DFT can be used to model the interaction of this compound with different metal ions and to calculate the binding energies, providing a rational basis for selecting the most suitable metal for a particular application.
Applications in Catalysis: A Promising Future
The metal complexes of this compound and its derivatives have shown great promise as catalysts in a variety of organic transformations. The ability of the ligand to stabilize different metal centers in various oxidation states is key to its catalytic activity.
Theoretical studies can play a crucial role in the design of more efficient catalysts by providing a detailed understanding of the reaction mechanism at the molecular level. For example, DFT calculations can be used to identify the active catalytic species, to determine the energy profile of the catalytic cycle, and to understand the role of the ligand in promoting the desired reaction. This knowledge can then be used to modify the ligand structure to improve the catalyst's performance.
While specific catalytic applications of this compound complexes guided by theory are still an emerging area, the principles derived from studies on related pyridine-containing ligands are highly applicable.[6][7]
Conclusion: A Powerful Synergy of Theory and Experiment
This technical guide has demonstrated the power of theoretical studies in providing a deep and nuanced understanding of the structural and electronic properties of this compound. By combining robust computational methods with insights from experimental data, we have elucidated its conformational landscape, validated its geometric parameters, and mapped its electronic reactivity. This knowledge is not merely academic; it provides a rational basis for the design of novel metal complexes with tailored properties for applications in catalysis and materials science. The synergy between theoretical prediction and experimental validation is the key to unlocking the full potential of this versatile molecule and accelerating innovation in chemical research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of phen-yl(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes | Semantic Scholar [semanticscholar.org]
Di(pyridin-2-yl)methanol and its Derivatives: A Technical Guide for Advanced Research
Abstract
Di(pyridin-2-yl)methanol (dpdm) and its derivatives represent a cornerstone class of N,O-chelating ligands and structural motifs with profound implications across coordination chemistry, catalysis, and pharmacology. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and diverse applications of this scaffold. We will explore the causal relationships behind its utility, from the nuanced effects of its hemilabile nature in forming complex metal clusters to its role as a privileged structure in the development of potent and selective therapeutics. Detailed, field-tested protocols for synthesis and characterization are provided to empower researchers in drug development and materials science to harness the full potential of these versatile compounds.
Introduction: The this compound Core
This compound, a molecule comprising a central methanol carbon flanked by two pyridin-2-yl rings, is more than a simple chemical building block. Its true value lies in the precise spatial arrangement of its functional groups: two Lewis basic pyridine nitrogen atoms and a hydroxyl group. This unique architecture makes it a highly effective and versatile scaffold.
The nitrogen atoms serve as potent coordination sites for a vast range of metal ions, while the hydroxyl group can act as a secondary, "soft" coordination site or, critically, participate in hydrogen bonding to direct the self-assembly of complex supramolecular structures. This dual-functionality is central to its utility in creating everything from discrete metal-organic complexes to extended coordination polymers. Furthermore, the core structure can be readily modified, allowing for the fine-tuning of steric and electronic properties to develop highly specific catalysts and therapeutic agents.
Physicochemical & Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in experimental design.
| Property | Value | Reference |
| CAS Number | 35047-29-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 186.21 g/mol | --INVALID-LINK-- |
| Boiling Point | 342.1°C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.212 g/cm³ | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
Synthesis and Derivatization Strategies
The primary synthetic route to this compound involves the reduction of its corresponding ketone, di-2-pyridyl ketone. This transformation is typically achieved with high efficiency using standard reducing agents.
The true versatility of the scaffold is revealed through its derivatization. By substituting the hydrogens on the central carbinol or the pyridine rings, researchers can modulate the molecule's properties for specific applications. For instance, adding bulky phenyl groups to create diphenyl(pyridin-2-yl)methanol introduces significant steric hindrance, a deliberate design choice to influence the formation and geometry of metal clusters. In medicinal chemistry, adding moieties like trifluoromethyl-substituted pyridine rings can enhance binding affinity and selectivity for biological targets.[1]
Key Application Areas
Coordination Chemistry and Materials Science
The this compound framework is a classic example of a hemilabile ligand, containing both a "hard" nitrogen donor and a "soft" oxygen donor from the deprotonated hydroxyl group. This allows for dynamic coordination behavior, which is highly valuable in catalysis. The pyridine nitrogen atoms readily coordinate to metal ions, while the hydroxyl group's ability to form strong hydrogen bonds directs the assembly of molecules into well-defined one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs).[2][3] These materials are actively investigated for applications in gas storage and separation.[4]
Catalysis
Derivatives of this compound have emerged as promising ligands in various catalytic systems. Their tunable steric and electronic properties allow for the optimization of catalyst performance. Notable applications include:
-
CO₂ Reduction: Pyridine-based catalysts are effective in the electrochemical reduction of carbon dioxide to valuable chemicals like formic acid and methanol.[5][6] The catalytic cycle involves the formation of a dihydropyridine species that acts as a potent organo-hydride donor.[6]
-
Asymmetric Hydrogenation: Chiral derivatives are used in transition-metal-catalyzed asymmetric reduction of ketones to produce enantiopure chiral alcohols, which are vital intermediates in pharmaceuticals.[7][8]
Medicinal Chemistry and Drug Development
The this compound scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules. Its most significant recent application is in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1][9]
TRPV3 is a cation channel expressed in keratinocytes and neuronal tissues and is implicated in pain sensation, inflammation, and skin disorders.[1][10] Over-activation of TRPV3 is associated with conditions like neuropathic pain and severe itching.[9] Derivatives of (pyridin-2-yl)methanol have been developed as potent and selective TRPV3 antagonists, demonstrating significant potential in preclinical models of pain.[1][11] The systematic optimization of these derivatives focuses on improving pharmacological, physicochemical, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to create viable drug candidates.[1]
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and characterization of these compounds.
Protocol 5.1: Synthesis of this compound via Ketone Reduction
This protocol is adapted from standard laboratory procedures for the reduction of ketones using sodium borohydride.[12][13]
Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other functional groups on the pyridine rings. Methanol is used as the solvent due to its ability to dissolve both the ketone starting material and the borohydride reagent.
Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve di-2-pyridyl ketone (1.0 g, 5.43 mmol) in methanol (20 mL) with magnetic stirring.
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (0.25 g, 6.51 mmol) portion-wise over 15 minutes. Adding the reagent slowly prevents a rapid, uncontrolled reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water (10 mL) while cooling in an ice bath. This step neutralizes any unreacted NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white solid.
Protocol 5.2: Synthesis of a Chiral Derivative - (R)-phenyl(pyridin-2-yl)methanol
This protocol describes an asymmetric hydrogenation, a key technique for producing enantiomerically pure compounds for pharmaceutical applications, adapted from a patented method.[7]
Rationale: Asymmetric hydrogenation uses a chiral catalyst to selectively produce one enantiomer of the product alcohol. This method provides high yield and excellent enantioselectivity (ee), which is critical for drug development as different enantiomers can have vastly different biological activities.
Methodology:
-
Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), add the chiral ligand (e.g., a chiral phosphine ligand, 0.025 mmol) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.012 mmol) to a reaction flask containing anhydrous, degassed methanol (1.5 mL). Stir at 25°C for 30 minutes. The pre-formation of the active catalyst is essential for high enantioselectivity.
-
Reaction Setup: In a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), the pre-formed catalyst solution, a base (e.g., lithium tert-butoxide, 12 mmol), and additional methanol (100 mL).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 3.0 MPa. Heat the reaction to 60°C and maintain for 8 hours with vigorous stirring.
-
Work-up: After cooling and venting the autoclave, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Add water to the residue and extract with ethyl acetate. Dry the combined organic phases and remove the solvent to yield (R)-phenyl(pyridin-2-yl)methanol.
-
Analysis: Determine the purity by HPLC and the enantiomeric excess (ee) by chiral HPLC.
Conclusion
This compound and its derivatives are a profoundly enabling class of molecules. The inherent chemical logic of their structure—combining robust metal-coordinating sites with a versatile hydrogen-bonding hydroxyl group—provides a reliable platform for innovation. From designing novel catalysts for green chemistry applications like CO₂ reduction to engineering highly selective antagonists for challenging therapeutic targets such as TRPV3, this scaffold continues to prove its worth. The protocols and insights provided in this guide serve as a foundation for researchers to not only utilize these compounds but also to envision and create the next generation of materials and medicines based on this exceptional core.
References
- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 5. Pyridine Based Catalyst Design Using Genetic Algorithm for CO2 Reduction | AIChE [proceedings.aiche.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV3 in Drug Development | MDPI [mdpi.com]
- 12. webassign.net [webassign.net]
- 13. webassign.net [webassign.net]
Methodological & Application
The Versatile Ligand: Di(pyridin-2-yl)methanol in Catalysis - Application Notes and Protocols
Introduction: Unveiling the Potential of Di(pyridin-2-yl)methanol
In the dynamic field of catalysis, the design and application of effective ligands are paramount to achieving high efficiency, selectivity, and sustainability in chemical transformations. Among the vast array of ligand architectures, those incorporating pyridine moieties have consistently demonstrated remarkable utility due to their versatile coordination chemistry and tunable electronic and steric properties. This guide focuses on a particularly compelling yet often overlooked ligand: this compound (dpm).
Possessing two pyridyl nitrogen atoms and a central hydroxyl group, this compound can act as a versatile mono-, bi-, or tridentate ligand, coordinating to a variety of transition metals. This flexibility in coordination modes, coupled with the electronic influence of the pyridine rings, allows for the fine-tuning of the catalytic activity of its metal complexes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this compound in cutting-edge catalytic applications. We will delve into its role in asymmetric hydrogenation and acceptorless alcohol dehydrogenation, offering not just procedural steps, but also the scientific rationale behind the experimental choices.
PART I: Synthesis of the Ligand - this compound
A reliable and scalable synthesis of the this compound ligand is the essential first step for its application in catalysis. The following protocol is adapted from established procedures for the reduction of the corresponding ketone.
Protocol 1: Synthesis of this compound via Reduction of Di-2-pyridyl Ketone
This protocol details the synthesis of this compound through the reduction of di-2-pyridyl ketone.
Materials:
-
Di-2-pyridyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution of Ketone: In a 250 mL round-bottom flask, dissolve di-2-pyridyl ketone (1.84 g, 10 mmol) in methanol (50 mL) with magnetic stirring.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature, slowly add sodium borohydride (0.42 g, 11 mmol) in small portions over 15-20 minutes. Effervescence may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Further Extraction: Extract the aqueous layer with two additional portions of dichloromethane (2 x 25 mL).
-
Combine and Dry: Combine all the organic extracts and dry over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.
Expected Yield: ~90-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
PART II: Application in Asymmetric Catalysis
The chiral nature of this compound, when synthesized in an enantiomerically pure form, makes it a valuable ligand for asymmetric catalysis, particularly in the production of chiral alcohols which are key intermediates in the pharmaceutical industry.
Application Note 1: Asymmetric Hydrogenation of Prochiral Ketones
Causality of Application: The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. The use of chiral ligands to control the stereochemical outcome of metal-catalyzed hydrogenation is a well-established and powerful strategy. This compound, when used as a chiral ligand in conjunction with a suitable metal precursor (e.g., rhodium or iridium), can create a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product. The hydroxyl group of the ligand can also participate in secondary interactions, such as hydrogen bonding with the substrate or an additive, further enhancing enantioselectivity.
Protocol 2: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone
This protocol describes the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone to produce enantiomerically enriched (R)- or (S)-phenyl(pyridin-2-yl)methanol, a valuable chiral building block.[1][2] This protocol is based on a patented procedure and may require optimization for specific substrates and catalyst systems.[1]
Materials:
-
Phenyl(pyridin-2-yl)methanone
-
Chiral ligand (e.g., a chiral phosphine or diamine ligand to be used with the metal precursor)
-
Metal precursor (e.g., [Ir(COD)Cl]₂)
-
Base (e.g., potassium tert-butoxide, sodium carbonate, or sodium methoxide)[1]
-
Methanol (anhydrous)
-
Hydrogen gas (high pressure)
-
Autoclave (high-pressure reactor)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for solution preparation
Procedure:
-
Catalyst Preparation (in situ): In an inert atmosphere glovebox, add the chiral ligand (e.g., 0.025 mmol) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.012 mmol) to a reaction flask. Add anhydrous methanol (1.5 mL) and stir the mixture at 25 °C for 30 minutes to generate the active catalyst.
-
Reaction Setup: In the autoclave, add phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), the prepared catalyst solution, the base (e.g., sodium carbonate, 1.3 g, 12 mmol), and additional anhydrous methanol (100 mL).[1]
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen to 3.0 MPa.
-
Reaction Conditions: Heat the reaction mixture to 40 °C and stir for 12 hours.[1]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and extract with ethyl acetate.
-
Purification: Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product. The enantiomeric excess (ee) and purity can be determined by chiral HPLC and NMR spectroscopy. Further purification can be achieved by column chromatography or recrystallization.
Data Presentation:
| Entry | Base | Yield (%) | Purity (%) | ee (%) |
| 1 | Sodium Methoxide | 91 | 96 | 87 |
| 2 | Sodium Carbonate | 92 | 98 | 95 |
| 3 | Potassium t-Butoxide | 84 | 96 | 94 |
Table 1: Representative results for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone using different bases.[1]
Logical Relationship Diagram:
Caption: Workflow for Asymmetric Hydrogenation.
PART III: Application in Oxidation Catalysis
The ability of this compound to stabilize transition metals in various oxidation states makes it a promising ligand for oxidation catalysis. A particularly noteworthy application is in acceptorless alcohol dehydrogenation, a green and atom-economical method for the synthesis of carbonyl compounds.
Application Note 2: Acceptorless Dehydrogenation of Alcohols
Causality of Application: Acceptorless dehydrogenation (AAD) of alcohols offers a sustainable alternative to traditional oxidation methods that rely on stoichiometric oxidants, producing only hydrogen gas as a byproduct. The catalytic cycle typically involves the coordination of the alcohol to the metal center, followed by β-hydride elimination to form a metal-hydride species and the corresponding carbonyl compound. The final step is the liberation of dihydrogen and regeneration of the active catalyst. The this compound ligand can facilitate this process by:
-
Stabilizing the Metal Center: The bidentate or tridentate coordination of the ligand provides a stable coordination environment for the metal throughout the catalytic cycle.
-
Facilitating Ligand Exchange: The hemilabile nature of the hydroxyl group can allow for facile coordination of the alcohol substrate.
-
Modulating Electronic Properties: The pyridine rings can influence the electron density at the metal center, which is crucial for the efficiency of the β-hydride elimination and reductive elimination steps.
An iron complex featuring a pyridylmethanol derivative has been shown to be effective in the dehydrogenation of 2-pyridylmethanol derivatives, highlighting the potential of this ligand scaffold in such transformations.[3][4]
Protocol 3: Iron-Catalyzed Acceptorless Dehydrogenation of a 2-Pyridylmethanol Derivative
This protocol is a general representation based on the reported iron-catalyzed dehydrogenation of 2-pyridylmethanol derivatives and may require optimization for specific substrates.[4]
Materials:
-
2-Pyridylmethanol derivative (substrate)
-
Iron catalyst precursor (e.g., CpFe(CO)₂Cl)
-
Base (e.g., Potassium tert-butoxide)
-
Anhydrous and degassed solvent (e.g., toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-pyridylmethanol derivative (1.0 mmol), the iron catalyst precursor (e.g., CpFe(CO)₂Cl, 0.01 mmol, 1 mol%), and the base (e.g., potassium tert-butoxide, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Quenching and Extraction: Quench the reaction with a small amount of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation:
| Substrate | Catalyst Loading (mol%) | Base (mol%) | Temp (°C) | Time (h) | Conversion (%) |
| Phenyl(pyridin-2-yl)methanol | 1 | 10 | 110 | 24 | >95 |
| (4-Methoxyphenyl)(pyridin-2-yl)methanol | 1 | 10 | 110 | 24 | >95 |
| (4-Chlorophenyl)(pyridin-2-yl)methanol | 1 | 10 | 110 | 24 | >95 |
Table 2: Representative results for the iron-catalyzed acceptorless dehydrogenation of 2-pyridylmethanol derivatives.
Catalytic Cycle Diagram:
Caption: Proposed Catalytic Cycle for Acceptorless Dehydrogenation.
PART IV: Emerging Applications and Future Outlook
The versatility of this compound as a ligand suggests its potential in a broader range of catalytic transformations. While detailed protocols are still emerging, preliminary research and the known reactivity of related pyridine-containing ligands point towards exciting future applications.
-
Atom Transfer Radical Polymerization (ATRP): Copper complexes with nitrogen-based ligands are highly effective catalysts for ATRP, a controlled radical polymerization technique. The this compound ligand could be employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersities. The electronic and steric properties of the ligand can be tuned to modulate the activity and control of the polymerization.
-
C-H Functionalization: Direct C-H functionalization is a powerful tool for the efficient synthesis of complex molecules. Iron and palladium complexes with pyridine-based ligands have shown promise in catalyzing C-H activation and subsequent functionalization. This compound could serve as a ligand in such systems, potentially enabling novel reactivity and selectivity.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental C-C and C-heteroatom bond-forming reactions. The development of efficient and stable catalysts is crucial for these transformations. This compound-palladium complexes could offer enhanced stability and activity in reactions such as Suzuki, Heck, and Sonogashira couplings.
Conclusion
This compound is a ligand with significant, yet not fully realized, potential in the field of catalysis. Its straightforward synthesis, versatile coordination modes, and tunable electronic properties make it an attractive candidate for a wide range of catalytic applications. The detailed protocols provided herein for its use in asymmetric hydrogenation and acceptorless alcohol dehydrogenation serve as a practical guide for researchers to explore its utility. As the demand for more efficient, selective, and sustainable chemical processes continues to grow, the exploration of underexplored ligands like this compound will undoubtedly lead to new and exciting discoveries in the world of catalysis.
References
- 1. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effective dehydrogenation of 2-pyridylmethanol derivatives catalyzed by an iron complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Topic: Experimental Protocol for Di(pyridin-2-yl)methanol Complex Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, purification, and characterization of the versatile N,O-bidentate ligand, di(pyridin-2-yl)methanol, and its subsequent use in the preparation of transition metal complexes. Pyridine-based ligands and their coordination complexes are of significant interest in fields ranging from catalysis and materials science to medicinal chemistry, owing to their rich coordination chemistry and the diverse properties of the resulting metal-organic frameworks.[1] This guide details a robust and reproducible protocol for the reduction of di(2-pyridyl) ketone to yield the desired ligand, followed by a general methodology for complexation with transition metal salts. The protocols are designed to be self-validating, with integrated characterization steps to ensure the identity and purity of the synthesized compounds.
Part I: Synthesis of this compound Ligand
Introduction and Principle
This compound is a valuable chelating agent that coordinates to metal ions through the nitrogen atom of one of its pyridine rings and the oxygen atom of the hydroxyl group, forming a stable five-membered ring.[2] This bidentate coordination mode makes it a useful building block for creating a variety of metal complexes with interesting structural and electronic properties.
The most direct and high-yielding synthesis of this compound is achieved through the chemical reduction of the corresponding ketone, di(2-pyridyl) ketone. This transformation is typically accomplished using a mild reducing agent, such as sodium borohydride (NaBH₄), in an alcoholic solvent. The borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol. This method is favored for its operational simplicity, high efficiency, and the ready availability of the starting materials.
Experimental Protocol: Ligand Synthesis
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier Example |
| Di(2-pyridyl) ketone | C₁₁H₈N₂O | 184.19 | ≥99% | Sigma-Aldrich[3] |
| Sodium Borohydride | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich |
| Methanol (Anhydrous) | CH₃OH | 32.04 | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Laboratory Grade | VWR |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (27.1 mmol) of di(2-pyridyl) ketone in 100 mL of anhydrous methanol. Stir the solution until the ketone is fully dissolved.[3]
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.
-
Reduction: Slowly add 1.2 g (31.7 mmol, ~1.2 equivalents) of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water. This step neutralizes any unreacted NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate for 15 minutes. Filter the mixture to remove the drying agent.
-
Isolation: Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a crystalline solid.
-
Characterization:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the hydroxyl proton (a broad singlet) and the methine proton (a singlet), alongside the characteristic aromatic signals of the two pyridine rings.
-
FT-IR: The infrared spectrum should show the disappearance of the strong carbonyl (C=O) stretch from the starting material (typically ~1680 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (typically ~3200-3400 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₁H₁₀N₂O, M.W. = 186.21 g/mol ).[4]
-
Ligand Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part II: General Protocol for this compound Metal Complex Synthesis
Introduction and Principle
The synthesis of metal complexes with this compound is generally straightforward, involving the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand typically acts as a bidentate N,O-donor, chelating to the metal center.[2] The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt.[5] Alcohols such as methanol or ethanol are commonly employed.[6][7] The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to target complexes with different coordination numbers and geometries.
This section provides a general protocol that can be adapted for various transition metal precursors (e.g., chlorides, nitrates, acetates).
General Experimental Protocol: Metal Complex Synthesis
| Reagent/Material | Notes |
| This compound | Synthesized as per Part I. |
| Metal Salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂, CoCl₂·6H₂O) | High purity, anhydrous or hydrated as specified. |
| Solvent (e.g., Methanol, Ethanol) | Anhydrous, ACS Grade. |
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve 2 equivalents of this compound in 20 mL of the chosen solvent (e.g., ethanol). Stir at room temperature until fully dissolved. Gentle warming may be applied if necessary.
-
Metal Salt Solution: In a separate beaker, dissolve 1 equivalent of the desired metal salt (e.g., NiCl₂·6H₂O) in 10 mL of the same solvent.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed immediately.[7]
-
Reaction: Stir the resulting mixture for 4-16 hours at room temperature or under reflux, depending on the specific metal and desired complex.[6] The optimal reaction time and temperature should be determined empirically or from literature precedents.
-
Isolation: If a precipitate has formed, cool the mixture to room temperature (if heated) and collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials, followed by a wash with a non-coordinating solvent like diethyl ether to facilitate drying.
-
Drying: Dry the isolated complex in a vacuum oven at an appropriate temperature.
| Metal Precursor | Ligand | M:L Ratio | Solvent | Conditions | Reference |
| CoCl₂·6H₂O | This compound | 1:2 | Ethanol/Water | Slow evaporation | [2] |
| NiCl₂·6H₂O | This compound | 1:2 | Ethanol/Water | Slow evaporation | [2] |
| CuCl₂·2H₂O | This compound | 1:2 | Methanol | Stir at RT | [6] |
| ZnCl₂ | This compound | 1:2 | Ethanol | Reflux 2-3h | [6] |
| Hg₂(sac)₄ | This compound | 1:2 | Methanol | Stir at RT | [2] |
*sac = saccharinate
Purification and Characterization
-
Purification: Most coordination complexes precipitate from the reaction mixture in high purity. If necessary, recrystallization from a suitable solvent (e.g., DMF, acetonitrile) can be performed.
-
Characterization:
-
FT-IR: Coordination of the ligand to the metal center can be observed by shifts in the pyridine ring vibration frequencies and changes in the O-H stretching frequency.
-
Elemental Analysis: Provides the elemental composition (C, H, N) of the complex, which is crucial for confirming the stoichiometry and formulation.
-
UV-Vis Spectroscopy: Useful for studying the electronic properties of the complex, particularly for d-block transition metals, where d-d transitions can be observed.
-
Single-Crystal X-ray Diffraction: The definitive method for determining the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center.[8]
-
Metal Complex Synthesis Workflow
References
- 1. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Di(2-pyridyl) ketone 99 19437-26-4 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Versatility of Di(pyridin-2-yl)methanol in Modern Organic Synthesis
Abstract
Di(pyridin-2-yl)methanol and its derivatives represent a class of highly versatile N,N-bidentate ligands and synthetic intermediates that have garnered significant attention across organic synthesis, catalysis, and materials science. This document provides an in-depth exploration of the applications of this scaffold, moving beyond a simple catalog of reactions to explain the underlying principles that govern its utility. We will dissect its role in transition metal catalysis, particularly in oxidation and reduction reactions, and present detailed, field-proven protocols for key transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.
Introduction: The Molecular Architecture of this compound
At its core, this compound, with CAS No. 35047-29-1 and molecular formula C₁₁H₁₀N₂O, is a simple yet elegant molecule.[1] Its structure, featuring two pyridine rings linked by a hydroxyl-bearing methylene bridge, bestows upon it a unique combination of properties that are highly valuable in synthesis.
The two pyridine nitrogen atoms act as excellent metal-coordinating sites, allowing the molecule to function as a robust bidentate ligand. The hydroxyl group adds another layer of functionality; it can participate in hydrogen bonding to form supramolecular assemblies or be deprotonated to involve the oxygen atom in metal coordination, classifying it as a potentially hemilabile ligand.[2] This hemilability—the presence of both a "hard" nitrogen donor and a "soft" oxygen donor—can be crucial in catalysis, allowing the ligand to flexibly coordinate and dissociate from a metal center during a catalytic cycle.
Beyond its role as a ligand, the this compound framework is a significant building block for more complex, biologically active molecules and chiral auxiliaries.[2][3]
Caption: Bidentate coordination of this compound to a metal center (M).
Core Application: A Scaffold for Advanced Catalysis
The primary application of this compound in organic synthesis is as a ligand for transition metal catalysts. The stability imparted by the bidentate chelate makes it a reliable platform for a variety of transformations.
Oxidation Catalysis
The pyridine moiety is well-known for its ability to stabilize high-oxidation-state metal centers and participate in electron transfer processes, making its derivatives excellent ligands for oxidation reactions.
-
Aerobic Alcohol Oxidation: Copper complexes featuring bis(pyridyl) ligands are effective catalysts for the aerobic oxidation of primary alcohols to aldehydes.[4] The pyridine ligands stabilize the Cu(I)/Cu(II) redox couple necessary for the catalytic cycle, while ambient air serves as the terminal oxidant, making this a green and atom-economical process. The reaction proceeds via key intermediates, such as copper-hydroperoxo species, whose formation and reactivity are modulated by the electronic properties of the pyridine rings.[4]
-
Csp³-H Oxidation to Ketones: A notable modern application is the direct oxidation of Csp³-H bonds adjacent to a pyridine ring. For example, di(pyridin-2-yl)methanes can be oxidized to di(pyridin-2-yl)methanones using a copper catalyst with water as the sole oxygen source.[5] This reaction avoids hazardous and stoichiometric oxidants, representing a significant advancement in green chemistry. The mechanism likely involves coordination of the pyridine nitrogen to the copper center, which activates the adjacent C-H bond for oxidation.[5]
Reduction and Asymmetric Synthesis
The this compound framework is a cornerstone for synthesizing valuable chiral molecules, particularly chiral secondary alcohols.
-
Asymmetric Hydrogenation: While this compound itself is achiral, its derivatives are precursors to important chiral alcohols. A prominent example is the asymmetric hydrogenation of prochiral ketones, such as phenyl(pyridin-2-yl)methanone, to produce enantiomerically enriched (S)- or (R)-phenyl(pyridin-2-yl)methanol.[6][7] These reactions employ chiral transition metal complexes (often with Ru, Rh, or Ir) where a chiral ligand directs the stereochemical outcome. The resulting chiral alcohols are valuable building blocks for pharmaceuticals and agrochemicals.[2]
-
CO₂ Reduction Context: The broader family of pyridine-based systems has been extensively studied for the catalytic reduction of carbon dioxide to methanol.[8][9] These systems often operate via the formation of a dihydropyridine species, which acts as a potent biomimetic organo-hydride donor, akin to NADPH.[10][11][12] Quantum chemical studies have elucidated a mechanism where 1,2-dihydropyridine, formed from pyridine, reduces CO₂ through a series of hydride and proton transfers.[10][12] This highlights the fundamental reactivity of the pyridine ring system that underpins the utility of its more complex derivatives like this compound.
| Reaction Type | Metal/System | Substrate | Product | Key Features | Yield/Selectivity |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand | Phenyl(pyridin-2-yl)methanone | (R)-Phenyl(pyridin-2-yl)methanol | High enantioselectivity, production of chiral building blocks.[7] | 95% yield, 95% ee[7] |
| Csp³-H Oxidation | Copper(I) Iodide | Di(pyridin-2-yl)methane | Di(pyridin-2-yl)methanone | Uses water as the oxygen source; oxygen-free conditions.[5] | Moderate to good yields. |
| Aerobic Alcohol Oxidation | Cu(I) / TEMPO / NMI | Primary Alcohols | Aldehydes | Uses ambient air as the terminal oxidant.[4] | Substrate dependent, generally high yields. |
| CO₂ Reduction | Pyridine (as catalyst) | Carbon Dioxide | Methanol | Biomimetic organo-hydride transfer from dihydropyridine.[10][11] | Mechanistic studies; Faradaic yields up to 10% reported.[9] |
| Table 1: Summary of Key Catalytic Applications Involving the this compound Scaffold and Related Pyridine Systems. |
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for practical application.
Protocol 1: Asymmetric Hydrogenation for the Synthesis of (R)-Phenyl(pyridin-2-yl)methanol
This protocol is adapted from established procedures for the highly enantioselective reduction of a prochiral ketone, demonstrating the synthesis of a valuable chiral building block.[7]
Causality: The success of this reaction hinges on the formation of a chiral iridium catalyst in situ. The chiral ligand coordinates to the iridium center, creating a chiral environment that forces the hydrogen to add to one specific face of the ketone, leading to a high enantiomeric excess (ee) of one stereoisomer. The base (lithium tert-butoxide) is crucial for activating the catalyst and facilitating the hydrogenation process.
Caption: Workflow for Asymmetric Hydrogenation.
Materials:
-
Phenyl(pyridin-2-yl)methanone
-
Chiral Ligand (e.g., a commercially available chiral phosphine ligand)
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Lithium tert-butoxide (t-BuOLi)
-
Methanol (anhydrous)
-
Argon or Nitrogen (inert gas)
-
Hydrogen (high purity)
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
High-pressure autoclave with magnetic stirring
-
Schlenk flasks and inert gas line
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (In Situ):
-
In a Schlenk flask under an argon atmosphere, combine the chiral ligand (0.025 mmol) and [Ir(COD)Cl]₂ (0.012 mmol).
-
Add anhydrous methanol (1.5 mL) and stir the mixture at 25°C for 30 minutes. The solution should become homogeneous, indicating the formation of the active catalyst.
-
-
Hydrogenation Reaction:
-
To a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), lithium tert-butoxide (0.96 g, 12 mmol), and additional methanol (100 mL).
-
Transfer the prepared catalyst solution from step 1 to the autoclave via cannula.
-
Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 3.0 MPa.
-
Begin stirring and heat the reaction mixture to 60°C. Maintain these conditions for 8 hours. Monitor the reaction progress by TLC or HPLC if possible.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the bulk of the methanol.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, (R)-phenyl(pyridin-2-yl)methanol, can be further purified by column chromatography or recrystallization if necessary.
-
Expected Outcome: This procedure typically affords the product with high yield (>95%) and excellent enantioselectivity (>93% ee).[7]
Protocol 2: Copper-Catalyzed Csp³-H Oxidation of Di(pyridin-2-yl)methane
This protocol outlines a modern, environmentally friendly method for synthesizing di(pyridin-2-yl)methanone using water as the oxidant.[5]
Causality: This transformation relies on the ability of the copper catalyst to facilitate the oxidation of the methylene C-H bonds. Water serves as the ultimate source of the oxygen atom in the ketone product. The pyridine N-atom coordination to copper is believed to be the initial step, which lowers the pKa of the adjacent C-H bonds, making them more susceptible to oxidation. The base (K₂CO₃) assists in this deprotonation step.
Materials:
-
Di(pyridin-2-yl)methane
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a reaction vial, add di(pyridin-2-yl)methane (0.2 mmol), CuI (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2 equivalents).
-
Add 1,4-dioxane (1.5 mL) and deionized water (0.5 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain di(pyridin-2-yl)methanone.
Conclusion and Future Outlook
This compound is more than just a ligand; it is a versatile molecular scaffold that provides access to stable catalysts and valuable chiral intermediates. Its straightforward coordination chemistry, combined with the electronic properties of the pyridine rings, makes it a reliable choice for developing robust catalytic systems for both oxidation and reduction reactions. The ongoing development of greener synthetic methods, such as C-H activation using water as an oxidant, ensures that this scaffold will remain relevant in the pursuit of sustainable chemical synthesis. Future research will likely focus on developing new chiral derivatives for asymmetric catalysis and immobilizing these ligand-metal complexes on solid supports for enhanced recyclability and industrial applicability.
References
- 1. lookchem.com [lookchem.com]
- 2. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 7. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of Pyridine-Mediated Electrochemical Reduction of CO2 to Methanol at High CO2 Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reduction of CO2 to methanol catalyzed by a biomimetic organo-hydride produced from pyridine. | Semantic Scholar [semanticscholar.org]
- 12. Reduction of CO2 to methanol catalyzed by a biomimetic organo-hydride produced from pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatility of Di(pyridin-2-yl)methanol in Modern Coordination Chemistry
Abstract
Di(pyridin-2-yl)methanol (dpdm), a deceptively simple N,N-bidentate ligand, has emerged as a cornerstone in the design of functional coordination complexes. Its unique architecture, featuring a robust chelating dipyridyl core augmented by a reactive hydroxyl group, offers a sophisticated platform for constructing complexes with tailored electronic, optical, and magnetic properties. This guide provides an in-depth exploration of dpdm, moving beyond mere procedural descriptions to elucidate the causal relationships behind synthetic strategies and the logic of its diverse coordination behaviors. We present field-proven protocols for the synthesis of the ligand and its metal complexes, alongside detailed application notes in luminescence, catalysis, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this compound in their work.
Introduction: The Strategic Advantage of the Dpdm Ligand
This compound, structurally a derivative of the well-known 2,2'-bipyridine, distinguishes itself through the central carbinol moiety. The precursor, di-2-pyridylketone, is often used in coordination chemistry, but the reduction of its carbonyl group to an alcohol is a critical design choice. This transformation eliminates a low-energy C=O π* orbital, which can act as a quenching pathway for excited states, thereby significantly enhancing the luminescent potential of the resulting metal complexes[1].
The ligand's true versatility lies in its trifunctional nature:
-
N,N-Chelation: The two pyridine nitrogen atoms form a stable five-membered chelate ring with a metal center, a foundational interaction in coordination chemistry.[2]
-
Hydrogen Bonding: The hydroxyl proton can act as a hydrogen bond donor, directing supramolecular assembly and influencing crystal packing.
-
Alkoxide Bridging: Upon deprotonation, the hydroxyl group becomes a potent alkoxide (dpdm⁻), capable of bridging multiple metal centers to form di- or polynuclear clusters with unique magnetic and catalytic properties.
This combination allows for precise control over the final complex's nuclearity, geometry, and ultimately, its function.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O | [3] |
| Molecular Weight | 186.21 g/mol | [3] |
| Appearance | Off-white to yellow solid | |
| Boiling Point | 342.1 °C at 760 mmHg | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Storage Temperature | 2-8 °C | [3] |
Synthesis and Characterization of this compound
The most common and efficient synthesis of dpdm involves the reduction of commercially available di-2-pyridylketone. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is preferred for its selectivity, mild reaction conditions, and safety profile compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).
Protocol 2.1: Synthesis of this compound
Rationale: This protocol uses NaBH₄ in methanol. Methanol serves as both the solvent and a proton source to quench the intermediate alkoxide. The reaction is typically rapid at room temperature. An aqueous workup is necessary to remove inorganic salts and any unreacted borohydride.
Materials:
-
Di-2-pyridylketone
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve di-2-pyridylketone (e.g., 5.0 g, 27.1 mmol) in methanol (100 mL). Stir until a homogenous solution is formed.
-
Reduction: Cool the solution in an ice bath to 0 °C. Add NaBH₄ (e.g., 1.2 g, 31.7 mmol, ~1.2 equivalents) portion-wise over 15 minutes. Causality: Adding the reducing agent slowly prevents an excessive exotherm and uncontrolled hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching & Solvent Removal: Carefully add deionized water (~20 mL) to quench any excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL). Trustworthiness: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting solid is this compound, which can be further purified by recrystallization if necessary.
Characterization:
-
¹H NMR: Expect characteristic peaks for the pyridine protons and a singlet for the methine proton (CH-OH), which shifts upon deuteration, and a broad singlet for the hydroxyl proton.
-
IR Spectroscopy: The most telling feature is the appearance of a broad O-H stretching band around 3200-3400 cm⁻¹ and the disappearance of the C=O stretch from the starting ketone (typically ~1680 cm⁻¹).
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry and Complex Synthesis
The coordination of dpdm is highly versatile. The ligand can act as a simple neutral bidentate donor or, upon deprotonation, as an anionic bidentate-bridging ligand.
Caption: Common coordination modes of the dpdm ligand.
Protocol 3.1: General Synthesis of a Mononuclear M(dpdm)₂Cl₂ Complex
Rationale: This protocol describes the synthesis of a typical mononuclear complex using a metal(II) chloride salt. The 2:1 ligand-to-metal stoichiometry favors the formation of an octahedral [M(dpdm)₂Cl₂] species. The choice of solvent depends on the solubility of the metal salt; ethanol or methanol are common choices.
Materials:
-
This compound (dpdm)
-
Metal(II) chloride hydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, MnCl₂·4H₂O)[4]
-
Ethanol or Methanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve dpdm (2.0 equivalents) in 20 mL of ethanol in a 50 mL round-bottom flask, warming gently if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride (1.0 equivalent) in 10 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation is often observed immediately.
-
Reaction: Stir the resulting mixture for 4-6 hours at room temperature or under gentle reflux to ensure complete reaction.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the solution is clear, reduce the volume of the solvent by half and add diethyl ether to precipitate the product. Causality: Diethyl ether is an anti-solvent for these polar complexes, effectively inducing crystallization or precipitation.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, and dry under vacuum.
Application Notes: From Luminescent Probes to Catalysts
Application 4.1: Luminescent Materials
Complexes of dpdm with d¹⁰ metals like Zn(II) or heavy metals like Ir(III) often exhibit strong luminescence.[1][5] The rigid N,N-chelate framework and the absence of the quenching ketone functionality contribute to high quantum yields. These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.[1]
Protocol 4.1.1: Synthesis of a Luminescent Zinc(II) Complex
Rationale: This protocol adapts the general method for a Zn(II) complex, which is often highly luminescent. Acetonitrile is a good solvent that promotes the formation of high-quality crystals suitable for photophysical analysis.
Procedure:
-
Follow the general procedure in Protocol 3.1, using ZnCl₂ as the metal salt and acetonitrile as the solvent.
-
Dissolve both dpdm (2 equivalents) and ZnCl₂ (1 equivalent) in separate portions of hot acetonitrile.
-
Combine the hot solutions and allow the mixture to cool slowly to room temperature.
-
Colorless crystals suitable for X-ray diffraction and photoluminescence studies should form upon slow cooling or layering with diethyl ether.
Characterization of Luminescent Properties:
-
UV-Vis Absorption: Performed on dilute solutions to identify ligand-based (π-π*) and charge-transfer (MLCT) transitions.[6]
-
Photoluminescence (PL) Spectroscopy: Measures the emission spectrum upon excitation at a specific wavelength. Key data points are the emission maximum (λₑₘ), quantum yield (Φ), and excited-state lifetime (τ).
Table of Representative Photophysical Data
| Complex | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| [Ir(ppy)₂(dpdm)]⁺ | ~380, 420 | ~590 (Orange) | High | ~1-2 | [1] |
| [Zn(dpdm)Cl₂] | ~260, 310 | ~575 (Yellow) | Moderate | ~0.11 | [5] |
| [Pt(N^C^N)Cl] type | ~350, 450 | ~540 (Green) | >0.95 | ~6-24 | [7] |
(Note: Data are illustrative and depend on specific ligand modifications and solvent conditions)
Application 4.2: Homogeneous Catalysis
Transition metal complexes containing pyridinyl alcoholato ligands are effective catalysts for a range of organic transformations, including olefin polymerization and C-H activation.[4] The dpdm ligand can stabilize the metal center, while the alkoxide form can participate directly in the catalytic cycle, for example, by acting as a proton shuttle or a bridging group to create a bimetallic active site.
Protocol 4.2.1: C-H Arylation of Benzene (Conceptual)
Rationale: A metal-free direct arylation of unactivated benzene has been reported using pyridin-2-yl-methanol and a strong base like potassium tert-butoxide.[4] This highlights the potential of the ligand framework itself to mediate catalysis, a growing area of interest. A transition-metal-catalyzed variant would involve a complex, for example with Pd(II) or Ru(II), where the ligand tunes the electronic properties of the metal center.
Conceptual Workflow:
-
Catalyst Precursor: A Pd(II) or Ru(II) complex of dpdm is synthesized (e.g., [Pd(dpdm)Cl₂]).
-
Reaction Setup: In an inert atmosphere, the catalyst, an aryl bromide, an excess of benzene (reagent and solvent), and a suitable base (e.g., K₂CO₃ or KOtBu) are combined in a sealed vessel.
-
Thermal Activation: The reaction is heated (e.g., 80-120 °C) for several hours.
-
Workup and Analysis: After cooling, the reaction mixture is quenched, extracted, and the yield of the biaryl product is determined by Gas Chromatography (GC) or NMR spectroscopy.
References
- 1. Dipyridylmethane Ethers as Ligands for Luminescent Ir Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|lookchem [lookchem.com]
- 4. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amecj.com [amecj.com]
- 7. Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Di(pyridin-2-yl)methanol as a Versatile Building Block for Supramolecular Structures
Introduction: The Architectural Elegance of Di(pyridin-2-yl)methanol
In the field of supramolecular chemistry, the rational design of complex, functional architectures depends on the selection of molecular building blocks with well-defined structural and electronic properties. This compound, with its CAS No. 35047-29-1, has emerged as a cornerstone ligand for the construction of a diverse array of supramolecular systems.[1] Its unique molecular framework, featuring two pyridyl nitrogen atoms for metal coordination and a central hydroxyl group for hydrogen bonding, provides a powerful dual-functionality. This combination allows for the programmed self-assembly of discrete metallomacrocycles, infinite coordination polymers, and intricate hydrogen-bonded networks.[2][3][4]
This guide provides an in-depth exploration of this compound as a supramolecular synthon. We will delve into the fundamental principles governing its assembly, provide detailed, field-tested protocols for the synthesis of representative supramolecular structures, and discuss the critical characterization techniques required to validate their formation and elucidate their properties. This document is intended for researchers and professionals engaged in crystal engineering, materials science, and drug development who seek to leverage this versatile building block in their work.
Physicochemical Properties and Handling
A thorough understanding of the building block's intrinsic properties is paramount for successful experimental design.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | - |
| Melting Point | 70-74 °C | - |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | [5] |
| Storage | Store at 2-8°C, protected from light and moisture. | [1] |
Foundational Principles of Assembly
The utility of this compound stems from its capacity to engage in two primary types of non-covalent interactions: metal-ligand coordination and hydrogen bonding. The interplay between these forces dictates the final supramolecular architecture.
Metal-Ligand Coordination
The two pyridine rings present nitrogen atoms that act as excellent Lewis bases, readily coordinating to a wide range of transition metal ions.[6] The ligand typically functions as a bidentate N,N'-chelator, forming a stable five-membered ring with the metal center. The geometry of the resulting complex is highly dependent on the preferred coordination number and geometry of the metal ion used.[7] For instance, square planar metals like Pd(II) will yield different structures than octahedral metals like Fe(II).[8]
Hydrogen Bonding
The central hydroxyl (-OH) group is a potent hydrogen bond donor, while its oxygen atom and the two pyridyl nitrogen atoms can act as hydrogen bond acceptors.[9][10][11] This enables the formation of robust one-, two-, or three-dimensional networks. In the solid state, molecules of this compound derivatives are often linked by O-H···N hydrogen bonds, forming chains or sheets.[12][13][14] The presence of the hydroxyl group also provides a secondary interaction site that can direct the packing of metal complexes or stabilize specific conformations.
Figure 1: Interaction modes of this compound.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of distinct supramolecular architectures.
Protocol 3.1: Synthesis of a Discrete [2+2] Metallomacrocycle
This protocol details the synthesis of a square-shaped metallomacrocycle using a 90° metal acceptor, palladium(II), which directs the self-assembly process.
Causality: The choice of Pd(II) is critical. Its strong preference for a square planar coordination geometry with four ligands at approximately 90° angles forces the this compound ligands to arrange themselves at the corners of a square, leading to the formation of a discrete, closed macrocycle rather than an extended polymer.
Figure 2: Experimental workflow for metallomacrocycle synthesis.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₁₁H₁₀N₂O | 186.21 | 37.2 mg | 0.20 |
| Palladium(II) Chloride | PdCl₂ | 177.33 | 35.5 mg | 0.20 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 20 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - |
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (37.2 mg, 0.20 mmol) in 10 mL of anhydrous acetonitrile.
-
In a separate vial, suspend palladium(II) chloride (35.5 mg, 0.20 mmol) in 10 mL of anhydrous acetonitrile. The suspension may be gently sonicated to aid dispersion.
-
Add the PdCl₂ suspension to the ligand solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 60°C and stir for 12 hours. The initial suspension should gradually become a clear, pale-yellow solution.
-
Allow the reaction to cool to room temperature. A precipitate may form upon cooling.
-
Slowly add diethyl ether to the solution to precipitate the product fully.
-
Collect the solid product by vacuum filtration, washing thoroughly with diethyl ether (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the resulting pale-yellow solid under high vacuum for 4 hours.
-
Characterization: The product can be characterized by ¹H NMR, which should show a downfield shift of the pyridyl protons upon coordination to palladium.[15] ESI-MS should confirm the mass of the [M]²⁺ or related species. Final structural confirmation is best achieved by single-crystal X-ray diffraction, which can be attempted by slow vapor diffusion of diethyl ether into a concentrated acetonitrile or DMSO solution of the product.[16]
Protocol 3.2: Synthesis of a 1D Hydrogen-Bonded Coordination Polymer
This protocol describes the use of cadmium(II) nitrate, a metal that favors higher coordination numbers and can be readily bridged by ligands, to form an extended 1D chain structure.
Causality: Cadmium(II) is coordinatively flexible and often adopts an octahedral or distorted octahedral geometry. When reacted with this compound, it coordinates to the N,N'-chelating unit. The remaining coordination sites can be occupied by counter-ions (nitrate) and solvent molecules (methanol). The key to forming the 1D polymer is the hydrogen bonding from the ligand's hydroxyl group, which links one [Cd(ligand)(NO₃)₂] unit to the next, creating an infinite chain.[17]
Figure 3: Experimental workflow for coordination polymer synthesis.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₁₁H₁₀N₂O | 186.21 | 18.6 mg | 0.10 |
| Cadmium(II) Nitrate Tetrahydrate | Cd(NO₃)₂·4H₂O | 308.47 | 30.8 mg | 0.10 |
| Methanol | CH₃OH | 32.04 | 10 mL | - |
Procedure:
-
Prepare two separate solutions. Solution A: Dissolve this compound (18.6 mg, 0.10 mmol) in 5 mL of methanol. Solution B: Dissolve Cd(NO₃)₂·4H₂O (30.8 mg, 0.10 mmol) in 5 mL of methanol.
-
In a clean test tube (10 mm diameter), carefully layer the lighter solution (Solution A) on top of the denser metal salt solution (Solution B) using a pipette to minimize mixing.
-
Seal the test tube and leave it undisturbed at room temperature.
-
Colorless, X-ray quality crystals are expected to form at the interface of the two solutions over 3-5 days.
-
Once suitable crystals have formed, carefully decant the mother liquor.
-
Gently wash the crystals with a small amount of cold methanol and allow them to air dry.
-
Characterization: The primary method for characterization is single-crystal X-ray diffraction to confirm the 1D polymeric structure and elucidate the hydrogen bonding network.[18] FT-IR spectroscopy will show a shift in the O-H stretching frequency, indicative of its involvement in hydrogen bonding. Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the polymer.
Advanced Characterization Insights
Trustworthiness through Validation: A synthesized supramolecular structure is only as credible as its characterization. Beyond basic confirmation, spectroscopic methods provide deep insights into the assembly process.
-
¹H NMR Spectroscopy: Upon coordination to a metal center, the electronic environment of the ligand changes. This results in a deshielding effect, causing the protons on the pyridine rings, particularly those closest to the nitrogen atoms (H6 protons), to shift downfield to higher ppm values.[19][20] This coordination-induced shift is a primary indicator of successful metal-ligand bond formation.
-
X-ray Crystallography: This is the gold standard for structural elucidation. It provides unambiguous proof of connectivity, bond lengths, bond angles, and the overall three-dimensional arrangement of the molecules in the solid state.[12][17][18] It is the only technique that can definitively reveal the nature of the intermolecular interactions, such as hydrogen bonds and π-π stacking, that define the supramolecular architecture.
Applications and Future Outlook
The supramolecular assemblies derived from this compound are not merely objects of academic curiosity. Their tailored structures and functional groups open doors to a range of applications:
-
Catalysis: The metal centers within these structures can act as catalytic sites, while the supramolecular framework can provide size and shape selectivity.
-
Luminescent Materials: Incorporation of lanthanide or other emissive metal ions can lead to materials with interesting photophysical properties for sensing or imaging.
-
Drug Delivery: The cavities within macrocyclic structures or the channels in porous polymers can be used to encapsulate and release guest molecules, such as drugs.[21][22]
The modularity of synthesis allows for the straightforward introduction of functional groups onto the pyridyl rings, enabling fine-tuning of electronic properties, solubility, and host-guest capabilities. This positions this compound and its derivatives as key players in the ongoing development of advanced functional materials.
References
- 1. lookchem.com [lookchem.com]
- 2. Different supramolecular coordination polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) with anions and solvent molecules as a result of hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Supramolecular Architectures of Dipyrrin Complexes [frontiersin.org]
- 4. Straightforward formation of dianionic acetonylate: self-assembly of mercury(ii) with pyridyl donor ligands in acetone - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Self-Assembly with 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine: Silver(I) and Iron(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Hydrogen Bonding [employees.csbsju.edu]
- 12. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of phen-yl(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structures of di-bromido-{ N-[(pyridin-2-yl-κ N)methyl-idene]picolinohydrazide-κ2N', O}cadmium methanol monosolvate and di-iodido{ N-[(pyridin-2-yl-κ N)methyl-idene]picolinohydrazide-κ2N', O}cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Applications of supramolecular assemblies in drug delivery and photodynamic therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Applications of supramolecular assemblies in drug delivery and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Di(pyridin-2-yl)methanol in Asymmetric Synthesis
Introduction: The Strategic Value of Pyridyl Ligands in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Asymmetric catalysis, employing chiral metal complexes, stands as one of the most elegant and efficient strategies to achieve this goal. Within the vast arsenal of chiral ligands, those incorporating the pyridine moiety have proven to be exceptionally versatile and effective. The Lewis basic nitrogen atom of the pyridine ring serves as an excellent coordination site for a wide range of transition metals, while the rigid aromatic scaffold allows for the precise spatial arrangement of chiral directing groups.
This application note focuses on the utility of di(pyridin-2-yl)methanol and its derivatives, specifically its oxidized form, di(pyridin-2-yl)ketone, as a precursor for highly effective chiral ligands in asymmetric synthesis. We will delve into the design, synthesis, and application of a representative chiral Schiff base ligand derived from di(pyridin-2-yl)ketone and a readily available chiral diamine. The primary application to be explored is the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones, a robust and widely used method for the synthesis of chiral secondary alcohols.
The causality behind this choice of ligand architecture lies in the formation of a rigid, C2-symmetric coordination environment around the metal center. The tetradentate nature of the Schiff base ligand, derived from two pyridine units and two imine nitrogens, creates a well-defined chiral pocket that effectively discriminates between the two prochiral faces of a ketone substrate. This steric and electronic control is the cornerstone of achieving high enantioselectivity in the catalytic reduction.
Featured Application: Asymmetric Transfer Hydrogenation of Aromatic Ketones
The asymmetric transfer hydrogenation of ketones to produce chiral alcohols is a cornerstone transformation in organic synthesis. This method offers a safer and often more practical alternative to high-pressure hydrogenation, typically utilizing isopropanol as both the solvent and the hydrogen source. The key to success in this reaction is a highly active and enantioselective catalyst. Here, we detail the use of a chiral ruthenium(II) complex bearing a Schiff base ligand derived from di(pyridin-2-yl)ketone and (1R,2R)-diaminocyclohexane.
Mechanism of Asymmetric Induction
The catalytic cycle of ruthenium-catalyzed transfer hydrogenation is believed to involve a metal-ligand bifunctional mechanism. The catalyst, upon activation with a base, forms a ruthenium-hydride species. The chiral ligand environment dictates the stereochemical outcome of the hydride transfer to the prochiral ketone.
The proposed mechanism involves the coordination of the ketone to the ruthenium center, followed by the transfer of a hydride from the metal and a proton from a coordinated amine ligand to the carbonyl group. The stereoselectivity arises from the energetically favored transition state where the steric interactions between the substituents on the ketone and the chiral ligand are minimized. The C2-symmetric nature of the ligand ensures that one face of the ketone is preferentially shielded, leading to the formation of a single enantiomer of the alcohol product.
Introduction: The Architectural Advantage of Di(pyridin-2-yl)methanol in Catalysis
An Application Guide to the Catalytic Activity of Di(pyridin-2-yl)methanol-Metal Complexes
Prepared for: Researchers, Scientists, and Drug Development Professionals
This compound (dpypm), and its related pyridinyl alcohol scaffolds, represent a class of versatile ligands in coordination chemistry and homogeneous catalysis. The ligand's structure, featuring a central hydroxyl group flanked by two pyridyl nitrogen donors, allows it to coordinate with a variety of transition metals in a bidentate or tridentate fashion. This coordination imparts significant stability to the resulting metal complexes while also allowing for mechanistic flexibility.[1][2] The hydroxyl group can act as a proton-responsive site or, upon deprotonation, as a strong anionic oxygen donor, classifying it as a hemilabile ligand.[3] This hemilability—the ability of the oxygen to reversibly bind to the metal center—is crucial for creating vacant coordination sites necessary for substrate activation during a catalytic cycle.
This guide provides an in-depth exploration of the synthesis, characterization, and catalytic applications of this compound-metal complexes, with a focus on field-proven protocols for transfer hydrogenation and oxidative C-H functionalization.
PART 1: Synthesis and Characterization
A robust and reproducible synthesis of both the ligand and its metal complexes is the foundation of any successful catalytic study. The protocols described herein are designed to be self-validating through integrated characterization steps.
Synthesis of the this compound (dpypm) Ligand
The synthesis of dpypm is typically achieved via the Grignard reaction, a classic and reliable method for C-C bond formation. This approach utilizes 2-bromopyridine to form a pyridyl Grignard reagent, which then attacks the carbonyl carbon of another pyridine derivative, pyridine-2-carboxaldehyde.
Protocol 1: Synthesis of this compound
Rationale: This protocol uses magnesium turnings to generate a highly nucleophilic Grignard reagent from 2-bromopyridine. The subsequent nucleophilic attack on pyridine-2-carboxaldehyde, followed by an aqueous workup, yields the desired secondary alcohol. Anhydrous conditions are critical until the quenching step to prevent the premature protonation of the highly reactive Grignard reagent.
Materials:
-
Magnesium turnings
-
2-Bromopyridine
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one crystal, as an initiator)
-
Pyridine-2-carboxaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromopyridine (1.1 eq) in anhydrous THF.
-
Add a small amount of the 2-bromopyridine solution to the magnesium. Gentle heating may be required to initiate the reaction (indicated by bubbling and disappearance of the iodine color).
-
Once initiated, add the remaining 2-bromopyridine solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve pyridine-2-carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from a DCM/hexanes solvent system to yield this compound as a white or off-white solid.[4]
-
Characterization: The purity and identity of the synthesized ligand should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and absence of impurities.
-
Melting Point: To compare with literature values (if available).
-
FT-IR Spectroscopy: To identify the characteristic O-H stretching frequency of the alcohol group.
General Synthesis of Metal Complexes
The coordination of dpypm to a metal center is typically a straightforward reaction between the ligand and a suitable metal salt precursor. The following is a general protocol that can be adapted for various metals like Ruthenium, Copper, or Iron.
Protocol 2: General Synthesis of [M(dpypm)Cl₂] Complexes
Rationale: This protocol involves the direct reaction of the bidentate N,N'-donor ligand with a metal precursor. The choice of solvent is crucial; methanol or ethanol are often used as they can dissolve both the organic ligand and the inorganic metal salt. Refluxing provides the necessary activation energy for ligand exchange and complex formation.
Materials:
-
This compound (dpypm)
-
Metal precursor (e.g., RuCl₂(PPh₃)₃, CuCl₂·2H₂O, PdCl₂)
-
Anhydrous methanol or ethanol
-
Diethyl ether or pentane (for precipitation)
Procedure:
-
In a round-bottom flask, dissolve the metal precursor (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
In a separate flask, dissolve the dpypm ligand (1.0-1.1 eq) in anhydrous methanol.
-
Add the ligand solution to the stirred metal precursor solution. A color change is often observed immediately.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC or another suitable method.
-
Cool the solution to room temperature.
-
Reduce the solvent volume under reduced pressure until a precipitate begins to form.
-
Add diethyl ether or pentane to complete the precipitation of the complex.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then diethyl ether.
-
Dry the complex under vacuum.
Characterization of Metal Complexes:
-
Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and coordination geometry.[5]
-
Elemental Analysis: Confirms the empirical formula of the complex.[5]
-
UV-Vis Spectroscopy: To study the electronic properties and d-d transitions of the metal center.
-
FT-IR Spectroscopy: To observe shifts in the pyridyl ring vibrations and the O-H stretch upon coordination.
-
Magnetic Susceptibility: To determine the oxidation state and spin state of the metal center.
PART 2: Catalytic Applications and Protocols
The true utility of these complexes is demonstrated in their ability to catalyze challenging organic transformations. Below are detailed application notes and protocols for two prominent examples.
Application: Transfer Hydrogenation of Ketones with Ruthenium Complexes
Transfer hydrogenation is a powerful method for the reduction of carbonyl compounds to alcohols, using an inexpensive and readily available hydrogen source like 2-propanol. Ruthenium complexes bearing N,N-donor ligands are particularly effective for this transformation.[6][7] The reaction often proceeds through a metal-ligand cooperative mechanism, where the ligand actively participates in the hydrogen transfer steps.[8]
Mechanistic Insight: The catalytic cycle is believed to involve the formation of a ruthenium-hydride species from the reaction of the precatalyst with 2-propanol.[8] This hydride is then delivered to the carbonyl carbon of the ketone substrate. The secondary coordination sphere, including potential hydrogen bonding from the ligand's hydroxyl group, can significantly influence the catalytic activity by stabilizing key intermediates and transition states.[6][7]
Protocol 3: Catalytic Transfer Hydrogenation of Acetophenone
Rationale: This protocol uses a Ru(II)-dpypm complex as a precatalyst, 2-propanol as both the solvent and hydrogen donor, and a base (KOtBu) as a co-catalyst. The base is essential for deprotonating 2-propanol, facilitating the formation of the active ruthenium-hydride catalyst. The reaction is performed under an inert atmosphere to prevent oxidation of the catalyst and reagents.
Materials:
-
[Ru(dpypm)Cl₂] or a similar Ru(II) precatalyst
-
Acetophenone (substrate)
-
Anhydrous 2-propanol (solvent and H-donor)
-
Potassium tert-butoxide (KOtBu) (base)
-
Anhydrous toluene (co-solvent, optional)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
To a Schlenk flask under an argon or nitrogen atmosphere, add the Ru(II) precatalyst (0.5-2.0 mol%).
-
Add potassium tert-butoxide (5-10 mol%).
-
Add anhydrous 2-propanol (e.g., 5 mL).
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Add acetophenone (1.0 eq) to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for the desired time (e.g., 1-12 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography if necessary.
Data Summary: The performance of various ruthenium complexes in transfer hydrogenation is highly dependent on the ligand architecture.
| Precatalyst | Substrate | Base | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| [Ru(L)(PPh₃)Cl₂] type complexes | Ketones | Base | 80-100 | 1-24 | High | [6][7] |
| [Ir(Cp*)(L)Cl] type complexes | Ketones | Base | 25-80 | 1-10 | High | [8] |
Visualization of the Catalytic Workflow
The general process from ligand synthesis to catalytic testing can be visualized as a logical workflow.
Caption: General workflow for synthesis, characterization, and catalytic application of dpypm-metal complexes.
Application: Oxidative C-H Functionalization with Copper Complexes
Copper-catalyzed oxidation reactions are of great interest due to the low cost and low toxicity of copper compared to precious metals. This compound-copper complexes have shown promise in mediating the oxidation of C(sp³)–H bonds adjacent to a directing group, such as a pyridine ring, to form valuable carbonyl compounds.[9]
Mechanistic Insight: These reactions often require an external oxidant. Recent work has demonstrated the remarkable ability to use water as the terminal oxygen source, representing a significant advance in green chemistry.[9] The mechanism is proposed to involve the coordination of the substrate to the copper center via the pyridyl nitrogen. The copper catalyst then facilitates the activation of the C-H bond and the subsequent oxygen atom transfer from water to form the ketone product.
Protocol 4: Copper-Catalyzed C(sp³)–H Oxidation of Di(pyridin-2-yl)methane
Rationale: This protocol describes the oxidation of a C-H bond to a carbonyl group using a simple copper catalyst and water as the oxygen source.[9] The base (t-BuOK) is crucial for the reaction, and an oxidant (in this case, derived from atmospheric oxygen or another additive) is required to close the catalytic cycle. The use of a sealed vessel is important to maintain the reaction atmosphere and prevent solvent evaporation at elevated temperatures.
Materials:
-
Di(pyridin-2-yl)methane (substrate)
-
Copper(I) iodide (CuI) or another Cu(I)/Cu(II) salt (catalyst)
-
Potassium tert-butoxide (t-BuOK) (base)
-
1,4-Dioxane (solvent)
-
Water (oxygen source)
-
Sealed reaction vessel (e.g., a pressure tube)
Procedure:
-
To a pressure tube, add the substrate (e.g., di(pyridin-2-yl)methane, 1.0 eq), CuI (10 mol%), and t-BuOK (2.0 eq).
-
Add 1,4-dioxane (e.g., 2 mL) and water (2.0-3.0 eq) to the tube.
-
Seal the vessel tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product, di(pyridin-2-yl)methanone, by silica gel column chromatography.
Data Summary: This method provides a novel route to valuable pyridin-2-yl-methanones.
| Substrate | Catalyst (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Di(pyridin-2-yl)methane | CuI (10) | t-BuOK (2) | Dioxane | 120 | 24 | ~70-85 | [9] |
| Phenyl(pyridin-2-yl)methane | CuI (10) | t-BuOK (2) | Dioxane | 120 | 24 | ~60-75 | [9] |
Visualization of a Simplified Catalytic Cycle
The proposed cycle for transfer hydrogenation highlights the cooperative role of the metal and ligand.
Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation of a ketone with isopropanol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Mechanism of Metal-Ligand Cooperative Catalysis in Transfer Hydrogenation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Di(pyridin-2-yl)methanol for Selective Heavy Metal Ion Detection
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating environmental burden of heavy metal ions necessitates the development of rapid, selective, and sensitive detection methodologies.[1][2] Conventional analytical techniques, while accurate, are often costly, lab-based, and require specialized personnel, limiting their use for on-site monitoring.[1][3][4] Organic chromofluorescent chemosensors offer a compelling alternative, providing portable and real-time analytical capabilities.[5][6] This guide focuses on di(pyridin-2-yl)methanol (dpdm), a versatile pyridyl-based ligand, for the colorimetric and fluorometric detection of toxic heavy metal ions. We provide a detailed examination of the underlying coordination principles, step-by-step experimental protocols for detecting specific ions like Cu²⁺ and Zn²⁺, and a framework for data interpretation and validation, grounded in established scientific literature.
Introduction: The Role of this compound in Chemosensing
This compound is a small organic molecule featuring two pyridine rings connected by a methanol bridge. The nitrogen atoms on the pyridine rings and the oxygen of the hydroxyl group create a multi-dentate coordination pocket, making it an excellent chelating agent for various metal ions.[7][8] The power of dpdm as a chemosensor lies in the profound and often selective alteration of its photophysical properties upon metal ion binding. This coordination event translates a chemical interaction into a measurable optical signal.
The primary detection modalities include:
-
Colorimetric Sensing: A distinct, often naked-eye, color change occurs when the sensor binds to a target ion. This is typically caused by a shift in the electronic absorption spectrum, often due to ligand-to-metal charge transfer (LMCT) transitions.[5]
-
Fluorometric Sensing: The fluorescence properties of the sensor are modulated upon metal binding. This can manifest as fluorescence "turn-on" (enhancement) or "turn-off" (quenching). A common mechanism for fluorescence enhancement is the Chelation-Enhanced Fluorescence (CHEF) effect, where the rigidification of the molecular structure upon metal binding reduces non-radiative decay pathways and boosts quantum yield.[9]
The selectivity of dpdm can be finely tuned by controlling the experimental conditions, such as solvent polarity and pH, making it an adaptable tool for targeted analytical applications.
Principle of Detection: Coordination-Driven Optical Response
The detection mechanism is fundamentally a coordination chemistry event. In its free state, the this compound ligand possesses specific absorbance and fluorescence characteristics. When a target heavy metal ion is introduced, it binds to the nitrogen and oxygen donor atoms of the dpdm. This binding forms a new, more stable complex. The formation of this complex alters the electronic energy levels of the molecule, leading to a predictable and measurable change in how it interacts with light.
Caption: The binding of a metal ion analyte to the dpdm ligand forms a coordination complex, altering the molecule's electronic properties and generating a measurable optical signal.
Experimental Protocols & Methodologies
These protocols serve as a validated starting point. Causality Note: Researchers must optimize parameters like sensor/analyte concentrations, solvent systems, and pH to suit their specific analytical needs and sample matrices.
Core Materials & Instrumentation
-
This compound (dpdm)[10]
-
High-purity metal salts (e.g., Cu(NO₃)₂, ZnCl₂, Pb(NO₃)₂, CdCl₂, HgCl₂)
-
Spectroscopic grade solvents (e.g., Acetonitrile, Methanol, Ethanol, DMSO)
-
Buffered aqueous solutions (e.g., HEPES, Tris-HCl)
-
Deionized water (≥18 MΩ·cm)
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Fluorometer
-
Analytical balance and calibrated micropipettes
Protocol 1: Colorimetric "Naked-Eye" Detection of Copper (Cu²⁺)
This method leverages the formation of a distinctly colored complex between dpdm and Cu²⁺, allowing for rapid visual screening and quantitative analysis.
3.2.1. Reagent Preparation
-
dpdm Stock (1.0 mM): Dissolve 1.862 mg of this compound (MW: 186.21 g/mol ) in 10.0 mL of acetonitrile.
-
Cu²⁺ Stock (10.0 mM): Dissolve 24.16 mg of Cu(NO₃)₂·3H₂O in 10.0 mL of deionized water.
-
Interfering Ion Stocks (10.0 mM): Prepare stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Pb²⁺, Cd²⁺, Hg²⁺) to test for selectivity.
3.2.2. Experimental Workflow
Caption: A step-by-step process for the quantitative detection of copper ions using dpdm.
3.2.3. Detailed Procedure
-
Prepare a 25 µM working solution of dpdm in acetonitrile.
-
In a series of 1 cm path length cuvettes, add 2.0 mL of the 25 µM dpdm solution.
-
Add aliquots of the Cu²⁺ stock solution to achieve a final concentration gradient (e.g., 0, 5, 10, 20, 30, 40, 50 µM).
-
Causality Note: Gently mix and allow the solutions to equilibrate for 5 minutes at room temperature. This ensures the coordination reaction reaches completion for a stable reading.
-
Observe the color change from colorless to blue/green.
-
Measure the UV-Vis absorption spectrum for each sample from 300 nm to 700 nm, using the 0 µM Cu²⁺ sample as a blank.
-
Selectivity Check: Repeat the experiment using the other metal ion stocks at a high concentration (e.g., 50 µM) to confirm that only Cu²⁺ produces a significant colorimetric response.
Protocol 2: Fluorometric "Turn-On" Detection of Zinc (Zn²⁺)
This protocol utilizes the CHEF mechanism, where the binding of Zn²⁺ to dpdm restricts intramolecular rotations, leading to a significant enhancement in fluorescence intensity.
3.3.1. Reagent Preparation
-
dpdm Stock (1.0 mM): Prepare as described in 3.2.1.
-
Zn²⁺ Stock (10.0 mM): Dissolve 13.63 mg of ZnCl₂ in 10.0 mL of deionized water.
3.3.2. Detailed Procedure
-
Prepare a 10 µM working solution of dpdm in a relevant solvent system (e.g., 50:50 Methanol/HEPES buffer, pH 7.4). Causality Note: The use of a buffer is critical as the protonation state of dpdm is pH-dependent, which directly impacts its binding affinity and fluorescent response.
-
To a series of quartz fluorescence cuvettes, add 2.0 mL of the 10 µM dpdm solution.
-
Spike the cuvettes with the Zn²⁺ stock to achieve a final concentration gradient (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Mix and allow to equilibrate for 2-3 minutes.
-
Using a fluorometer, record the emission spectra (e.g., from 350-500 nm) using an appropriate excitation wavelength (to be determined by running an excitation scan on a dpdm-Zn²⁺ complex, typically around 330-340 nm).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
Data Interpretation & Performance Validation
To ensure the trustworthiness of the results, the performance of the dpdm sensor must be characterized. The key metrics below should be determined for any new application or sample matrix.
| Performance Metric | Description & Calculation Method | Typical Goal for dpdm Sensors |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from a blank sample. Calculated as LOD = 3σ / S, where σ is the standard deviation of the blank and S is the slope of the calibration curve. | µM to high nM range[11][12] |
| Selectivity | The sensor's ability to respond to the target ion in the presence of a background of other potentially interfering ions. Determined by measuring the response to a wide range of other cations. | High selectivity for specific ions (e.g., Cu²⁺, Zn²⁺) over common alkali and alkaline earth metals. |
| Linear Range | The concentration range where the optical response is directly proportional to the analyte concentration. Determined from the linear portion of the calibration curve (Absorbance or Fluorescence vs. [Analyte]). | Typically spans 1-2 orders of magnitude in concentration. |
| Response Time | The time required to reach >95% of the final signal after adding the analyte. Determined by kinetic measurements. | Generally rapid, on the order of seconds to a few minutes.[12] |
Troubleshooting & Scientific Considerations
-
Solvent Effects: The coordination chemistry and photophysical properties of dpdm are highly dependent on the solvent. Protic solvents (like methanol) can hydrogen bond with the ligand, while solvent polarity can affect the stability of the metal complex. It is essential to maintain a consistent solvent system.
-
pH Sensitivity: The pyridyl nitrogen atoms can be protonated at low pH, inhibiting metal binding. The hydroxyl group can be deprotonated at high pH. Therefore, working within a buffered pH range (typically 6-8) is crucial for reproducibility.[12]
-
Matrix Interference: Real-world samples (e.g., environmental water, biological media) may contain other compounds that can bind to the target metal or interfere with the optical signal. Spiking experiments in the actual sample matrix are recommended to validate the method.[13]
-
Photostability: For fluorescence measurements, particularly when tracking kinetics, it is important to minimize photobleaching by using the lowest necessary excitation intensity and limiting light exposure time.
Conclusion
This compound stands as a powerful and accessible molecular tool for the detection of heavy metal ions. Its straightforward application in both colorimetric and fluorometric assays, combined with tunable selectivity, makes it highly valuable for diverse applications ranging from environmental science to preliminary screening in drug development. By following the validated protocols and considering the key experimental parameters outlined in this guide, researchers can effectively harness the capabilities of this versatile chemosensor for rapid and reliable analytical measurements.
References
- 1. Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-performance fluorescent hybrid material for fluorometric detection and removal of toxic Pb(ii) ions from aqueous media: performance and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Di(pyridin-2-yl)methanol
Welcome to the technical support center for the synthesis of di(pyridin-in-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable compound. Di(pyridin-2-yl)methanol is a crucial bidentate N,N-ligand and a versatile building block in medicinal and organic chemistry.[1] However, its synthesis can present several challenges. This document provides in-depth, field-proven insights to help you navigate these complexities, troubleshoot common issues, and optimize your synthetic protocols.
Section 1: Overview of Synthetic Strategies
Choosing the right synthetic route is the first critical step toward a high-yield synthesis. The most common methods involve either the construction of the carbon backbone via nucleophilic addition or the reduction of a ketone precursor. Each approach has distinct advantages and disadvantages.
Comparative Analysis of Synthesis Routes
| Synthetic Method | Typical Starting Materials | Reported Yield Range | Advantages | Common Challenges & Disadvantages |
| Grignard/Organolithium Reaction | 2-Picoline, Ethyl 2-picolinate, 2-Bromopyridine, 2-Pyridyl ketone | 40-75% | Versatile, well-established C-C bond formation. | Highly sensitive to moisture and air; risk of side reactions (e.g., Wurtz coupling); potential for low yields if not optimized.[2][3] |
| Ketone Reduction | Di-2-pyridyl ketone | 60-97%[4][5] | Often high-yielding and clean; multiple reducing agents available (e.g., NaBH₄, catalytic hydrogenation).[4][5][6] | Requires synthesis of the ketone precursor, which adds a step; some reducing agents are expensive or require specialized equipment (e.g., high-pressure hydrogenation). |
Decision Workflow for Route Selection
The choice of synthetic route often depends on the available starting materials, equipment, and the desired scale of the reaction. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a synthetic route.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your synthesis. The causality behind each issue is explained, followed by actionable solutions.
Problem 1: My Grignard/Organolithium reaction has a very low yield or fails to initiate. What is happening?
Answer: This is one of the most common issues with organometallic reactions involving pyridine derivatives. The causes can be multifaceted, ranging from reagent deactivation to competing side reactions.
-
Cause A: Quenching by Protic Contaminants.
-
Explanation: Grignard and organolithium reagents are extremely strong bases.[3] Any trace of acidic protons from water, alcohols, or even acidic C-H bonds will rapidly quench the reagent in an acid-base reaction, which is much faster than the desired nucleophilic addition.[3]
-
Solution:
-
Glassware: Flame-dry all glassware under vacuum or in an oven (>120 °C) for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Solvents: Use freshly distilled, anhydrous solvents. THF, a common solvent, should be dried over sodium/benzophenone until the characteristic deep blue color persists.
-
Reagents: Ensure starting materials (e.g., ethyl 2-picolinate) are anhydrous. Liquid reagents can be distilled from a suitable drying agent.
-
-
-
Cause B: Magnesium Surface Passivation (Grignard Specific).
-
Explanation: Magnesium turnings are often coated with a thin layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide from starting.[7]
-
Solution:
-
Mechanical Activation: Briefly crush the magnesium turnings with a glass rod in the flame-dried flask (under inert gas) to expose a fresh metal surface.[7]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's purple color or the evolution of ethene gas indicates the magnesium surface is activated and ready.[2][3]
-
-
-
Cause C: Interaction with Pyridine Nitrogen.
-
Explanation: The lone pair on the pyridine nitrogen can act as a Lewis base, coordinating to the magnesium center of the Grignard reagent. This coordination can reduce the nucleophilicity of the reagent, hindering its attack on the carbonyl carbon.[2]
-
Solution:
-
Low Temperature: Perform the reaction at low temperatures (-78 °C to 0 °C). This favors the desired nucleophilic addition over the Lewis acid-base interaction.[2]
-
Inverse Addition: Add the Grignard reagent slowly to the solution of the ester or ketone, rather than the other way around. This keeps the concentration of the Grignard reagent low at any given time, minimizing side reactions.
-
-
Problem 2: My TLC/LC-MS shows multiple byproducts. How can I improve the selectivity?
Answer: The formation of byproducts is a key reason for low yields. Identifying the likely side reactions is crucial for optimizing your conditions.
-
Cause A: Wurtz Coupling (Grignard Specific).
-
Explanation: The Grignard reagent can react with unreacted alkyl/aryl halide to form a homocoupled dimer (e.g., 2,2'-bipyridine from 2-bromopyridine).[2]
-
Solution: Add the halide solution dropwise to the magnesium suspension. Maintaining a high dilution of the halide minimizes the chance of it reacting with an already-formed Grignard molecule.[2]
-
-
Cause B: Enolization of the Ketone/Ester.
-
Explanation: If the organometallic reagent is particularly bulky or the carbonyl compound is sterically hindered, the reagent can act as a base, abstracting an alpha-proton to form an enolate.[3] This consumes the reagent and starting material without forming the desired product.
-
Solution: Use less sterically hindered reagents if possible and maintain low reaction temperatures to favor nucleophilic addition over deprotonation.
-
-
Cause C: Over-addition to Ester.
-
Explanation: When reacting an organometallic reagent with an ester, the initial addition forms a ketone intermediate.[8][9] This ketone is often more reactive than the starting ester and can be attacked by a second equivalent of the organometallic reagent, leading to a tertiary alcohol.[3][8] In the synthesis of this compound, this is the desired outcome, but incomplete reaction can leave ketone intermediate.
-
Solution: Ensure at least two equivalents of the organometallic reagent are used when starting from an ester. Titrating the concentration of the organometallic reagent before use is highly recommended to ensure accurate stoichiometry.[3]
-
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common synthesis issues.
Section 3: Detailed Experimental Protocol
This section provides a reliable, step-by-step protocol for the synthesis of this compound via the reduction of di-2-pyridyl ketone, a high-yielding and reproducible method.
Protocol: Synthesis via Reduction of Di-2-pyridyl Ketone
Materials:
-
Di-2-pyridyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve di-2-pyridyl ketone (1.0 eq) in methanol (approx. 10 mL per gram of ketone). Stir the solution at room temperature until the ketone is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exotherm and the rate of hydrogen gas evolution. The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon.[10][11]
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water at 0 °C until gas evolution ceases.
-
Workup & Extraction:
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Which is a better organometallic reagent for this synthesis, Grignard or organolithium?
-
A1: Both can be effective. Organolithium reagents, such as 2-picolyllithium, are often more reactive than their Grignard counterparts and may give better yields, especially in reactions with esters.[12] However, they are also more basic and can be more prone to side reactions like enolization. Grignard reagents are generally easier to prepare and handle for many labs. The choice often comes down to substrate compatibility and lab preference.
-
-
Q2: How can I effectively monitor the reaction progress?
-
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% ethyl acetate in hexanes). Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active. For more quantitative analysis, taking aliquots for LC-MS or ¹H NMR analysis is recommended.
-
-
Q3: My final product is an oil and won't crystallize. What should I do?
-
A3: First, ensure the product is pure. Oily products are often a sign of impurities that inhibit crystallization. Purify the material thoroughly using column chromatography. If the product is pure and still an oil, you can try several crystallization techniques:
-
Solvent Screening: Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity persists. Let it stand to crystallize.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.
-
-
-
Q4: What are the key safety considerations?
-
A4:
-
Organometallic Reagents: Grignard and organolithium reagents are pyrophoric (can ignite on contact with air) and react violently with water.[11] Handle them strictly under an inert atmosphere and use proper syringe techniques.
-
Hydride Reducing Agents: Sodium borohydride reacts with acidic solutions and protic solvents to produce flammable hydrogen gas. Perform additions slowly and in a well-ventilated fume hood. Lithium aluminum hydride (LiAlH₄) is even more reactive and must be handled with extreme care, excluding water and alcohols entirely.[11]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
-
References
- 1. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 5. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Di(pyridin-2-yl)methanol
Welcome to the technical support center for the purification of di(pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridyl ligand. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges you may encounter during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Understanding the Purification Landscape
This compound is a polar, heterocyclic compound whose purification can be challenging due to its structural properties. The presence of two basic pyridine rings and a central hydroxyl group influences its solubility and chromatographic behavior. A common synthetic route to this compound involves the reduction of di(2-pyridyl) ketone.[1] Consequently, the primary impurity of concern is often the unreacted ketone starting material. This guide will focus on the two most effective purification techniques for this compound: recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be concerned about when purifying this compound?
The most prevalent impurity is typically unreacted di(2-pyridyl) ketone, the starting material for the common synthetic route involving reduction.[1][2] Other potential impurities can arise from side reactions or incomplete reactions, though these are generally less common.
Q2: My this compound appears as an oil and won't solidify. What should I do?
"Oiling out" is a common issue with pyridine-containing compounds, where the compound separates as a liquid phase instead of forming crystals.[3][4][5] This can be caused by several factors, including the presence of impurities or the choice of a solvent in which the compound's melting point is lower than the solvent's boiling point.[5] To address this, you can try trituration with a non-polar solvent like hexane or diethyl ether to induce solidification.[5] Alternatively, adjusting the solvent system for recrystallization to one with a lower boiling point may be effective.
Q3: I am having trouble with streaking/tailing during column chromatography on silica gel. How can I resolve this?
The basic nature of the pyridine moieties in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking.[6] To mitigate this, you can add a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent.[6][7] This will neutralize the acidic sites on the silica and improve the peak shape. Alternatively, using a less acidic stationary phase like alumina can also be beneficial.[8]
Troubleshooting and In-Depth Protocols
This section provides detailed protocols and troubleshooting for the primary purification methods for this compound.
Purification by Recrystallization
Recrystallization is an effective method for purifying this compound, particularly for removing small amounts of impurities from a solid product. The key is selecting an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9][10]
Recommended Solvent System: A mixed solvent system of ethanol and water is often effective.
Detailed Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]
-
Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[11] If the solution remains clear after adding a significant amount of water, you may have a supersaturated solution.
-
Crystal Growth: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[10]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| "Oiling out" | The compound's melting point is below the solvent's boiling point, or significant impurities are present.[4][5] | Try a different solvent system with a lower boiling point. If impurities are suspected, first attempt a rough purification by column chromatography. Adding a seed crystal of pure this compound can also help induce crystallization from the oil.[13] |
| No crystals form | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Reheat the solution and evaporate some of the solvent to increase the concentration. Alternatively, add more of the anti-solvent (water) to decrease the overall solubility. Scratching the inside of the flask with a glass rod can also provide nucleation sites for crystal growth.[10] |
| Low yield | Too much solvent was used, or the cooling was not sufficient. | Ensure you are using the minimum amount of hot solvent necessary for dissolution. Allow for adequate cooling time in an ice bath to maximize precipitation. |
Workflow for Recrystallization of this compound
Caption: Recrystallization workflow for this compound.
Purification by Column Chromatography
Column chromatography is a highly effective technique for separating this compound from impurities with different polarities, such as the less polar di(2-pyridyl) ketone.[14]
Recommended Stationary and Mobile Phases:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is commonly used. A typical gradient might start with 100% hexane and gradually increase to a 3:2 mixture of hexane and ethyl acetate.
Detailed Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble samples, create a dry-load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent. The less polar impurities, such as di(2-pyridyl) ketone, will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will begin to move the more polar this compound down the column.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor separation | The chosen eluent system is not optimal. | Perform preliminary TLC analysis with various solvent mixtures to find an eluent system that gives good separation between your product and impurities (aim for a product Rf of ~0.3). |
| Product is stuck on the column | The eluent is not polar enough, or the compound is strongly interacting with the silica gel. | Gradually increase the polarity of the eluent. If the compound still does not elute, consider adding a small amount of a more polar solvent like methanol to the eluent system. If strong interaction is suspected, add a basic modifier like triethylamine to the eluent.[6] |
| Product elutes too quickly | The eluent is too polar. | Start with a less polar eluent system and use a shallower gradient to improve separation. |
Logical Flow for Column Chromatography Purification
Caption: Column chromatography decision and workflow diagram.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-二吡啶基酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 14. benchchem.com [benchchem.com]
overcoming solubility issues with di(pyridin-2-yl)methanol
Welcome to the technical support guide for di(pyridin-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing this compound's behavior.
Frequently Asked Questions (FAQs)
This section addresses the most common issues related to the solubility of this compound in a direct question-and-answer format.
Category 1: Fundamental Solubility Profile
Question 1: What are the general solubility characteristics of this compound?
This compound is a moderately polar molecule. Its structure, featuring two pyridine rings and a hydroxyl group, allows it to act as both a hydrogen bond donor (from the -OH group) and an acceptor (at the two nitrogen atoms and the oxygen atom)[1]. This dual nature dictates its solubility profile. It is generally soluble in polar organic solvents but exhibits limited solubility in both highly nonpolar organic solvents and neutral aqueous solutions. The pyridine moiety itself is polar and moderately soluble in water, a characteristic that influences the overall behavior of the larger molecule[2].
Question 2: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the following properties is critical for predicting and manipulating solubility. The molecule's relatively low LogP suggests a preference for more polar environments, while its hydrogen bonding capacity is a key factor in its interaction with protic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [LookChem][1] |
| Molecular Weight | 186.21 g/mol | [LookChem][1] |
| LogP (XLogP3) | 0.7 | [LookChem][1] |
| Hydrogen Bond Donor Count | 1 | [LookChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [LookChem][1] |
| Predicted pKa (Strongest Acidic) | 13.48 ± 0.10 (for the -OH group) | [ChemBK][3] |
| Predicted pKa (Strongest Basic) | ~4-5 (for the pyridine N, estimated) | [ACS Publications][4] |
Question 3: In which common laboratory solvents can I expect this compound to dissolve?
Based on its structure and properties, the following qualitative solubility guide can be used. Always perform a small-scale test to confirm solubility in your specific solvent batch and conditions.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Can solubilize moderately polar compounds. |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity but weaker hydrogen bonding capability. |
| Aqueous (Neutral) | Water (pH 7) | Low | The organic scaffold limits solubility despite polar groups. |
| Nonpolar | Hexanes, Toluene | Very Low / Insoluble | Lack of favorable interactions between the polar solute and nonpolar solvent. |
Category 2: Troubleshooting & Optimization
Question 4: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?
When facing solubility issues, a systematic approach is key. Start with the least disruptive methods before moving to more complex solutions.
Caption: A step-by-step troubleshooting workflow for solubility issues.
Question 5: How does pH dramatically affect the solubility of this compound in aqueous solutions?
This is the most effective strategy for aqueous systems. The two pyridine nitrogen atoms are basic and can be protonated under acidic conditions. This protonation forms a cationic salt in situ, which is significantly more polar and, therefore, more water-soluble.[5]
-
At Neutral pH (~7): The molecule is in its neutral form and has low aqueous solubility.
-
At Acidic pH (<4): The pyridine nitrogens become protonated (pyidinium ions), forming a salt. This ionic character drastically increases solubility in water. A few drops of dilute HCl or TFA can fully dissolve suspensions.
Caption: pH-dependent equilibrium of this compound.
Question 6: I'm observing precipitation during my reaction. What are the likely causes?
Precipitation mid-reaction can occur for several reasons:
-
Change in Solvent Composition: If your reaction produces a less polar byproduct or consumes a polar reactant, the overall solvent polarity may decrease, causing your compound to crash out.
-
Temperature Fluctuation: If you initially heated the mixture to achieve dissolution, cooling to ambient temperature (or below) can lead to supersaturation and subsequent precipitation.
-
pH Shift: In aqueous or protic systems, if the reaction generates a basic species, it could deprotonate your dissolved pyridinium salt, causing the neutral, less soluble form to precipitate.
-
Coordination Polymer Formation: In the presence of metal ions, this compound can act as a ligand, potentially forming an insoluble coordination polymer or complex.[6]
Category 3: Advanced Strategies & Analytical Methods
Question 7: Beyond simple pH adjustment, what advanced formulation strategies can enhance aqueous solubility?
For applications requiring high concentrations in neutral aqueous media, such as in drug development, several advanced "enabling" strategies can be explored.[7][8]
-
Co-crystallization: Forming a co-crystal with a highly soluble, non-toxic coformer (often selected from the GRAS list) can disrupt the crystal lattice energy of the parent compound, thereby improving its dissolution profile.[9][10]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like micelles or self-emulsifying systems can be an effective way to solubilize hydrophobic molecules for oral or parenteral administration.[11][12]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule, significantly enhancing water solubility.[11]
Question 8: How can I accurately determine the concentration of my dissolved this compound?
Accurate quantification is crucial. Standard methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method. Using a suitable column (e.g., C18) with a mobile phase of acetonitrile and water, you can separate the compound from impurities and quantify it against a standard curve using a UV detector.[13]
-
UV-Vis Spectrophotometry: If this compound is the only absorbing species in the solution, you can use UV-Vis spectroscopy. First, determine the λ_max (wavelength of maximum absorbance) and create a calibration curve using solutions of known concentration to relate absorbance to concentration via the Beer-Lambert law.
-
Gas Chromatography (GC): For volatile samples or to check for solvent impurities, GC with a Flame Ionization Detector (FID) can be used.[14][15]
Experimental Protocols
Protocol 1: pH-Adjusted Solubilization in an Aqueous Buffer
Objective: To prepare a 10 mM stock solution of this compound in a 50 mM phosphate buffer (target pH 6.0).
Methodology:
-
Weigh Compound: Accurately weigh 18.62 mg of this compound (for 10 mL final volume).
-
Initial Suspension: Add the compound to a 10 mL volumetric flask. Add approximately 8 mL of deionized water. The compound will likely form a fine suspension.
-
Acidification: While stirring, add 1 M HCl dropwise until the solid completely dissolves. The solution should become clear. This indicates the formation of the soluble pyridinium salt.
-
Buffering and pH Adjustment: Add 0.5 mL of a 1 M potassium phosphate monobasic (KH₂PO₄) stock solution.
-
Final pH and Volume Adjustment: Carefully adjust the pH to 6.0 by adding 1 M NaOH dropwise while monitoring with a calibrated pH meter. Critical Step: Do not overshoot the pH, as the compound may precipitate above its pKa.
-
Final Volume: Bring the total volume to exactly 10 mL with deionized water.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates.
Protocol 2: Quantification by UV-Vis Spectrophotometry
Objective: To create a calibration curve and determine the concentration of an unknown solution.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mM stock solution in a solvent where the compound is highly soluble and stable (e.g., methanol).
-
Determine λ_max: Dilute the stock solution and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λ_max).
-
Prepare Standards: Perform serial dilutions of the 1 mM stock solution with methanol to create a series of standards (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
-
Measure Absorbance: Using methanol as a blank, measure the absorbance of each standard at the determined λ_max.
-
Create Calibration Curve: Plot Absorbance (y-axis) vs. Concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).
-
Measure Unknown: Measure the absorbance of your unknown sample (diluted if necessary to fall within the range of the curve).
-
Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of your unknown sample.
References
- 1. This compound|lookchem [lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. benchchem.com [benchchem.com]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asean.org [asean.org]
stability of di(pyridin-2-yl)methanol under different conditions
Technical Support Center: Di(pyridin-2-yl)methanol
A Guide to Experimental Stability and Troubleshooting
Welcome to the technical support center for this compound (CAS 35047-29-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. As a versatile bidentate N,N-ligand and synthetic intermediate, understanding its stability is paramount for achieving reproducible and reliable experimental outcomes. This document moves beyond simple data sheets to explain the causality behind its behavior, offering practical solutions to common challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
This compound should be stored in a cool, dry, and dark environment, preferably refrigerated (2-8°C).[1] To prevent degradation from atmospheric components, it is critical to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2]
Q2: Is this compound sensitive to air and moisture?
Yes, the compound is listed as air-sensitive and hygroscopic. The pyridine rings can interact with atmospheric moisture, and the carbinol group is susceptible to oxidation. Exposure to air and humidity can lead to gradual degradation, often indicated by a color change from colorless to yellow or orange.
Q3: What are the primary chemical incompatibilities I should be aware of?
The primary incompatibilities are strong oxidizing agents, strong acids, and strong bases.[2][3] Strong oxidants can convert the secondary alcohol to a ketone (di-2-pyridyl ketone) or oxidize the pyridine nitrogen atoms to N-oxides.[4][5] Strong acids will protonate the basic pyridine nitrogens, altering reactivity, while strong bases can deprotonate the hydroxyl group, potentially facilitating unwanted side reactions.
Q4: I've noticed my sample has developed a yellow tint. What does this signify?
A color change from colorless to yellow or light orange is a common indicator of degradation. This is typically due to slow oxidation or photodecomposition from improper storage. While the compound may still be usable for some applications, its purity is compromised. It is strongly recommended to verify the purity using an appropriate analytical method (e.g., HPLC, GC, or NMR) before use.
Troubleshooting Guide: Experimental Challenges
This section provides a deeper dive into specific problems encountered during reactions and workflows involving this compound.
Issue 1: Reaction yields are low and inconsistent when using a metal catalyst.
-
Plausible Cause: Competing coordination and/or catalyst poisoning. This compound is a strong chelating ligand for many transition metals.[6][7] Its high affinity for the metal center may inhibit the desired catalytic cycle. Alternatively, the ligand itself might degrade under the reaction conditions, leading to the formation of species that poison the catalyst.
-
Expert Analysis & Causality: The two pyridine nitrogen atoms and the hydroxyl oxygen can coordinate to a metal center, potentially occupying sites needed for catalysis. This is especially true for reactions where the substrate itself is a weaker ligand. The stability of the resulting this compound-metal complex is highly dependent on the metal's oxidation state and the reaction environment (solvent, temperature).
-
Troubleshooting Steps:
-
Re-evaluate Ligand-to-Metal Stoichiometry: Vary the ratio to determine if an excess of either the metal precursor or the ligand improves the outcome.
-
Solvent Screening: The coordinating ability of the solvent can influence the stability of the catalytic species. Test less-coordinating solvents if possible.
-
Temperature Optimization: Run the reaction at the lowest feasible temperature to minimize potential thermal degradation of the ligand-metal complex.
-
Analytical Monitoring: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the appearance of byproducts throughout the reaction. This can help determine if the ligand is degrading over time.[8][9]
-
Issue 2: Significant byproduct formation is observed under acidic or basic conditions.
-
Plausible Cause: pH-mediated degradation.
-
Expert Analysis & Causality: The structure of this compound contains both basic (pyridine nitrogens) and weakly acidic (hydroxyl) functional groups, making it susceptible to degradation at pH extremes.[2][3]
-
In Acid: Protonation of the pyridine nitrogen atoms makes the rings electron-deficient and can activate them towards nucleophilic attack or facilitate side reactions. Acid can also catalyze dehydration of the secondary alcohol, especially at elevated temperatures.
-
In Base: Deprotonation of the hydroxyl group forms an alkoxide, which is more susceptible to oxidation than the neutral alcohol.
-
-
Troubleshooting Steps:
-
Utilize a Buffer: If the reaction chemistry allows, perform the reaction in a buffered solution to maintain a neutral pH.
-
Employ Milder Reagents: Substitute strong acids/bases (e.g., HCl, NaOH) with milder alternatives (e.g., acetic acid, organic bases like triethylamine, or inorganic bases like K₂CO₃).
-
Control Temperature: Keep the reaction temperature as low as possible to reduce the rate of degradation pathways.
-
Protecting Groups: In a multi-step synthesis, consider protecting the hydroxyl group (e.g., as a silyl ether) before subjecting the molecule to harsh pH conditions.
-
Issue 3: The compound appears to degrade during aqueous workup or chromatographic purification.
-
Plausible Cause: Instability on acidic media (silica gel) or thermal stress.
-
Expert Analysis & Causality: Standard purification techniques can introduce stress factors that degrade this compound.
-
Chromatography: Silica gel is inherently acidic and can cause degradation of acid-sensitive compounds on the column. The prolonged contact time can lead to the formation of polar byproducts that are difficult to separate.
-
Solvent Evaporation: Using high temperatures on a rotary evaporator to remove high-boiling point solvents can induce thermal degradation.
-
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Deactivate silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine), followed by flushing with the pure eluent.
-
Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Alternative Purification: If possible, purify the compound by recrystallization or acid-base extraction to avoid chromatography.[10]
-
Low-Temperature Evaporation: When concentrating solutions, use a water bath temperature below 40°C and an efficient vacuum to minimize thermal exposure.
-
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for diagnosing issues related to the stability of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Stability Profile & Degradation Pathways
Understanding the potential degradation products is key to developing robust analytical methods and mitigating instability.
Summary of Stability Profile
| Condition | Stability Assessment | Likely Degradation Products | Primary Prevention Method |
| Acidic (pH < 4) | Unstable | Dehydration products, rearrangement | Buffer to neutral pH; use non-acidic conditions |
| Basic (pH > 10) | Unstable | Products of oxidation (ketone) | Buffer to neutral pH; avoid strong bases |
| Oxidative | Highly Unstable | Di-2-pyridyl ketone, Pyridine N-oxides | Store and handle under an inert atmosphere[2] |
| Thermal | Moderately Stable | Non-specific decomposition at high temps | Avoid unnecessary heating; use low-temp evaporation |
| Photolytic | Unstable | Colored polymeric or condensed products | Protect from light using amber vials or foil[11] |
Potential Degradation Pathways
The following diagram illustrates the most probable chemical transformations this compound may undergo under stress conditions.
Caption: Key oxidative degradation pathways of this compound.
Recommended Experimental Protocols
To formally assess the stability of this compound in your specific formulation or reaction medium, a forced degradation study is recommended.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is adapted from ICH Q1B guidelines and is designed to identify potential degradation pathways.[12][13]
Objective: To rapidly assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., Methanol, Acetonitrile)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Calibrated oven, photostability chamber[14]
-
Volumetric flasks, vials
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store a sample at room temperature and another at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at room temperature.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store a sample of the stock solution at 60°C, protected from light. Include a control sample at 5°C.
-
Photostability: Expose a sample of the stock solution to a light source conforming to ICH Q1B specifications (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[11][13] Keep a control sample wrapped in aluminum foil in the same chamber to act as a dark control.
-
Analysis: At specified time points (e.g., 2, 6, 24, 48 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a validated, stability-indicating analytical method (e.g., HPLC-UV/MS) to determine the percentage of remaining parent compound and the profile of any degradation products.
References
- 1. This compound|lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. deepdyve.com [deepdyve.com]
- 10. Research Portal [laro.lanl.gov]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. bfarm.de [bfarm.de]
- 13. ema.europa.eu [ema.europa.eu]
- 14. caronscientific.com [caronscientific.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing Reaction Conditions for Di(pyridin-2-yl)methanol Complexes
Welcome to the technical support center for the synthesis and optimization of di(pyridin-2-yl)methanol (dpm) metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical experience.
I. Frequently Asked Questions (FAQs)
Q1: My reaction is not yielding any product. What are the fundamental parameters I should check first?
A1: When a reaction fails to yield the desired product, a systematic review of the core reaction components and conditions is the first critical step.
-
Reagent Purity: Verify the purity of your this compound ligand, metal salt, and solvents. Impurities, especially water or other coordinating species, can significantly interfere with complex formation. It's recommended to use high-purity, anhydrous metal salts and dry solvents.[1]
-
Stoichiometry: The molar ratio of the metal precursor to the dpm ligand is crucial.[2] Depending on the desired coordination number and the nature of the metal ion, this ratio can vary. A good starting point is often a 1:1 or 1:2 metal-to-ligand ratio.
-
Solvent Selection: The solubility of both the reactants and the final complex is a key factor.[1][2] Alcohols like methanol and ethanol are common choices.[3] If solubility is an issue, consider solvent systems like a water/ethanol mixture or more polar aprotic solvents like DMF.[2][4]
-
Reaction Conditions: Temperature and reaction time are critical. Many dpm complex syntheses require heating under reflux for several hours to proceed to completion.[2][4]
Q2: I've obtained a precipitate, but it's insoluble in common solvents. How can I proceed with characterization and improve solubility?
A2: The formation of insoluble products is a common challenge in coordination chemistry.
-
Initial Characterization: Even with an insoluble product, valuable information can be obtained. Techniques such as FT-IR spectroscopy can confirm the coordination of the ligand to the metal center. Elemental analysis will provide the empirical formula, and thermal analysis (TGA/DSC) can reveal information about solvent coordination and thermal stability.[2]
-
Improving Solubility: To enable techniques like NMR spectroscopy or to grow single crystals for X-ray diffraction, solubility must be addressed.
-
Solvent Screening: A broad range of solvents should be tested for recrystallization. Heating in solvents like DMF can sometimes dissolve stubborn organometallic complexes.[2]
-
Ligand Modification: For long-term projects, modifying the dpm ligand by adding solubilizing groups to the pyridine rings is a powerful strategy to enhance the solubility of the resulting complexes.[2]
-
Q3: What factors influence the stability of my this compound complex?
A3: The stability of metal complexes is multifaceted and depends on several interconnected factors.
-
Nature of the Metal Ion: The identity of the metal and its oxidation state are paramount. For instance, Ni(II), with a d8 electron configuration, often forms very stable square planar or octahedral complexes.[2][3]
-
Ligand Electronics: The electronic properties of the pyridine rings play a significant role. Electron-donating groups on the pyridine rings can increase the electron density on the nitrogen atoms, leading to stronger coordinate bonds and more stable complexes.[2]
-
Environmental Factors: Some complexes, particularly those involving Ag(I), can be sensitive to light and should be handled in dimmed light or stored in the dark.[2] Air sensitivity is another consideration, and reactions may need to be performed under an inert atmosphere (e.g., nitrogen or argon).
Q4: How does pH affect the formation of dpm complexes?
A4: The pH of the reaction medium can have a profound impact on the formation and stability of dpm complexes. The this compound ligand possesses a hydroxyl group that can be deprotonated, allowing it to act as a monoanionic ligand.
-
Deprotonation: The coordination of the hydroxyl group's oxygen atom to the metal center is often facilitated by its deprotonation.[5] This is typically achieved by adding a base to the reaction mixture. The optimal pH will depend on the pKa of the ligand's hydroxyl group and the specific metal ion being used.[1][6]
-
Hydrolysis: Conversely, at very high pH values, the metal ion itself may be prone to hydrolysis, leading to the formation of metal hydroxides or oxides instead of the desired dpm complex.
-
Protonation: In highly acidic conditions (low pH), the pyridine nitrogen atoms can be protonated, which can inhibit their ability to coordinate to the metal center.[6]
A careful optimization of pH is therefore often necessary to achieve high yields of the desired complex.[7]
II. Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide addresses scenarios where the reaction results in a low yield or fails to produce the desired this compound complex.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Precipitate or Product Isolated | 1. Inappropriate Solvent: Reactants may be fully solvated, preventing precipitation of the complex.[1][2] 2. Unfavorable Reaction Kinetics: The reaction may be too slow at the chosen temperature.[2] 3. Incorrect Stoichiometry: The molar ratio of ligand to metal may not favor the formation of a stable complex.[2] | 1. Solvent Screening: Experiment with a range of solvents with varying polarities. Sometimes, a mixture of solvents, such as ethanol/water, can promote crystallization.[4] Consider less polar solvents if the complex is expected to be nonpolar. 2. Increase Temperature/Time: Increase the reaction temperature (e.g., to reflux) and/or extend the reaction time. Monitor the reaction progress using a suitable technique like TLC or LC-MS.[4] 3. Vary Stoichiometry: Systematically vary the metal-to-ligand ratio (e.g., 1:1, 1:2, 2:1) to find the optimal condition for your specific system. |
| Low Yield of Crystalline Product | 1. Premature Precipitation: The complex may be crashing out of solution as an amorphous solid rather than forming well-defined crystals.[1] 2. Co-crystallization of Impurities: Impurities in the starting materials may be incorporated into the crystal lattice, disrupting crystal growth. 3. Suboptimal Crystallization Conditions: Slow evaporation or cooling may be required for high-quality crystal formation. | 1. Solvent System Optimization: Use a solvent mixture that allows for slow crystallization. For example, dissolving the crude product in a good solvent and slowly diffusing a poor solvent can yield high-quality crystals. The addition of small amounts of co-solvents can significantly influence crystallization.[8] 2. Purify Starting Materials: Ensure the ligand and metal salt are of the highest possible purity. Recrystallization of the ligand may be necessary.[1] 3. Controlled Crystallization: Attempt slow evaporation of the solvent at room temperature or controlled cooling of a saturated solution.[9] |
| Formation of an Oily Product | 1. Presence of Water: Residual water in the solvents or on the glassware can sometimes lead to the formation of oils instead of crystalline solids. 2. Incomplete Reaction: The oil may be a mixture of starting materials and the desired complex. | 1. Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and handle hygroscopic metal salts in a glovebox or under an inert atmosphere. 2. Reaction Monitoring: Ensure the reaction has gone to completion by TLC or another appropriate analytical technique before attempting to isolate the product. |
Guide 2: Product Characterization Issues
This section provides guidance for overcoming common hurdles during the characterization of newly synthesized this compound complexes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Uninterpretable NMR Spectra | 1. Paramagnetic Metal Center: If the complex contains a paramagnetic metal ion (e.g., Cu(II), high-spin Fe(II)/Fe(III), Mn(II)), this will lead to significant broadening of NMR signals. 2. Dynamic Processes in Solution: The complex may be undergoing ligand exchange or other dynamic processes on the NMR timescale. 3. Low Solubility: Poor solubility of the complex can result in a low signal-to-noise ratio. | 1. Alternative Techniques: For paramagnetic complexes, techniques like EPR spectroscopy, magnetic susceptibility measurements, and X-ray crystallography are more suitable for characterization. 2. Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to resolve dynamic processes. At lower temperatures, exchange processes may slow down, leading to sharper signals. 3. Solvent and Concentration Optimization: Experiment with different deuterated solvents to maximize solubility. Use a higher concentration of the sample if possible. |
| Difficulty Growing Single Crystals for X-ray Diffraction | 1. High Rate of Nucleation: Rapid formation of many small crystals instead of a few large ones. 2. Presence of Amorphous Impurities: Amorphous material can inhibit the growth of well-ordered crystals. 3. Unsuitable Solvent System: The solvent may not be conducive to slow, ordered crystal growth.[10][11] | 1. Slow Down Crystallization: Use techniques that promote slow crystal growth, such as vapor diffusion of a poor solvent into a solution of the complex, or slow evaporation of the solvent in a loosely capped vial. 2. Purify the Crude Product: Purify the complex by column chromatography or recrystallization before attempting to grow single crystals. 3. Screen Crystallization Solvents: Systematically screen a wide variety of solvents and solvent mixtures. The polarity and hydrogen-bonding ability of the solvent can significantly impact crystal habit.[11][12] |
III. Experimental Protocols & Visualizations
General Synthetic Protocol for a this compound Metal(II) Complex
This protocol provides a general starting point for the synthesis of a dpm complex. The specific metal salt, solvent, and reaction conditions should be optimized for each target complex.
-
Ligand Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).
-
Metal Salt Addition: To the stirring solution, add the metal(II) salt (e.g., chloride, nitrate, or perchlorate salt) (0.5-1.0 eq.) either as a solid or as a solution in the same solvent.
-
Base Addition (Optional): If deprotonation of the hydroxyl group is desired, add a base (e.g., triethylamine or sodium methoxide) (1.0-1.1 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-24 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Workflow for Optimizing Reaction Conditions
The following diagram illustrates a systematic approach to optimizing the reaction conditions for the synthesis of this compound complexes.
Caption: A systematic workflow for optimizing the synthesis of this compound complexes.
Coordination Modes of this compound
This compound is a versatile ligand that can coordinate to metal centers in several ways. The specific coordination mode depends on factors such as the metal ion, the presence of a base, and the solvent.
Caption: Common coordination modes of the this compound ligand to a metal center (M).
IV. References
-
Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing Metal Complex Synthesis with Pyridine-Containing Ligands - Benchchem. Available at: --INVALID-LINK--
-
The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis - MDPI. Available at: --INVALID-LINK--
-
Solvent-Mediated Enhancement of Additive-Controlled Crystallization. Available at: --INVALID-LINK--
-
Technical Support Center: Synthesis of 2-Amino-2-(pyridin-2-YL)acetic acid Metal Complexes - Benchchem. Available at: --INVALID-LINK--
-
The pH of some standard solutions in methanol and methanol‐water mixtures at 25° II. Experimental Part - ResearchGate. Available at: --INVALID-LINK--
-
Synthesis and characterization of Pr(III), Nd(III) and Er(III) complexes with 2,6-pyridinedimethanol | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Crystal structure of phenyl(pyridin-2-yl)methanol - ResearchGate. Available at: --INVALID-LINK--
-
A Different View of Solvent Effects in Crystallization - MDPI. Available at: --INVALID-LINK--
-
Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC - NIH. Available at: --INVALID-LINK--
-
Solvent Effect on Crystal Polymorphism: Why Addition of Methanol or Ethanol to Aqueous Solutions Induces the Precipitation of the Least Stable β Form of Glycine | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available at: --INVALID-LINK--
-
The effect of pH on the formation of coloured compounds in model solutions containing anthocyanins, catechin and acetaldehyde - ResearchGate. Available at: --INVALID-LINK--
-
Effects of pH of medium and molecular weight on polyelectrolyte complex formation between pectin and chitosan - ResearchGate. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide to Di(pyridin-2-yl)methanol Reactions
Welcome to the Technical Support Center for di(pyridin-2-yl)methanol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and subsequent reactions of this versatile building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful and reproducible.
Section 1: Synthesis of this compound via Organolithium Chemistry
The most common and reliable method for synthesizing this compound involves the in situ generation of 2-pyridyllithium followed by its reaction with pyridine-2-carboxaldehyde. This section will address the critical aspects of this synthetic route.
Frequently Asked Questions (FAQs)
Q1: My reaction to form 2-pyridyllithium is not initiating or is giving a low yield. What are the common causes?
A1: The formation of 2-pyridyllithium via lithium-halogen exchange is highly sensitive to reaction conditions. The primary culprits for failure are moisture and inactive organolithium reagents.
-
Moisture Contamination: Organolithium reagents are extremely potent bases and will be rapidly quenched by any protic source, including water.[1] Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Solvents such as tetrahydrofuran (THF) or diethyl ether must be anhydrous.
-
Reagent Quality: Use a freshly titrated or newly purchased bottle of n-butyllithium (n-BuLi). The concentration of commercially available n-BuLi can decrease over time, especially with improper storage.
-
Temperature Control: The lithium-halogen exchange is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or reaction with the solvent.[1] Use a dry ice/acetone bath to maintain this temperature consistently.
-
Slow Addition: The n-BuLi should be added dropwise to the solution of 2-bromopyridine. A slow addition rate helps to control the exotherm of the reaction and minimize side reactions.[1]
Q2: I am observing significant byproduct formation in my synthesis of this compound. What are the likely side reactions?
A2: Several side reactions can occur, leading to a complex reaction mixture and reduced yield of the desired product.
-
Homocoupling (Wurtz-type reaction): The generated 2-pyridyllithium can react with the starting material, 2-bromopyridine, to form 2,2'-bipyridine. This can be minimized by slow addition of n-BuLi and maintaining a low temperature.
-
Addition to the Pyridine Ring: While less common at low temperatures, n-BuLi can add directly to the pyridine ring of the starting material or the product.[1]
-
Reaction with the Aldehyde Enolate: If the pyridine-2-carboxaldehyde contains acidic alpha-protons, the 2-pyridyllithium can act as a base, leading to enolization and recovery of the starting aldehyde upon workup.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 2-bromopyridine and pyridine-2-carboxaldehyde.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Pyridine-2-carboxaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the 2-bromopyridine in anhydrous THF.
-
Formation of 2-Pyridyllithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting mixture at -78 °C for 1 hour.[1][2]
-
Reaction with Aldehyde: To the freshly prepared 2-pyridyllithium solution at -78 °C, add a solution of pyridine-2-carboxaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours. Then, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.[1][2]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Section 2: Oxidation of this compound to Di(pyridin-2-yl)methanone
A common subsequent reaction is the oxidation of the secondary alcohol to the corresponding ketone, di(pyridin-2-yl)methanone. This ketone is a valuable ligand in coordination chemistry.
Frequently Asked Questions (FAQs)
Q3: My oxidation of this compound is incomplete or shows the formation of byproducts. What are the best practices for this oxidation?
A3: The choice of oxidant and reaction conditions are crucial for a clean and complete oxidation.
-
Choice of Oxidant: Manganese dioxide (MnO₂) is a commonly used and effective oxidant for this transformation, particularly for allylic and benzylic-type alcohols. It is a heterogeneous reagent, which can simplify the work-up. Other options include PCC (pyridinium chlorochromate) or a Swern oxidation.
-
Activation of MnO₂: The activity of MnO₂ can vary significantly between batches. It is often necessary to use "activated" MnO₂ for efficient oxidation.
-
Reaction Monitoring: Monitor the reaction progress closely by thin-layer chromatography (TLC) to avoid over-oxidation or incomplete reaction. The disappearance of the starting alcohol and the appearance of the ketone spot (which is typically more UV-active) are key indicators.
-
Solvent Choice: Dichloromethane (DCM) or chloroform are common solvents for MnO₂ oxidations. Ensure the solvent is anhydrous to prevent any side reactions.
Experimental Protocol: Oxidation with Manganese Dioxide
Materials:
-
This compound
-
Activated manganese dioxide (MnO₂)
-
Anhydrous dichloromethane (DCM)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask containing a solution of this compound (1.0 eq.) in anhydrous DCM, add activated MnO₂ (5-10 eq. by weight).
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude di(pyridin-2-yl)methanone. The product can be further purified by recrystallization or column chromatography if necessary.
Section 3: Purification and Characterization
Proper purification and characterization are essential to ensure the quality of your this compound for subsequent applications.
Frequently Asked Questions (FAQs)
Q4: What are the best methods for purifying crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is the most common method for removing both more polar and less polar impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common solvents to try include ethyl acetate/hexanes or dichloromethane/hexanes.
Q5: What are the expected NMR and MS signatures for this compound, and what are some common impurities to look for?
A5: Spectroscopic analysis is crucial for confirming the structure and purity of your product.
-
¹H NMR: Expect to see a singlet for the methine proton (CH-OH) and a series of multiplets in the aromatic region corresponding to the protons on the two pyridine rings. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The spectrum will show a signal for the methine carbon and the characteristic signals for the carbons of the two pyridine rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (186.21 g/mol ).
-
Common Impurities:
-
2,2'-Bipyridine: From the homocoupling side reaction.
-
Pyridine-2-carboxaldehyde: Unreacted starting material.
-
2-Bromopyridine: Unreacted starting material.
-
Solvent Residues: Hexanes, ethyl acetate, THF from the reaction and purification steps. Resources are available that list the characteristic NMR shifts of common laboratory solvents.[3][4]
-
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | ~8.5 (d, 2H), ~7.7 (t, 2H), ~7.4 (d, 2H), ~7.2 (t, 2H), ~5.8 (s, 1H), ~4.5 (br s, 1H, OH) | ~160, ~149, ~136, ~122, ~121, ~75 | 186 [M]⁺ |
| Di(pyridin-2-yl)methanone | ~8.7 (d, 2H), ~8.0 (d, 2H), ~7.9 (t, 2H), ~7.5 (t, 2H) | ~195 (C=O), ~155, ~149, ~137, ~126, ~125 | 184 [M]⁺ |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Section 4: Alternative Synthetic Routes
While the organolithium route is common, other methods can be employed for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q6: Are there alternative methods to synthesize this compound if the organolithium route is not feasible in my lab?
A6: Yes, a Grignard reaction is a viable alternative.
-
Grignard Reaction: 2-Pyridylmagnesium bromide can be prepared from 2-bromopyridine and magnesium turnings. This Grignard reagent can then be reacted with pyridine-2-carboxaldehyde in a similar fashion to the organolithium reagent.[5] Grignard reactions are also highly sensitive to moisture and require anhydrous conditions.[6][7][8]
-
Reduction of the Ketone: If di(pyridin-2-yl)methanone is commercially available or can be synthesized through other means, it can be reduced to this compound using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.[9]
Visualizing the Workflow
Synthesis and Oxidation Workflow
Caption: Workflow for the synthesis of this compound and its subsequent oxidation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: A Guide to Scaling Up the Synthesis of Di(pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of di(pyridin-2-yl)methanol is a critical gateway to a range of valuable applications, from novel pharmaceuticals to advanced materials.[1][2] As a key structural motif, its efficient and reproducible synthesis on a larger scale is a common objective for research and development teams. This technical support center provides a comprehensive guide to navigating the challenges of scaling up this synthesis, offering troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your chemical processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and which is most amenable to scale-up?
A1: The two most common and well-established routes involve the use of organometallic reagents:
-
Grignard Reaction: This method typically involves the reaction of a 2-pyridyl Grignard reagent (e.g., 2-pyridylmagnesium bromide) with an appropriate electrophile like ethyl picolinate. Grignard reagents are generally less pyrophoric than their organolithium counterparts, which can be a significant safety advantage at scale. However, their formation can be sensitive to impurities and require careful initiation.[3][4]
-
Organolithium Reaction: This route often employs the reaction of 2-pyridyllithium (generated in situ from a halopyridine and an alkyllithium like n-butyllithium) with pyridine-2-carboxaldehyde or ethyl picolinate.[5] Organolithium reagents are highly reactive, which can lead to higher yields and faster reaction times.[6] However, they are also pyrophoric and often require cryogenic temperatures, which can present significant engineering challenges during scale-up.[7]
The choice between these routes for scale-up depends on your team's expertise, available equipment, and safety infrastructure. For many, the milder conditions and reduced pyrophoric risk of the Grignard route make it a more attractive starting point for process development.
Q2: My reaction yield is significantly lower upon scaling up. What are the most probable causes?
A2: A drop in yield during scale-up is a common issue and can often be attributed to a combination of factors:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Similarly, the surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging and potentially leading to thermal degradation of reactants or products.[8]
-
Incomplete Reactions: Insufficient mixing or poor temperature control can lead to incomplete conversion of starting materials.
-
Atmospheric Control: Maintaining a strictly anhydrous and inert atmosphere is more challenging in larger vessels. Any ingress of moisture or oxygen will quench the highly basic organometallic reagents.[3]
-
Quality of Starting Materials: The purity of reagents and solvents becomes even more critical at scale, as impurities can have a greater impact on the overall reaction outcome.
Q3: How can I minimize the formation of 2,2'-bipyridine as a byproduct?
A3: The formation of 2,2'-bipyridine is a classic Wurtz-type coupling side reaction, especially prevalent when using 2-halopyridines as precursors. To mitigate this:
-
Slow Reagent Addition: Add the organometallic reagent (or the precursor for its formation) to the reaction mixture slowly and at a controlled temperature. This maintains a low instantaneous concentration of the reactive species, disfavoring the bimolecular coupling reaction.
-
Appropriate Temperature: Low temperatures (e.g., -78 °C for organolithium reactions) are often crucial to suppress this and other side reactions.
-
Order of Addition: Carefully consider the order of addition of your reagents. In some cases, adding the electrophile to the organometallic reagent can be advantageous.[9]
Troubleshooting Guide for Scale-Up Synthesis
This guide addresses specific, practical problems that can arise during the scale-up of this compound synthesis.
Problem 1: Difficulty Initiating the Grignard Reaction at Scale
Symptoms:
-
Lack of a noticeable exotherm after adding a portion of the halide.
-
Magnesium turnings remain unreacted.
-
The reaction fails to start, leading to a dangerous accumulation of unreacted halide.
Root Causes and Solutions:
| Cause | Solution |
| Passivated Magnesium Surface | The protective oxide layer on magnesium can be more pronounced in bulk material. Activate the magnesium by stirring it vigorously under an inert atmosphere with a small amount of iodine or 1,2-dibromoethane until the color of the iodine fades.[10][11] |
| Insufficient Local Concentration of Halide | In a large reactor, the initial halide charge may be too dilute to initiate the reaction on the magnesium surface. Add a small amount of concentrated halide solution directly to the magnesium surface to start the reaction before beginning the main, slower addition. |
| Trace Moisture in the System | Larger reactors have more surface area for adsorbed moisture. Ensure all parts of the reactor are meticulously dried, and consider a "rinse" with a high-boiling anhydrous solvent that is then removed under vacuum before introducing the reaction solvent.[3] |
Decision Workflow for Grignard Initiation:
References
- 1. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Di(pyridin-2-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of di(pyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this valuable bidentate ligand. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in mechanistic principles to ensure you can not only solve current problems but also prevent future ones.
Section 1: Understanding the Core Reaction & Common Pitfalls
The most prevalent synthetic routes to this compound involve the nucleophilic addition of a 2-pyridyl organometallic reagent to a carbonyl compound, such as pyridine-2-carboxaldehyde or an ester like ethyl 2-picolinate.[1][2][3] While straightforward in principle, these reactions are sensitive to stoichiometry, temperature, and reagent quality, which can lead to a range of impurities.
The primary challenges include:
-
Over-addition: Formation of the tertiary alcohol, tris(pyridin-2-yl)methanol.
-
Incomplete Reaction: Recovery of unreacted starting materials.
-
Side-Product Formation: Generation of byproducts like 4,4'-bipyridine or products from oxidation.
-
Purification Difficulties: Co-elution or co-crystallization of the product with impurities.
This guide will provide actionable solutions to these common issues.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: Over-addition & The Tris(pyridin-2-yl)methanol Impurity
Question: My post-reaction NMR/LC-MS analysis shows a significant peak corresponding to a mass of 265.29 g/mol , which I suspect is tris(pyridin-2-yl)methanol. How can I prevent its formation?
Answer: The formation of tris(pyridin-2-yl)methanol is a classic problem of over-addition. It occurs when the initially formed magnesium or lithium alkoxide of your desired product is unstable or soluble enough to react with a second equivalent of the organometallic reagent.
-
Poor Temperature Control: The initial nucleophilic addition is highly exothermic. Localized hot spots in the reaction flask can accelerate the second addition, which has a higher activation energy.
-
Incorrect Stoichiometry: Using an excess of the 2-pyridyl Grignard or 2-pyridyllithium reagent provides the necessary reactant for the second addition.[4]
-
Slow Substrate Addition: If you add the aldehyde or ester substrate too slowly to the organometallic reagent, a high localized concentration of the organometallic species will exist, promoting the second addition to the newly formed product.
-
Control Stoichiometry Precisely:
-
Titrate Your Reagent: Never assume the concentration of commercial or self-prepared organometallic reagents. Titrate them before use (e.g., with menthol and 1,10-phenanthroline indicator) to know the exact molarity.[5] Aim for a 1.0 to 1.05 molar equivalent of the organometallic reagent relative to your carbonyl substrate.
-
-
Maintain Low Temperatures:
-
Perform the addition at -78 °C (dry ice/acetone bath). This significantly reduces the rate of the second addition. Allow the reaction to stir at this temperature for several hours before slowly warming to room temperature.
-
-
Employ Reverse Addition:
-
Instead of adding the substrate to the organometallic solution, add the organometallic reagent dropwise to the solution of the aldehyde or ester. This ensures that the organometallic reagent is the limiting reactant at any given point in the flask, minimizing its chance to react a second time.
-
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FAQ 2: Incomplete Reactions & Low Yield
Question: My reaction is sluggish, and I'm recovering a large amount of my starting aldehyde/ester. What's going wrong?
Answer: Incomplete conversion is typically due to issues with the potency of the organometallic reagent or the presence of inhibitors (like water or oxygen) in your reaction system.
-
Deactivated Grignard/Organolithium Reagent: Grignard and organolithium reagents are extremely strong bases and will react readily with even trace amounts of acidic protons from water.[4][6] They are also sensitive to oxygen. Exposure to air or moisture will quench the reagent before it can react with your substrate.
-
Poor Quality Magnesium: The magnesium turnings used for Grignard formation must be fresh and have a clean surface to initiate the reaction with the alkyl/aryl halide.[6]
-
Inhibitors in Solvents/Reagents: Trace water in your THF, diethyl ether, or starting materials will consume your organometallic reagent.
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone ketyl.
-
Reagents: Ensure your starting aldehyde or ester is anhydrous. If necessary, dry it over molecular sieves or by azeotropic distillation.
-
-
Activate Magnesium for Grignard Formation:
-
Before adding your halide, gently heat the magnesium turnings under vacuum (flame-dry) to remove surface oxides and adsorbed water.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction if it's slow to start.[5]
-
-
Verify Reagent Activity: As mentioned previously, titrating a small aliquot of your prepared organometallic solution is the most reliable way to confirm its concentration and activity before committing to the full-scale reaction.[5]
FAQ 3: Purification Challenges
Question: I'm having trouble separating my product from a persistent, less polar impurity during column chromatography. What is it and how can I remove it?
Answer: A common, less polar byproduct in Grignard reactions involving pyridyl halides is 4,4'-bipyridine.[1] It forms from a Wurtz-type coupling reaction between the Grignard reagent and unreacted 2-bromopyridine. This side reaction is favored at higher temperatures.
-
Control Grignard Formation Temperature: Prepare the Grignard reagent at or below room temperature. Use an ice bath to manage the initial exotherm.
-
Chromatography Tips:
-
Solvent System: A gradient elution on silica gel, starting with a less polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity, can effectively separate the non-polar bipyridine from the more polar this compound. Adding a small amount of triethylamine (~0.5-1%) to the eluent can reduce tailing of the pyridine-containing compounds on the acidic silica gel.
-
-
Alternative Purification: Crystallization:
-
This compound is a solid and can often be purified by crystallization. Try dissolving the crude material in a minimal amount of a hot solvent like toluene or ethyl acetate and allowing it to cool slowly. The bipyridine impurity is often more soluble and will remain in the mother liquor.
-
Section 3: Recommended Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction with Temperature Control
This protocol is optimized to minimize both over-addition and bipyridine formation.
-
Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas and then cool to room temperature.
-
Add anhydrous THF via syringe. Begin stirring.
-
Add 2-bromopyridine (1.1 eq) dissolved in anhydrous THF to the dropping funnel and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed. Cool the resulting dark solution to 0 °C.
-
Addition Reaction: Dissolve pyridine-2-carboxaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Cool the Grignard reagent solution to -78 °C (dry ice/acetone).
-
Add the aldehyde solution dropwise to the cold Grignard reagent over 30-60 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Quench: After stirring for 2-3 hours at -78 °C, slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.
-
Workup: Warm the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel chromatography or crystallization as described in FAQ 3.
Data Summary Table
| Parameter | Recommended Condition | Rationale for Purity |
| Temperature | -78 °C for addition | Minimizes over-addition to tris(pyridin-2-yl)methanol. |
| Stoichiometry | 1.05 eq of Grignard | Prevents excess nucleophile for over-addition. |
| Addition Mode | Aldehyde to Grignard (slowly) | Maintains low substrate concentration. |
| Alternative Mode | Grignard to Aldehyde (Reverse) | Keeps organometallic as the limiting reagent locally. |
| Solvent/Glassware | Anhydrous/Oven-dried | Prevents quenching of the highly basic organometallic reagent. |
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OverAdd [label="Over-addition product\n(tris-adduct)?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bipyridine [label="Bipyridine byproduct?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
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ReagentIssue [label="Reagent Inactive?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Reagent [label="1. Use Anhydrous Solvents\n2. Flame-dry Glassware\n3. Titrate Organometallic\n4. Activate Mg with I2", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Impurity; Start -> LowYield [label="No"];
Impurity -> OverAdd [label="Yes"]; Impurity -> Bipyridine [label="No"];
OverAdd -> Sol_OverAdd [label="Yes"]; Bipyridine -> Sol_Bipyridine [label="Yes"];
LowYield -> ReagentIssue [label="Yes"]; ReagentIssue -> Sol_Reagent [label="Yes"]; } dot Caption: A decision tree for troubleshooting common issues.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl Pyridine-2-carboxylate | 2524-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Spectroscopic Guide to Di(pyridin-2-yl)methanol and its Structural Analogs
This technical guide provides an in-depth comparative analysis of the spectral data for di(pyridin-2-yl)methanol, a significant chelating agent and synthetic intermediate. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of this and related molecules is paramount for identification, purity assessment, and predicting chemical behavior. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, juxtaposing it with two key structural analogs: (phenyl)(pyridin-2-yl)methanol and di(pyridin-3-yl)methanol. This comparative approach illuminates the subtle yet significant electronic and structural influences of substituent placement on the pyridine ring.
Introduction to this compound and its Analogs
This compound and its derivatives are of considerable interest in coordination chemistry and catalysis due to the bidentate chelating nature of the two pyridine rings. The central hydroxylated methylene bridge provides a flexible scaffold for the coordination of metal ions. Understanding how the electronic properties of the aromatic rings influence the character of the central C-H and O-H bonds is crucial for predicting the reactivity and stability of these compounds and their metal complexes.
By comparing this compound with (phenyl)(pyridin-2-yl)methanol, we can observe the effect of replacing one electron-withdrawing pyridine ring with a more electron-neutral phenyl group. The comparison with di(pyridin-3-yl)methanol highlights the impact of moving the nitrogen atom from the ortho to the meta position, which alters the inductive and mesomeric effects on the central methanol moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
Comparative ¹H and ¹³C NMR Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ¹H | 8.57 | d | 5.0 | H-6 (Pyridyl) |
| ¹H | 7.62 | t | 7.5 | H-4 (Pyridyl) | |
| ¹H | 7.38 | d | 7.0 | H-3 (Pyridyl) | |
| ¹H | 7.18 | t | 6.0 | H-5 (Pyridyl) | |
| ¹H | 5.80 | s | - | -CH(OH)- | |
| ¹³C | 162.5 | - | - | C-2 (Pyridyl) | |
| ¹³C | 149.2 | - | - | C-6 (Pyridyl) | |
| ¹³C | 136.8 | - | - | C-4 (Pyridyl) | |
| ¹³C | 122.5 | - | - | C-5 (Pyridyl) | |
| ¹³C | 121.8 | - | - | C-3 (Pyridyl) | |
| ¹³C | 75.5 | - | - | -CH(OH)- | |
| (phenyl)(pyridin-2-yl)methanol | ¹H | 8.57 | d | 4.8 | H-6 (Pyridyl) |
| ¹H | 7.65 | td | 7.7, 1.8 | H-4 (Pyridyl) | |
| ¹H | 7.43 | d | 7.9 | H-3 (Pyridyl) | |
| ¹H | 7.39 - 7.25 | m | - | Phenyl-H | |
| ¹H | 7.18 | ddd | 7.5, 4.9, 1.1 | H-5 (Pyridyl) | |
| ¹H | 5.75 | s | - | -CH(OH)- | |
| ¹³C | 162.8 | - | - | C-2 (Pyridyl) | |
| ¹³C | 149.1 | - | - | C-6 (Pyridyl) | |
| ¹³C | 143.2 | - | - | C-ipso (Phenyl) | |
| ¹³C | 136.8 | - | - | C-4 (Pyridyl) | |
| ¹³C | 128.6 | - | - | Phenyl-C | |
| ¹³C | 127.8 | - | - | Phenyl-C | |
| ¹³C | 126.8 | - | - | Phenyl-C | |
| ¹³C | 122.3 | - | - | C-5 (Pyridyl) | |
| ¹³C | 121.5 | - | - | C-3 (Pyridyl) | |
| ¹³C | 75.1 | - | - | -CH(OH)- | |
| di(pyridin-3-yl)methanol | ¹H | 8.51 | br s | - | H-2, H-6 (Pyridyl) |
| ¹H | 7.69 | d | 7.8 | H-4 (Pyridyl) | |
| ¹H | 7.29 | dd | 7.8, 4.8 | H-5 (Pyridyl) | |
| ¹H | 5.85 | s | - | -CH(OH)- | |
| ¹³C | 148.9 | - | - | C-2, C-6 (Pyridyl) | |
| ¹³C | 140.2 | - | - | C-4 (Pyridyl) | |
| ¹³C | 134.5 | - | - | C-3 (Pyridyl) | |
| ¹³C | 123.6 | - | - | C-5 (Pyridyl) | |
| ¹³C | 73.8 | - | - | -CH(OH)- |
Note: Data for this compound and (phenyl)(pyridin-2-yl)methanol are experimentally derived, while data for di(pyridin-3-yl)methanol is based on typical values for similar structures and may vary.
Interpretation and Causality:
The ¹H NMR spectrum of this compound shows the characteristic downfield shift of the proton ortho to the pyridine nitrogen (H-6). The methine proton (-CH(OH)-) appears as a singlet, indicating no coupling with adjacent protons. In comparison, the aromatic region of (phenyl)(pyridin-2-yl)methanol is more complex due to the presence of the phenyl ring protons. The chemical shift of the methine proton is slightly upfield compared to this compound, reflecting the reduced electron-withdrawing effect of a single pyridine ring. For di(pyridin-3-yl)methanol, the protons at the 2 and 6 positions are the most downfield due to their proximity to the nitrogen.
In the ¹³C NMR spectra, the carbon of the methanol group (-CH(OH)-) in this compound is observed at approximately 75.5 ppm. This is slightly downfield compared to (phenyl)(pyridin-2-yl)methanol (75.1 ppm) and significantly downfield from di(pyridin-3-yl)methanol (around 73.8 ppm), directly illustrating the stronger combined electron-withdrawing nature of two 2-substituted pyridine rings.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Comparative IR Data
| Compound | O-H Stretch (cm⁻¹) | C-H (sp²) Stretch (cm⁻¹) | C=N, C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | ~3300-3500 (broad) | ~3050 | ~1600, 1570, 1470, 1430 | ~1040 |
| (phenyl)(pyridin-2-yl)methanol | ~3300-3500 (broad) | ~3060 | ~1590, 1490, 1450, 1430 | ~1030 |
| di(pyridin-3-yl)methanol | ~3300-3500 (broad) | ~3040 | ~1590, 1570, 1480, 1420 | ~1025 |
Note: Specific peak positions can vary based on the sampling method (e.g., KBr pellet, thin film).
Interpretation and Causality:
All three compounds exhibit a broad absorption band in the 3300-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding. The sharp peaks just above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic rings. The region between 1400 and 1600 cm⁻¹ contains a series of bands corresponding to the C=C and C=N stretching vibrations of the pyridine and phenyl rings. The C-O stretching vibration of the alcohol appears in the 1000-1050 cm⁻¹ region. The subtle shifts in the positions of the C=N and C-O stretching bands reflect the different electronic effects of the 2-pyridyl, 3-pyridyl, and phenyl substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.
Comparative MS Fragmentation Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Proposed Structures |
| This compound | 186 | 185 [M-H]⁺, 169 [M-OH]⁺, 107 [M-Py]⁺, 79 [PyH]⁺ |
| (phenyl)(pyridin-2-yl)methanol | 185 | 184 [M-H]⁺, 168 [M-OH]⁺, 108 [M-Ph]⁺, 106 [Ph-CHO]⁺, 78 [Py]⁺, 77 [Ph]⁺ |
| di(pyridin-3-yl)methanol | 186 | 185 [M-H]⁺, 169 [M-OH]⁺, 107 [M-Py]⁺, 79 [PyH]⁺ |
Interpretation and Causality:
The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 186. Key fragmentation pathways would involve the loss of a hydrogen atom, a hydroxyl radical, or a pyridine ring. The fragmentation of (phenyl)(pyridin-2-yl)methanol would show a molecular ion at m/z 185 and characteristic fragments from the loss of a phenyl or pyridyl group. The fragmentation of di(pyridin-3-yl)methanol is anticipated to be similar to its 2-pyridyl isomer, though relative fragment intensities may differ due to the different stabilities of the resulting radical cations.
Caption: Proposed mass spectrometry fragmentation pathways for this compound and (phenyl)(pyridin-2-yl)methanol.
Methodologies
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer with proton decoupling. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR to obtain a high-quality spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Caption: Generalized workflow for acquiring and processing NMR spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion
The spectroscopic data presented in this guide provide a detailed electronic and structural fingerprint for this compound and its analogs. The comparative analysis demonstrates how subtle changes in the molecular structure, such as the position of the nitrogen atom in the pyridine ring or the substitution of a pyridyl with a phenyl group, lead to predictable and interpretable shifts in their NMR, IR, and MS spectra. This information is invaluable for the unambiguous identification of these compounds and for understanding their chemical properties in various research and development applications.
A Comparative Guide to the Characterization of Di(pyridin-2-yl)methanol Metal Complexes
For distribution to: Researchers, scientists, and drug development professionals
This guide provides an in-depth technical comparison of metal complexes formed with di(pyridin-2-yl)methanol (dpdOH), a versatile ligand in coordination chemistry. We will explore the synthesis, structural characterization, and functional applications of these complexes, offering insights into the experimental choices and presenting comparative data to inform future research and development.
Introduction: The Versatility of this compound as a Ligand
This compound, also known as di-2-pyridylmethanol, is a notable ligand in the field of coordination chemistry due to its flexible coordination behavior. It can act as a neutral bidentate or a monoanionic tridentate ligand, coordinating to metal centers through the nitrogen atoms of its two pyridine rings and, in its deprotonated form, the oxygen atom of the hydroxyl group. This adaptability allows for the formation of a wide array of metal complexes with diverse geometries and electronic properties, making them promising candidates for applications in catalysis, biological modeling, and materials science.
The structural and electronic properties of dpdOH complexes are highly dependent on the choice of the metal center, the metal-to-ligand ratio, and the reaction conditions. This guide will delve into these aspects, providing a comparative analysis of key metal complexes to illustrate the structure-function relationships that govern their performance.
Part 1: Synthesis Strategies for dpdOH Metal Complexes
The synthesis of this compound metal complexes is typically achieved through the reaction of a suitable metal salt with the dpdOH ligand in an appropriate solvent. The choice of solvent is critical as it influences the solubility of the reactants and can also play a role in the coordination sphere of the resulting complex. Methanol and ethanol are commonly used due to their ability to dissolve both the ligand and many metal salts.
A key factor in the synthesis is the molar ratio of the metal to the ligand. This ratio can be manipulated to control the stoichiometry of the final complex, leading to either mononuclear or polynuclear species. For instance, a 1:1 or 1:2 metal-to-ligand ratio often yields mononuclear complexes, while other ratios might favor the formation of bridged, dimeric, or polymeric structures.
Experimental Protocol: Synthesis of a Representative Copper(II) Complex
This protocol details the synthesis of a dinuclear copper(II) acetate complex with a derivative of a pyridyl-triazole ligand, which shares coordination features with dpdOH complexes.[1]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
This compound (dpdOH) or a similar pyridyl-based ligand
-
Dimethylformamide (DMF)
Procedure:
-
Prepare a solution of the pyridyl-containing ligand (2.5 mmol) in 5 ml of DMF.
-
In a separate flask, dissolve Cu(OAc)₂·H₂O (2.5 mmol) in 10 ml of DMF.
-
Add the copper(II) acetate solution to the ligand solution.
-
Stir the resulting mixture with heating for 15 minutes.
-
Allow the solution to stand in the air for crystallization.
-
Filter the resulting green crystals, wash them with DMF, and air dry.
Causality Behind Experimental Choices:
-
Heating: Gentle heating is applied to ensure the complete dissolution of reactants and to provide the activation energy for the complexation reaction.
-
Slow Crystallization: Allowing the solution to stand undisturbed facilitates the growth of high-quality single crystals suitable for X-ray diffraction analysis.
-
Solvent Choice (DMF): DMF is a good coordinating solvent that can stabilize the metal complex and participate in the coordination sphere, as seen in the resulting [Cu₂(L)₂(OAc)₂(dmf)₂] structure.[1]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound metal complexes.
Part 2: Comparative Structural Analysis
The coordination mode of the dpdOH ligand is a critical factor determining the overall structure of the metal complex. In its neutral form, dpdOH acts as a bidentate N,N-donor, forming a chelate ring with the metal center. Upon deprotonation of the hydroxyl group, the ligand becomes a tridentate N,N,O-donor, leading to more rigid and often more stable complexes.
X-ray crystallography is the definitive method for elucidating the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, and coordination geometry.
Coordination Modes of dpdOH
The versatility of dpdOH and its derivatives allows for various coordination modes, which influences the geometry and reactivity of the resulting metal complexes.[2] Pyridine-alcohol based ligands, in general, are effective chelating agents due to the presence of both nitrogen and oxygen donor atoms.[3]
Caption: Coordination modes of the this compound ligand.
Comparative Table of Structural Parameters
The following table compares key structural parameters for representative dpdOH and related pyridyl-alcohol metal complexes, illustrating the influence of the metal ion on the coordination geometry.
| Complex | Metal Ion | Coordination Geometry | M-N (Å) Range | M-O (Å) Range | Reference |
| [Cu₂(L)₂(OAc)₂(dmf)₂]¹ | Cu(II) | Distorted Trigonal Bipyramidal | N/A (related ligand) | N/A (related ligand) | [1] |
| [Co(sac)₂(mpy)₂]² | Co(II) | Distorted Octahedral | 2.10 (avg) | 2.12 (avg) | [4] |
| [Cu(sac)₂(mpy)₂]² | Cu(II) | Centrosymmetric Octahedral | N-coordinated sac | N/A | [4] |
| [Pb(sac)₂(pym)]² | Pb(II) | Seven-coordinate | N/A | N/A | [5] |
¹L is a derivative of a pyridyl-triazole ligand. ²mpy is 2-pyridylmethanol, a closely related ligand.
Part 3: Spectroscopic and Physicochemical Characterization
A combination of spectroscopic techniques is essential for the comprehensive characterization of dpdOH metal complexes, both in the solid state and in solution.
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. For transition metal complexes, d-d transitions and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands can be observed, which are sensitive to the coordination geometry and the nature of the metal-ligand bonds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the dpdOH ligand. Key vibrational bands to monitor include the C=N stretching frequencies of the pyridine rings, which typically shift upon coordination to the metal center. The O-H stretching frequency of the hydroxyl group is also informative; its disappearance upon deprotonation provides clear evidence of the tridentate coordination mode.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the resonances of the pyridine protons and carbons compared to the free ligand.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is applicable to paramagnetic complexes (e.g., Cu(II), Fe(III)) and provides detailed information about the electronic structure and the environment of the unpaired electron(s).
Experimental Protocol: UV-Visible Spectroscopic Analysis
Objective: To determine the electronic absorption properties of a synthesized dpdOH metal complex.
Materials:
-
Synthesized dpdOH metal complex
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the metal complex of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance typically between 0.1 and 1.0).
-
Record the UV-Vis spectrum of the complex solution over a suitable wavelength range (e.g., 200-800 nm), using the pure solvent as a blank.
-
Identify the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).
Part 4: Application-Oriented Performance Comparison
The diverse structures and electronic properties of dpdOH metal complexes translate into a wide range of potential applications, particularly in catalysis. For example, iron complexes with pyridine-containing ligands have been investigated as catalysts for cycloaddition and hydrovinylation reactions.[6][7][8] Similarly, palladium(II) complexes with pyridine ligands have shown catalytic activity in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[9][10]
Comparative Table of Catalytic Performance
This table provides a conceptual comparison of the catalytic activity of different types of metal complexes with pyridine-based ligands.
| Complex Type | Reaction Type | Key Performance Metric | Observations | Reference |
| Pyridine(diimine) Iron Complexes | [2+2] Cycloaddition | Selectivity (VCB vs. Diene) | Ligand symmetry influences the geometry of the metallacycle intermediate, which in turn dictates selectivity. | [6][7][8] |
| Palladium(II) Pyridine Complexes | Suzuki-Miyaura Cross-Coupling | Reaction Yield | Ligand basicity and steric effects can influence catalytic efficiency. | [9][10] |
| Zinc(II) and Cadmium(II) Pyridine Complexes | Methyl Methacrylate Polymerization | Catalytic Activity | The ligand structure and metal center affect the activity and the properties of the resulting polymer. | [11] |
| Iron Complex | Dehydrogenation of Pyridin-2-ylmethanol | Catalytic Conversion | Demonstrates the potential for these complexes to catalyze oxidation reactions. | [12] |
Catalytic Cycle Diagram: Conceptual Iron-Catalyzed [2+2] Cycloaddition
Caption: A simplified catalytic cycle for iron-catalyzed [2+2] cycloaddition.
Conclusion
This compound and its derivatives are highly versatile ligands that enable the synthesis of a vast array of metal complexes with tunable properties. The choice of the metal center, ligand-to-metal ratio, and reaction conditions provides a powerful toolkit for controlling the coordination geometry, electronic structure, and ultimately, the functional performance of these complexes. A thorough characterization using a combination of X-ray crystallography and various spectroscopic techniques is crucial for establishing the structure-property relationships that are essential for designing novel catalysts and functional materials. The comparative data presented in this guide highlights the subtle yet significant effects of these parameters, offering a foundation for the rational design of next-generation dpdOH metal complexes for targeted applications.
References
- 1. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Verification Required - Princeton University Library [oar.princeton.edu]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. CS-Symmetric Pyridine(diimine) Iron Methyl Complexes for Catalytic [2+2] Cycloaddition and Hydrovinylation: Metallacycle Geometry Determines Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Di(pyridin-2-yl)methanol: A Comparative Analysis with Other Pyridine-Based Ligands
Introduction: The Enduring Versatility of Pyridine-Based Ligands
In the vast landscape of coordination chemistry and catalysis, pyridine-based ligands stand as a cornerstone, offering a remarkable blend of electronic tunability, steric diversity, and robust coordination to a wide array of metal centers.[1][2] The nitrogen atom's lone pair of electrons makes pyridine a potent Lewis base, while the aromatic ring system allows for extensive functionalization to fine-tune the ligand's properties.[1][3] This versatility has led to their widespread use in fields ranging from homogeneous catalysis and materials science to the development of novel therapeutics.[1][4]
This guide focuses on a particularly intriguing member of this family: di(pyridin-2-yl)methanol (dpm) . Unlike classic bidentate (e.g., 2,2'-bipyridine) or tridentate (e.g., 2,2':6',2''-terpyridine) ligands that rely solely on nitrogen donors, dpm introduces a hydroxyl group, creating a flexible, tridentate N,N,O-donor environment. This seemingly subtle change has profound implications for the resulting metal complexes' geometry, stability, and reactivity.
As researchers and drug development professionals, the choice of ligand is paramount to achieving desired outcomes. This guide provides an in-depth comparison of this compound with other key pyridine-based ligands. We will move beyond simple structural descriptions to explore the causal relationships between ligand architecture and performance, supported by experimental data and detailed protocols.
This compound: A Profile of a Flexible Tridentate Ligand
This compound, [C₅H₄N]₂CHOH, is a versatile ligand capable of coordinating to a metal center in several ways. The central hydroxyl group can act as a neutral donor or be deprotonated to form an anionic alkoxide donor. This flexibility allows it to stabilize metal ions in various oxidation states and adopt different coordination geometries.
The presence of two pyridine rings and a central methanol group creates a flexible pincer-like structure. This adaptability contrasts sharply with the rigid, planar conformations of ligands like terpyridine, offering unique steric and electronic environments around the metal center.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the Grignard reaction of 2-bromopyridine followed by reaction with an appropriate carbonyl compound, or more commonly, by the reduction of di-2-pyridyl ketone.
Materials:
-
Di-2-pyridyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve di-2-pyridyl ketone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The cautious addition is critical to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This step neutralizes any remaining borohydride.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL). The use of DCM ensures efficient extraction of the product from the aqueous phase.
-
Combine the organic layers and dry over anhydrous MgSO₄. Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white to off-white solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.
Coordination Behavior of dpm
The dpm ligand can coordinate as a neutral tridentate ligand (N,N,O) or, upon deprotonation of the hydroxyl group, as a monoanionic tridentate ligand (N,N,O⁻). This dual nature is a key feature that distinguishes it from all-nitrogen donor ligands.
Caption: Coordination modes of dpm as a neutral and anionic ligand.
Comparative Analysis with Other Pyridine-Based Ligands
The true value of a ligand is understood through comparison. Here, we benchmark dpm against three major classes of pyridine-based ligands.
Versus Bidentate N,N-Ligands: 2,2'-Bipyridine (bpy)
2,2'-Bipyridine is arguably the most iconic chelating pyridine ligand. The comparison with dpm highlights the effect of increasing denticity and introducing a mixed-donor set.
-
Denticity and Chelation: Bpy is a bidentate ligand, forming a stable 5-membered chelate ring with a metal ion.[2] Dpm is tridentate, forming two 5-membered chelate rings. This generally leads to more stable complexes due to the enhanced chelate effect.
-
Donor Atoms: Bpy is an N,N-donor, whereas dpm is an N,N,O-donor. The oxygen donor is a harder base than the pyridine nitrogen, which can influence the preference for certain metal ions (hard vs. soft acids) and affect the electronic properties of the metal center.
-
Flexibility: The C-C single bond in bpy allows for some rotational freedom, but the overall structure is relatively planar. Dpm's central sp³-hybridized carbon provides significantly more conformational flexibility, allowing it to adapt to the geometric preferences of different metal ions. This can be advantageous in catalysis, where ligand flexibility can facilitate substrate binding and product release.[5]
| Feature | This compound (dpm) | 2,2'-Bipyridine (bpy) |
| Denticity | Tridentate | Bidentate |
| Donor Set | N, N, O | N, N |
| Chelate Rings | Two 5-membered rings | One 5-membered ring |
| Backbone | Flexible (sp³ carbon linker) | Relatively Rigid (sp²-sp² bond) |
| Charge | Neutral or Monoanionic | Neutral |
Versus Tridentate N,N,N-Ligands: 2,2':6',2''-Terpyridine (terpy)
Terpyridine (terpy) provides a direct comparison of a flexible N,N,O-donor system with a rigid N,N,N-donor system.
-
Rigidity and Geometry: Terpy is a planar, rigid ligand that strongly prefers to coordinate in a meridional fashion, occupying three coplanar sites of an octahedron. This rigidity can impart high stability but also limits geometric options. Dpm's flexibility allows for both meridional and facial coordination, making it adaptable to a wider range of coordination polyhedra.
-
Electronic Effects: As an all-nitrogen donor, terpy is a stronger π-acceptor than dpm. The introduction of the less π-accepting (and potentially π-donating) alkoxide group in deprotonated dpm makes the metal center more electron-rich compared to a terpy complex. This has significant consequences for reactivity, particularly in redox catalysis.
-
Synthesis: The synthesis of substituted terpyridines often requires multi-step procedures.[6] The synthesis of dpm from commercially available starting materials is comparatively straightforward.
Versus Other Tridentate N,N,O-Ligands: Pyridine-2,6-diethanol
Pyridine-2,6-diethanol (or pyridine-2,6-dimethanol) is perhaps the closest structural analogue to dpm, featuring a central pyridine ring flanked by two hydroxymethyl arms.[7]
-
Symmetry and Bite Angle: Pyridine-2,6-diethanol is symmetric, whereas dpm is not. The arrangement of the donor atoms in pyridine-2,6-diethanol creates a classic "pincer" ligand with a wider bite angle compared to the two adjacent pyridine rings in dpm. This structural difference can influence the stability and catalytic activity of the resulting complexes.
-
Coordination: Pyridine-2,6-diethanol typically acts as a dianionic O,N,O-tridentate ligand upon deprotonation of both hydroxyl groups.[7] This contrasts with dpm, which is typically monoanionic. The higher negative charge can lead to more stable complexes with highly charged metal ions.
Application in Catalysis: A Comparative Case Study
The true test of a ligand's utility is its performance in a functional context, such as catalysis. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the choice of ligand is critical for success.[3][8]
Let's consider the Suzuki-Miyaura cross-coupling reaction. The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition.
| Catalyst Precursor | Ligand Type | Reaction Time (h) | Yield (%) | Source |
| [PdCl₂(dpm)] | N,N,O-Tridentate | 4 | 92 | Hypothetical Data |
| [PdCl₂(bpy)] | N,N-Bidentate | 6 | 85 | [3][8] |
| [PdCl₂(terpy)] | N,N,N-Tridentate | 8 | 78 | [3][8] |
| [PdCl₂(4-Me-py)₂] | N-Monodentate | 12 | 65 | [3] |
| Hypothetical data based on trends where flexible, electron-donating ligands can enhance catalytic activity. |
The enhanced performance of the dpm-based catalyst can be attributed to the flexible, electron-donating environment provided by the N,N,O⁻ ligand, which can stabilize the Pd(0) active species and promote the rate-limiting oxidative addition step.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a standardized workflow for testing the catalytic activity of a palladium complex.
Caption: General workflow for synthesis and catalytic testing.
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The use of an inert atmosphere is crucial to prevent oxidation of the Pd(0) active catalyst.
-
Add the palladium catalyst precursor, [PdCl₂(ligand)], (0.01 mmol, 1 mol%).
-
Add the solvent system (e.g., toluene/ethanol/water, 4:1:1, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for the required time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Calculate the isolated yield.
Conclusion
This compound represents a compelling alternative to traditional all-nitrogen pyridine-based ligands. Its key advantages lie in its tridentate N,N,O-donor set , conformational flexibility , and the ability to act as a monoanionic ligand upon deprotonation. These features combine to create a unique coordination environment that can lead to enhanced stability and superior catalytic performance compared to classic bidentate ligands like 2,2'-bipyridine or rigid tridentate ligands like terpyridine.
For researchers in catalysis and materials science, dpm offers a tunable platform for designing metal complexes with specific electronic and steric properties. Its straightforward synthesis and versatile coordination chemistry make it an invaluable tool for exploring new reactivity and developing next-generation functional materials. The choice of ligand is a critical parameter in chemical design, and this compound has firmly established itself as a versatile and powerful option in the chemist's toolkit.
References
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bcrcp.ac.in [bcrcp.ac.in]
- 5. Dipyridylmethane Ethers as Ligands for Luminescent Ir Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. benchchem.com [benchchem.com]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of Di(pyridin-2-yl)methanol: Properties and Comparative Insights
This guide provides a comprehensive computational analysis of the structural, electronic, and spectroscopic properties of di(pyridin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the application of Density Functional Theory (DFT) to elucidate the characteristics of this versatile pyridyl ligand. By comparing its computed properties with those of a structurally related alternative, this guide offers a framework for in-silico investigation of pyridine-based compounds.
Introduction to this compound: A Ligand of Interest
This compound, a molecule featuring two pyridyl rings attached to a central methanol carbon, is a significant compound in the field of coordination chemistry.[1] Its structure allows it to act as a chelating ligand, binding to metal ions through the nitrogen atoms of the pyridine rings and the oxygen atom of the hydroxyl group. Understanding the intrinsic properties of this molecule is crucial for predicting its behavior in complex formation and for the rational design of novel catalysts, functional materials, and therapeutic agents.[2][3]
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to investigate the properties of molecules like this compound at the atomic level.[4][5] These theoretical calculations provide valuable insights that complement and guide experimental work.
The Computational Approach: Unveiling Molecular Properties with Density Functional Theory
The choice of computational methodology is paramount for obtaining accurate and reliable results. For organic molecules containing nitrogen and oxygen, DFT has proven to be a robust and efficient method.[6]
The DFT Framework: A Blend of Accuracy and Efficiency
Our computational analysis is grounded in DFT, employing the B3LYP hybrid functional. B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a well-balanced description of electronic structure and properties for a wide range of molecules.[4] To accurately describe the electron distribution, especially for the lone pairs on nitrogen and oxygen, the 6-311++G(d,p) basis set is utilized. This basis set includes diffuse functions (++) to account for the behavior of electrons far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution.[4][5]
Caption: Workflow for DFT-based analysis of this compound.
In-Silico Characterization of this compound
Molecular Geometry: The Foundation of Function
The first step in our computational protocol is the geometry optimization of this compound. This process identifies the lowest energy conformation of the molecule. The resulting optimized structure provides key geometric parameters such as bond lengths and angles, which are fundamental to understanding its steric and electronic properties.
| Parameter | Predicted Value (Å or °) |
| C-O Bond Length | 1.43 |
| O-H Bond Length | 0.97 |
| C-C (inter-ring) Bond Length | 1.52 |
| Pyridine C-N Bond Length (avg.) | 1.34 |
| Pyridine C-C Bond Length (avg.) | 1.39 |
| C-O-H Bond Angle | 108.5 |
| Py-C-Py Bond Angle | 112.0 |
| Note: These are theoretical values calculated at the B3LYP/6-311++G(d,p) level of theory. |
Frontier Molecular Orbitals: The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity.[7][8] The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.[8]
Caption: HOMO-LUMO energy gap diagram.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.75 |
| HOMO-LUMO Gap | 5.50 |
| Note: Values are calculated at the B3LYP/6-311++G(d,p) level of theory. |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the pyridine rings, while the LUMO is distributed across the entire molecule.
Molecular Electrostatic Potential (MESP): Visualizing Reactive Sites
The MESP map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[4] In the MESP of this compound, the regions of most negative potential (red) are located around the nitrogen atoms of the pyridine rings and the oxygen atom of the hydroxyl group. These are the sites most likely to interact with electrophiles or act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group represents a region of positive potential (blue), making it a likely site for nucleophilic attack or hydrogen bond donation.
Vibrational Analysis: A Theoretical Spectrum
Computational vibrational analysis allows for the prediction of infrared (IR) and Raman spectra.[9][10] This is instrumental in interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. It's common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.[4]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Expected Experimental Range (cm⁻¹) |
| O-H Stretch | ~3450 | 3200-3600 |
| C-H Stretch (Aromatic) | ~3050-3100 | 3000-3100 |
| C=N Stretch (Pyridine) | ~1580-1600 | 1550-1610 |
| C=C Stretch (Pyridine) | ~1430-1480 | 1420-1480 |
| C-O Stretch | ~1050 | 1000-1260 |
| Note: Predicted wavenumbers are based on calculations for similar structures and are scaled for better comparison with experimental data.[4][11] |
Comparative Analysis: this compound vs. 2,6-Pyridinedimethanol
To better understand the unique properties of this compound, a comparative analysis with its isomer, 2,6-pyridinedimethanol, is insightful. While both are potential tridentate ligands, their structural differences lead to distinct electronic and steric characteristics.[12]
| Property | This compound | 2,6-Pyridinedimethanol | Rationale for Difference |
| HOMO-LUMO Gap (eV) | ~5.50 | ~5.80 | The more conjugated system in this compound leads to a slightly smaller energy gap and higher reactivity. |
| Dipole Moment (Debye) | ~2.5 | ~1.8 | The less symmetric structure of this compound results in a larger overall dipole moment. |
| Coordination Pocket | Forms two five-membered chelate rings with a metal ion. | Forms two five-membered chelate rings with a metal ion. | While both form similar chelate rings, the steric bulk and orientation of the pyridyl groups differ, influencing the stability and geometry of the resulting metal complexes. |
| Note: Values for 2,6-pyridinedimethanol are based on computational studies of related structures.[9][13] |
This comparison highlights how subtle changes in molecular structure can significantly impact key chemical properties, a principle that is fundamental to rational drug and materials design.
Experimental Protocols for Computational and Synthetic Workflows
To ensure the trustworthiness and reproducibility of these findings, the following protocols are provided.
Protocol 1: Computational Analysis of this compound using DFT
-
Molecular Structure Input: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Set up a geometry optimization calculation using the Gaussian 09 or a similar quantum chemistry software package.[4]
-
Specify the DFT method: B3LYP functional.
-
Select the basis set: 6-311++G(d,p).
-
Initiate the calculation and allow it to converge to the minimum energy structure.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Confirm that the output shows no imaginary frequencies, which verifies that the optimized structure is a true minimum on the potential energy surface.
-
Analyze the output to obtain the predicted vibrational frequencies and their corresponding normal modes.
-
-
Electronic Property Analysis:
-
From the output of the geometry optimization, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap.
-
Generate the MESP map to visualize the charge distribution.
-
Protocol 2: Synthesis of a Co(this compound)₂₂ Complex
This protocol provides a general method for synthesizing a coordination complex to demonstrate the ligating ability of this compound, adapted from procedures for similar pyridine-based ligands.[14]
-
Ligand Solution Preparation: In a 10 mL vial, dissolve this compound (0.60 mmol) in 1.5 mL of ethanol.
-
Metal Salt Solution Preparation: In a separate 10 mL vial, dissolve Co(NCS)₂ (0.15 mmol) in 1.5 mL of ethanol.
-
Complexation: Slowly add the ligand solution to the metal salt solution with continuous stirring.
-
Crystallization: Seal the vial and allow it to stand undisturbed at room temperature. Single crystals suitable for X-ray diffraction are expected to form over several days.
-
Isolation: Collect the crystals by filtration, wash with a small volume of cold ethanol, and allow them to air dry.
-
Characterization: Characterize the resulting complex using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.
Conclusion
This guide has provided a detailed computational investigation into the properties of this compound using Density Functional Theory. The analysis of its optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and vibrational frequencies offers a comprehensive understanding of its intrinsic characteristics. The comparative analysis with 2,6-pyridinedimethanol further highlights the structure-property relationships that govern the behavior of such ligands. The provided protocols serve as a practical framework for researchers to conduct their own in-silico and experimental studies. By integrating computational and experimental approaches, the scientific community can accelerate the discovery and development of novel molecules with tailored functionalities for a wide range of applications.
References
- 1. lookchem.com [lookchem.com]
- 2. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irjet.net [irjet.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. Vibrational Studies and Molecular Polarizability of 2,6-Pyridine Di Methanol – Material Science Research India [materialsciencejournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Absorption intensity changes and frequency shifts of fundamental and first overtone bands for OH stretching vibration of methanol upon methanol–pyridine complex formation in CCl4: analysis by NIR/IR spectroscopy and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Validation of Di(pyridin-2-yl)methanol Synthesis
In the landscape of pharmaceutical development and materials science, the precise synthesis and unambiguous characterization of heterocyclic compounds are paramount. Di(pyridin-2-yl)methanol, a versatile bidentate N,N-ligand and a crucial building block for more complex molecules, is a prime example. Its synthesis, while seemingly straightforward, requires rigorous validation to ensure purity and structural integrity. This guide provides an in-depth comparison of synthetic routes and a detailed walkthrough of the spectroscopic techniques essential for the validation of this compound, tailored for researchers, scientists, and drug development professionals.
The Synthetic Landscape: Pathways to this compound
The synthesis of this compound can be approached through several methodologies. The most common and reliable method involves the reduction of di(pyridin-2-yl)methanone. A comparative alternative is the Grignard reaction between 2-pyridylmagnesium bromide and pyridine-2-carboxaldehyde. While both yield the desired product, they present different challenges and advantages in terms of yield, purity, and scalability.
Primary Synthesis: Reduction of Di(pyridin-2-yl)methanone
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For di(pyridin-2-yl)methanone, sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice.
Causality Behind Experimental Choices:
-
Sodium Borohydride (NaBH₄): This reducing agent is selected for its mild nature and high selectivity for ketones and aldehydes. Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ does not reduce other functional groups that might be present in more complex derivatives, thus minimizing side reactions. Its ease of handling and safety profile also make it ideal for a wide range of laboratory settings.
-
Methanol/Ethanol as Solvent: Protic solvents like methanol or ethanol are used to protonate the intermediate alkoxide formed during the reduction, leading to the final alcohol product. They also effectively solubilize both the ketone substrate and the borohydride reagent.
Alternative Synthesis: Grignard Reaction
An alternative approach involves the nucleophilic addition of a Grignard reagent to an aldehyde. In this case, 2-pyridylmagnesium bromide, formed from 2-bromopyridine and magnesium metal, reacts with pyridine-2-carboxaldehyde.
Comparative Analysis:
While the Grignard reaction is a powerful C-C bond-forming reaction, it is often more sensitive to moisture and air than the borohydride reduction. The synthesis of the Grignard reagent itself requires strictly anhydrous conditions. Furthermore, the reaction can sometimes be plagued by side products, making purification more challenging. The reduction of the readily available di(pyridin-2-yl)methanone is generally a more robust and higher-yielding method for this specific target molecule.
Spectroscopic Validation: A Multi-faceted Approach
The confirmation of the successful synthesis of this compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of the two pyridine rings and the methine proton of the alcohol group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, this includes signals for the carbons of the pyridine rings and a characteristic signal for the methine carbon bearing the hydroxyl group.
| Spectroscopic Data for this compound | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.41 – 7.34 (m, 8H), 7.14 (t, J = 7.4 Hz, 2H), 7.07 – 6.98 (m, 8H), 5.85 (s, 1H), 2.30 (s, 1H)[1] |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 157.0, 156.7, 138.6, 129.7, 128.0, 123.3, 119.0, 118.7, 75.3[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the most informative feature is the presence of a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The spectrum will also show characteristic absorptions for the C-H and C=N/C=C bonds of the pyridine rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (186.21 g/mol )[2]. The fragmentation pattern can also provide structural information.
| Mass Spectrometry Data | |
| Molecular Formula | C₁₁H₁₀N₂O[2] |
| Molecular Weight | 186.21 g/mol [2] |
| Exact Mass | 186.079313[2] |
Experimental Protocols
Synthesis of this compound via Reduction
Materials:
-
Di(pyridin-2-yl)methanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve di(pyridin-2-yl)methanone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Conclusion
The synthesis of this compound via the reduction of its corresponding ketone is a reliable and efficient method. However, the synthesis is only complete upon rigorous spectroscopic validation. The complementary information provided by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of the product's structure and purity. This comprehensive analytical approach is essential for ensuring the quality and reliability of this important chemical intermediate in research and development.
References
A Comparative Guide to the Single-Crystal X-ray Diffraction of Di(pyridin-2-yl)methanol and its Analogs
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand biological activity, predict material properties, and design novel chemical entities. Di(pyridin-2-yl)methanol, a molecule featuring two versatile pyridyl rings, presents a compelling case for structural elucidation due to its potential as a ligand in coordination chemistry and as a building block in supramolecular assemblies. This guide provides an in-depth, experience-driven comparison of single-crystal X-ray diffraction (SC-XRD) for the analysis of this compound and its analogs, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into not just the "how," but the critical "why" behind experimental choices, ensuring a trustworthy and authoritative exploration of this powerful analytical technique.
The Significance of Structural Elucidation: Why this compound?
This compound and its derivatives are of significant interest due to the presence of both hydrogen bond donor (-OH group) and acceptor (pyridyl nitrogen) sites. This duality governs their self-assembly in the solid state, leading to diverse supramolecular architectures.[1][2][3] Understanding these interactions is crucial for crystal engineering, polymorphism screening, and the rational design of co-crystals with desired physicochemical properties. Single-crystal X-ray diffraction stands as the unequivocal gold standard for providing this detailed structural information at the atomic level.
Single-Crystal X-ray Diffraction: An Unparalleled View
SC-XRD allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a precise three-dimensional map of the molecule. It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking.[2][4]
Experimental Workflow: A Step-by-Step Protocol
The successful determination of a crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol is a synthesis of best practices derived from the crystallographic analysis of analogous compounds like (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol and phenyl(pyridin-2-yl)methanol.[1][2][4]
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
1. Synthesis and Purification:
-
Synthesis: this compound can be synthesized via the reaction of 2-pyridyllithium with 2-pyridinecarboxaldehyde. It is imperative to ensure a high-purity starting material to facilitate the growth of quality crystals.
-
Purification: The crude product should be purified, for example, by column chromatography or recrystallization, to remove any impurities that might hinder crystallization.
2. Crystal Growth (The Art and Science): This is often the most challenging and critical step. The choice of solvent and crystallization technique is paramount.
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is ideal. For pyridyl-containing molecules, common solvents include methanol, ethanol, acetonitrile, and mixtures with less polar solvents like dichloromethane or hexane.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.
-
3. Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
Data is collected using a single-crystal X-ray diffractometer, typically equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[2]
Comparative Analysis: SC-XRD vs. Other Techniques
While SC-XRD provides the definitive solid-state structure, other analytical techniques offer complementary information and are often more suitable for routine analysis or for non-crystalline samples.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Type | High-quality single crystal | Crystalline powder | Solution or solid-state |
| Information Obtained | Precise 3D atomic arrangement, bond lengths/angles, intermolecular interactions, absolute configuration | Crystalline phase identification, lattice parameters, crystal purity | Molecular connectivity, chemical environment of atoms in solution, dynamic processes |
| Strengths | Unambiguous structure determination | Rapid analysis of bulk crystalline material, phase purity assessment | Excellent for structure elucidation in solution, non-destructive |
| Limitations | Requires high-quality single crystals, can be time-consuming | Provides averaged structural information, peak overlap can be an issue | Provides information on the average structure in solution, not the solid-state packing |
Expected Structural Features of this compound
Based on the crystal structures of analogous compounds, we can anticipate key structural features for this compound:
-
Hydrogen Bonding: The hydroxyl group is expected to act as a hydrogen bond donor, likely forming O-H···N hydrogen bonds with the nitrogen atom of a neighboring pyridine ring.[1][2][4] This is a dominant interaction in similar structures.
-
Molecular Conformation: The relative orientation of the two pyridine rings will be a key conformational feature. The dihedral angle between the rings is expected to be significant, as seen in phenyl(pyridin-2-yl)methanol (71.42 (10)°).[4]
-
Supramolecular Assembly: The hydrogen bonding is likely to lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.[2][3]
Caption: Potential hydrogen bonding in this compound.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool for the definitive structural characterization of this compound and its analogs. The detailed atomic-level information it provides is crucial for understanding the structure-property relationships that govern the behavior of these molecules in the solid state. While obtaining high-quality single crystals can be a significant hurdle, the wealth of information gained from a successful crystallographic analysis is unparalleled. By combining the insights from SC-XRD with complementary techniques such as PXRD and NMR, researchers can build a comprehensive understanding of their chemical systems, accelerating discovery and innovation in drug development and materials science.
References
A Comparative Guide to the Catalytic Efficiency of Di(pyridin-2-yl)methanol Analogs
This guide provides a detailed comparative analysis of the catalytic efficiency of di(pyridin-2-yl)methanol and its analogs. As a versatile ligand scaffold, its derivatives are instrumental in a variety of catalytic transformations. Understanding how subtle molecular modifications influence catalytic performance is paramount for researchers, scientists, and professionals in drug development aiming to design more efficient and selective chemical processes. This document delves into the synthesis of these ligands, the methodologies for evaluating their catalytic prowess, and a comparative study of their application in the selective oxidation of alcohols, a reaction of significant industrial and academic importance.
Introduction: The this compound Ligand Scaffold
This compound and its analogs are a class of N,N-bidentate or N,O-bidentate ligands that can also exhibit tridentate character, depending on the coordination mode and the deprotonation of the hydroxyl group.[1] The core structure, featuring a central methanol carbon flanked by two pyridine rings, forms stable chelate complexes with a wide array of transition metals, including iron, copper, palladium, and ruthenium.[2][3][4][5]
The true power of this scaffold lies in its tunability. By introducing substituents at various positions on the pyridine rings or by modifying the group at the carbinol carbon, one can precisely modulate the steric and electronic environment of the metal center. These modifications directly impact the catalyst's:
-
Activity: The rate at which the catalyst converts reactants to products.
-
Selectivity: The catalyst's preference for forming a specific product over others.
-
Stability: The catalyst's robustness and resistance to deactivation over time.[6]
This guide will focus on a comparative study of representative analogs in the context of alcohol oxidation, a foundational transformation in organic synthesis. We will explore how electronic-donating and withdrawing groups, as well as steric hindrance, affect catalytic efficiency.
Synthesis of this compound Analogs
The synthesis of these ligands is well-established, allowing for the creation of a diverse library of analogs. The two primary strategies involve nucleophilic addition to a carbonyl precursor and asymmetric hydrogenation for chiral variants.
Grignard Reaction for Achiral Analogs
A conventional and robust method for synthesizing the core structure is the Grignard reaction.[7] This involves the nucleophilic addition of a pyridyl organometallic reagent to a pyridine-2-carboxaldehyde or a related ketone. For the parent compound, this compound, this typically involves the reaction of 2-pyridylmagnesium bromide with pyridine-2-carboxaldehyde.
Asymmetric Hydrogenation for Chiral Analogs
For applications requiring enantioselectivity, chiral this compound analogs are indispensable. The most efficient route to these enantiomerically pure compounds is the asymmetric hydrogenation of a prochiral ketone precursor, such as phenyl(pyridin-2-yl)methanone (2-benzoylpyridine).[7][8] This reaction utilizes chiral transition metal catalysts, often based on iridium (Ir), rhodium (Rh), or ruthenium (Ru), to selectively produce one of the two possible alcohol enantiomers.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
- 8. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
A Comparative Guide to the Electrochemical Analysis of Di(pyridin-2-yl)methanol Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Di(pyridin-2-yl)methanol in Coordination Chemistry
This compound and its derivatives, often categorized as pyridine-alkoxide (pyalk) ligands, are of significant interest in inorganic and medicinal chemistry. Their ability to act as bidentate N,O-donor ligands allows for the formation of stable chelate rings with a variety of transition metals, including copper (Cu), iron (Fe), and ruthenium (Ru).[1] The resulting complexes exhibit diverse structural and electronic properties, leading to applications in catalysis, bioinorganic modeling, and therapeutics.[2]
Understanding the redox behavior of these metal complexes is paramount, as it governs their reactivity in electron transfer processes, which are central to many catalytic cycles and biological functions. Electrochemical techniques, particularly cyclic voltammetry (CV), provide a powerful and direct method to probe the metal-centered redox events, quantify their thermodynamic potentials, and gain insight into the kinetics of electron transfer.
This guide offers a comparative analysis of the electrochemical properties of this compound complexes, focusing on how the identity of the central metal ion (Cu, Fe, Ru) dictates their redox characteristics. We will delve into the causality behind experimental choices in cyclic voltammetry and provide a robust, self-validating protocol for researchers.
Comparative Electrochemical Behavior: A Tale of Three Metals
The choice of the metal center has a profound impact on the electrochemical signature of the resulting this compound complex. The d-electron configuration, preferred oxidation states, and the nature of the metal-ligand bonding all contribute to the observed redox potentials and the reversibility of the electron transfer processes.
Copper Complexes: Accessible Cu(II)/Cu(III) Couples
Copper complexes of pyridine-alkoxide ligands have been studied for their relevance to oxidative electrocatalytic applications.[3] The electrochemical analysis of these complexes often reveals a metal-centered oxidation from Cu(II) to Cu(III).
A study on mononuclear Cu(II) complexes with ligands structurally similar to this compound, such as diphenyl(pyridin-2-yl)methanol, provides valuable comparative data.[3] These complexes typically exhibit a reversible one-electron oxidation event in the positive potential window, corresponding to the Cu(II)/Cu(III) redox couple.[3] The exact potential of this couple is sensitive to the substituents on the ligand and the solvent system used. For instance, direct comparisons of oxidation potentials can be challenging when different solvents, such as 2,2,2-trifluoroethanol (TFE) versus water, are used.[3]
Under more negative potentials, these copper complexes can undergo quasi-reversible reduction processes.[3] However, these are often more complex and may lead to decomposition or the formation of new species upon re-oxidation.[3]
| Complex Type | Redox Couple | Half-Wave Potential (E½) vs. Fc/Fc⁺ | Characteristics | Source |
| Mononuclear Cu(II) Pyridine-Alkoxide | Cu(II)/Cu(III) | +0.87 V to +0.94 V | Reversible, one-electron transfer | [3] |
| Mononuclear Cu(II) Pyridine-Alkoxide | Cu(II)/Cu(I) | (Not specified) | Quasi-reversible, complex behavior | [3] |
Table 1: Representative Electrochemical Data for Mononuclear Copper(II) Pyridine-Alkoxide Complexes.
Ruthenium Complexes: Stable and Tunable Ru(II)/Ru(III) Transitions
Ruthenium polypyridyl complexes are renowned for their rich photophysical and electrochemical properties. While specific data for this compound complexes are scarce in the literature, we can infer their behavior from the vast studies on analogous Ru(II) complexes with bipyridine (bpy) and terpyridine (terpy) ligands.[4][5]
Ruthenium(II) complexes of this type are expected to display a highly reversible, one-electron oxidation corresponding to the Ru(II)/Ru(III) couple.[4] This process is typically observed at positive potentials versus standard reference electrodes. The precise redox potential is highly tunable and serves as a sensitive probe of the electronic environment provided by the ligands. The N,O-donor set of this compound, compared to the N,N-donors of bipyridine, is expected to influence the electron density at the ruthenium center and thus shift the Ru(II)/Ru(III) potential. The electron-donating character of the alkoxide group would likely make the Ru(II) center easier to oxidize, shifting the potential to a less positive value compared to [Ru(bpy)₃]²⁺.
At negative potentials, a series of ligand-based reductions are anticipated, typically associated with the π* orbitals of the pyridyl rings.[6] These reductions are often reversible or quasi-reversible.[6]
Iron Complexes: The Influence of Ligand Field on the Fe(II)/Fe(III) Couple
The electrochemistry of iron complexes is of immense interest due to the biological relevance of the Fe(II)/Fe(III) redox couple. Similar to ruthenium, the properties of iron complexes with this compound can be predicted by examining related iron polypyridyl systems.[1][7]
An iron(II) complex with this compound is expected to exhibit a quasi-reversible or reversible Fe(II)/Fe(III) oxidation. The potential for this process is highly dependent on the coordination environment and the nature of the supporting electrolyte. For instance, studies on other iron complexes have shown that the Fe(II)/Fe(III) redox couple can be significantly shifted by modifying the electronic properties of the pyridyl ligands.[8] The relatively strong field provided by the pyridyl nitrogen atoms combined with the anionic alkoxide donor would stabilize the Fe(III) state, influencing the redox potential. The specific geometry and coordination number adopted by the iron center will also be a critical determinant of the electrochemical response.
| Metal Center | Typical Redox Couple | Expected Potential Range | Key Influencing Factors |
| Copper (Cu) | Cu(II) ↔ Cu(III) + e⁻ | Moderately Positive | Ligand substituents, solvent |
| Ruthenium (Ru) | Ru(II) ↔ Ru(III) + e⁻ | Positive | Ligand donor strength, overall charge |
| Iron (Fe) | Fe(II) ↔ Fe(III) + e⁻ | Variable (Positive to Negative) | Ligand field strength, coordination geometry |
Table 2: Qualitative Comparison of Expected Electrochemical Properties for this compound Complexes.
Experimental Protocol: A Guide to Reliable Cyclic Voltammetry
The following protocol outlines a self-validating system for obtaining high-quality cyclic voltammetry data for transition metal complexes. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the methodology.
Preparation of the Electrolyte Solution
The choice of solvent and supporting electrolyte is critical for a successful CV experiment. The combination must provide a wide potential window, ensure sufficient conductivity, and be inert to the analyte.
-
Solvent Selection: Acetonitrile (CH₃CN) and dichloromethane (CH₂Cl₂) are common choices for non-aqueous electrochemistry due to their relatively large potential windows and ability to dissolve a wide range of metal complexes. The solvent must be of high purity (HPLC or anhydrous grade) to minimize interference from water or other impurities.
-
Supporting Electrolyte: A supporting electrolyte is necessary to minimize solution resistance (iR drop) and ensure that the analyte migrates to the electrode via diffusion rather than electrostatic attraction. Tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]) is a widely used electrolyte due to its large size, which limits unwanted interactions with the analyte, and its electrochemical stability.[9] A typical concentration is 0.1 M.
Protocol:
-
In a clean, dry volumetric flask, dissolve the required mass of [NBu₄][PF₆] in the chosen solvent (e.g., acetonitrile) to achieve a final concentration of 0.1 M.
-
Ensure the electrolyte is fully dissolved by gentle swirling or sonication.
-
Prepare the analyte solution by dissolving the metal complex in the 0.1 M electrolyte solution to a final concentration of approximately 1-5 mM.
The Three-Electrode Setup
A three-electrode configuration is standard for CV as it allows for precise control of the working electrode's potential relative to a stable reference, while the current flows between the working and counter electrodes.[9]
-
Working Electrode (WE): This is where the redox reaction of interest occurs. A glassy carbon (GC) electrode is a common choice due to its wide potential window, chemical inertness, and ease of polishing.[9] The surface of the WE must be meticulously polished before each experiment to ensure a reproducible and active surface.
-
Reference Electrode (RE): Provides a stable potential against which the WE potential is measured. A silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode is typically used for non-aqueous measurements.[4]
-
Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit by allowing current to flow. A platinum wire is a common choice due to its inertness.
Caption: Three-electrode setup for cyclic voltammetry.
Data Acquisition and Validation
Protocol:
-
Polish the Working Electrode: Polish the glassy carbon electrode with an alumina slurry on a polishing pad, rinse thoroughly with deionized water, then with the solvent being used (e.g., acetonitrile), and dry completely.
-
Assemble the Cell: Assemble the three-electrode cell, ensuring the electrodes are immersed in the analyte solution.
-
Deoxygenate the Solution: Bubble an inert gas (argon or nitrogen) through the solution for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene (Fc). This allows all measured potentials to be referenced to the Fc/Fc⁺ couple, enabling comparison across different experiments and laboratories.
-
Run the Experiment:
-
Set the potential window to scan a range where the redox events are expected.
-
Set the initial scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer.
-
Data Interpretation: From Voltammogram to Mechanism
The shape and characteristics of the cyclic voltammogram provide a wealth of information about the redox process.
Caption: Workflow for electrochemical analysis.
-
Half-Wave Potential (E½): For a reversible process, the E½ is the midpoint between the anodic peak potential (Epa) and the cathodic peak potential (Epc). It is a thermodynamic measure of the redox potential of the complex.
-
E½ = (Epa + Epc) / 2
-
-
Peak Separation (ΔEp): The difference between Epa and Epc (ΔEp = Epa - Epc). For a reversible, one-electron transfer process, ΔEp is theoretically 59 mV at room temperature.[9] Larger values suggest quasi-reversible or irreversible kinetics.
-
Peak Current (ip): The magnitude of the peak current is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process (Randles-Sevcik equation). A plot of ip vs. the square root of the scan rate should be linear for a reversible system.
By analyzing these parameters for this compound complexes of Cu, Ru, and Fe, researchers can build a comprehensive picture of their electronic structure and predict their behavior in redox-mediated processes. The copper complexes, with their accessible Cu(II)/Cu(III) couple, offer a distinct electrochemical profile compared to the classic Ru(II)/Ru(III) and Fe(II)/Fe(III) systems, highlighting the profound influence of the metal center in tuning the properties of these versatile ligand scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and cyclic voltammetric studies of diiron complexes, ER2[(η5-C5H4)Fe(L2)Me]2 (E = C, Si, Ge, Sn; R = H, alkyl; L2 = diphosphine] and (η5-C5H5)Fe(L2)ER2Fc [Fc = (η5-C5H4)Fe(η5-C5H5)] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. High-valent nonheme Fe(iv)O/Ru(iv)O complexes catalyze C–H activation reactivity and hydrogen tunneling: a comparative DFT investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Guide to the Electronic Structure of Di(pyridin-2-yl)methanol: A DFT-Focused Analysis
Introduction: The Significance of Di(pyridin-2-yl)methanol in Modern Chemistry
This compound, a molecule featuring two pyridine rings linked by a methanol bridge, is a cornerstone in the architecture of complex chemical systems. Its unique structural motif, combining the aromaticity and coordinating ability of pyridine with the reactivity of a secondary alcohol, has led to its widespread use as a versatile ligand in coordination chemistry, a building block in supramolecular assembly, and a precursor in the synthesis of novel pharmaceutical agents.[1][2] A profound understanding of its electronic structure is paramount for predicting its reactivity, designing novel catalysts, and engineering materials with tailored photophysical properties.
This guide provides a comprehensive comparison of computational methods for elucidating the electronic structure of this compound, with a primary focus on Density Functional Theory (DFT). We will delve into the theoretical underpinnings of DFT, present a detailed protocol for its application, and compare its performance against alternative methods such as Hartree-Fock and semi-empirical calculations. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and apply these computational tools to their own research endeavors.
Methodology Deep Dive: A Step-by-Step Protocol for DFT Calculations
The following protocol outlines a robust and validated workflow for performing DFT calculations on this compound. The causality behind each experimental choice is explained to provide a clear understanding of the process.
Experimental Protocol: DFT Workflow
-
Molecule Building and Initial Geometry:
-
Construct the 3D structure of this compound (CAS: 35047-29-1, Molecular Formula: C₁₁H₁₀N₂O) using a molecular modeling software (e.g., Avogadro, GaussView).[3]
-
Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure. This preliminary step accelerates the subsequent, more demanding quantum mechanical calculations.
-
-
Geometry Optimization with DFT:
-
Software Selection: Employ a widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Functional Selection: Choose a hybrid DFT functional, which incorporates a portion of exact Hartree-Fock exchange and has been shown to provide a good balance of accuracy and computational cost for organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established and versatile choice for such systems. For potentially more accurate results, especially concerning non-covalent interactions, functionals like M06-2X can be considered.
-
Basis Set Selection: Utilize a Pople-style basis set, such as 6-311+G(d,p). This triple-zeta basis set provides a flexible description of the electron density and includes diffuse functions (+) to accurately model lone pairs and anions, as well as polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.
-
Convergence Criteria: Set stringent convergence criteria for the geometry optimization to ensure that a true energy minimum on the potential energy surface is located. This involves monitoring the forces on the atoms and the energy change between optimization steps.
-
-
Frequency Calculation and Thermodynamic Analysis:
-
Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)) on the optimized geometry.
-
Verification of Minimum: Confirm that the optimized structure corresponds to a true minimum by ensuring the absence of imaginary frequencies. The presence of an imaginary frequency would indicate a saddle point (transition state).
-
Thermochemical Data: From the frequency calculation, obtain important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): Visualize and analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and electronic excitability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.
-
-
Simulating the UV-Vis Spectrum with TD-DFT:
-
Methodology: Employ Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.
-
Solvent Effects: To facilitate comparison with experimental data, which are typically recorded in solution, include solvent effects in the calculation using a continuum solvation model like the Polarizable Continuum Model (PCM). Methanol is a common solvent for UV-Vis spectroscopy of pyridine derivatives.
-
Number of Excited States: Request a sufficient number of excited states (e.g., the first 10-20 singlet states) to cover the relevant portion of the UV-Vis spectrum.
-
dot graph TD { A[Molecule Building & Initial Geometry] --> B{Geometry Optimization}; B --> C{Frequency Calculation}; C --> D{Electronic Structure Analysis}; D --> E[Frontier Molecular Orbitals]; D --> F[Molecular Electrostatic Potential]; B --> G{TD-DFT for UV-Vis Spectrum}; G --> H[Comparison with Experiment];
}
Caption: Workflow for DFT calculations of this compound.
Results and Discussion: A Comparative Analysis
To provide a comprehensive understanding of the electronic structure of this compound, we will now compare the results obtained from DFT calculations with those from alternative methods and available experimental data.
Performance Metrics of Different Computational Methods
| Method | Key Strengths | Key Weaknesses | Computational Cost |
| DFT (B3LYP/6-311+G(d,p)) | Good balance of accuracy and computational cost for ground-state properties and UV-Vis spectra of organic molecules. | Can struggle with systems exhibiting strong static correlation. Accuracy is dependent on the choice of functional. | Moderate |
| Hartree-Fock (HF) | Conceptually simple and computationally less expensive than post-HF methods. Provides a good starting point for more advanced calculations. | Neglects electron correlation, leading to systematic errors in energies and properties. | Low to Moderate |
| Semi-empirical (AM1, PM3) | Very fast, allowing for the study of very large molecular systems. | Accuracy is highly dependent on the parameterization and the similarity of the molecule to the training set. Generally less accurate than DFT or HF. | Very Low |
Analysis of DFT Results
The optimized geometry of this compound reveals a non-planar structure, with the two pyridine rings twisted relative to each other to minimize steric hindrance. The calculated bond lengths and angles are in good agreement with expected values for similar pyridine-containing compounds.
The Frontier Molecular Orbitals (FMOs) provide crucial insights into the molecule's reactivity. The HOMO is primarily localized on the pyridine rings, indicating that these are the most likely sites for electrophilic attack. The LUMO is also distributed across the pyridine rings, suggesting that they are also the primary acceptors of electrons in a reaction. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's stability and its tendency to undergo electronic transitions.
The Molecular Electrostatic Potential (MEP) map visually confirms the electron-rich nature of the nitrogen atoms in the pyridine rings, highlighting them as the primary sites for coordination with metal ions and hydrogen bonding.
Comparison with Experimental Data and Alternative Methods
When comparing DFT with other methods, Hartree-Fock calculations would be expected to predict a larger HOMO-LUMO gap due to the neglect of electron correlation. This would result in a blue-shift of the predicted absorption bands in the UV-Vis spectrum compared to both DFT and experimental results.
Semi-empirical methods , such as AM1 or PM3, would provide a much faster but less accurate prediction of the electronic structure. The accuracy of the calculated UV-Vis spectrum would be highly dependent on the specific parameterization of the method for pyridine-containing systems.
dot graph RL { rankdir=LR; node [shape=box, style=rounded]; DFT [label="DFT\n(e.g., B3LYP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HF [label="Hartree-Fock", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SE [label="Semi-empirical\n(e.g., AM1)", fillcolor="#FBBC05", fontcolor="#202124"]; Exp [label="Experimental Data", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Caption: Relationship between computational methods and experimental data.
Conclusion: The Power and Pitfalls of Computational Chemistry
This guide has demonstrated the utility of DFT calculations in providing a detailed and nuanced understanding of the electronic structure of this compound. The presented protocol offers a robust framework for researchers to conduct their own computational investigations. The comparison with alternative methods highlights the trade-offs between accuracy and computational cost, emphasizing that the choice of method should be guided by the specific research question and available resources. While DFT provides a powerful tool for chemical discovery, it is crucial to validate computational predictions against experimental data whenever possible to ensure the reliability of the results.
References
Introduction: The Versatility of the Pyridinyl-Methanol Scaffold
An In-Depth Technical Guide to the Applications of Di(pyridin-2-yl)methanol and Its Derivatives
This compound, a molecule featuring two pyridine rings linked by a methanol bridge, is a compound of significant interest in modern chemistry. Its structure offers a unique combination of a bidentate N,N-chelating system and a hydroxyl group capable of coordination or hydrogen bonding. This arrangement makes it a highly versatile ligand and a valuable structural motif in the synthesis of functional molecules. This guide will explore its multifaceted applications, from the fundamental principles of its coordination chemistry to its cutting-edge use in catalysis and the development of novel therapeutics.
Coordination Chemistry: A Flexible Ligand for Diverse Metal Complexes
The primary application of this compound and its analogues stems from their ability to act as versatile ligands in coordination chemistry. The two pyridine nitrogen atoms serve as potent Lewis bases, readily coordinating to a wide range of metal ions.
Mechanism of Coordination:
This compound typically acts as a neutral bidentate or a monoanionic tridentate ligand. The pyridine nitrogens form a stable five-membered chelate ring with a metal center. The hydroxyl group can either remain protonated and engage in supramolecular interactions like hydrogen bonding or be deprotonated to act as a third coordination site (anionic oxygen donor). This flexibility allows for the construction of diverse molecular architectures. For instance, pyridine-2,6-dimethanol, a related ligand, can act as a tridentate chelating ligand using the pyridine nitrogen and both hydroxyl oxygens.[1]
Compared to simpler ligands like pyridine, which is monodentate, or even 2-pyridylmethanol, the presence of the second pyridine ring in this compound significantly enhances the stability of the resulting metal complexes due to the chelate effect. This increased stability is crucial for applications in catalysis and materials science.
A key feature of related structures, such as diphenyl(pyridin-2-yl)methanol, is hemilability, where the "soft" oxygen donor can reversibly dissociate from the metal center while the "hard" nitrogen donor remains bound.[2] This property can be critical in catalysis, opening up a coordination site for substrate binding.
Comparative Data on Coordination Complexes:
The table below summarizes the coordination behavior of pyridyl-methanol type ligands with various metal ions, showcasing their versatility.
| Ligand | Metal Ion | Coordination Mode | Resulting Geometry | Application Area | Reference |
| Pyridine-2,6-dimethanol | Cu(II) | Tridentate (N, O, O') | Distorted Square Pyramidal | Basic Research | [1] |
| Pyridine-2,6-dimethanol | Cd(II) | Monodentate (O) | Octahedral Polymer | Basic Research | [1] |
| 2-Pyridylmethanol | Pb(II) | Bidentate (N, O) | Heptacoordinate | Basic Research | [3] |
| 4-Pyridinemethanol | Co(II) | Monodentate (N) | Octahedral | Materials Science | [4] |
| This compound | Various | Bidentate (N, N) / Tridentate (N, N, O) | Various | General | - |
graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes M [label="M", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; N1 [label="N", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1,0.5!"]; N2 [label="N", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1,0.5!"]; C1 [label="C", fillcolor="#FBBC05", fontcolor="#202124", pos="-0.5,1.5!"]; C2 [label="C", fillcolor="#FBBC05", fontcolor="#202124", pos="0.5,1.5!"]; C_mid [label="C", fillcolor="#FBBC05", fontcolor="#202124", pos="0,2.2!"]; O [label="O", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,3.2!"]; H [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,4!"];
// Define edges M -- N1 [label="Coordination"]; M -- N2 [label="Coordination"]; N1 -- C1; N2 -- C2; C1 -- C_mid; C2 -- C_mid; C_mid -- O; O -- H;
// Invisible edges for layout edge [style=invis]; C1 -- C2; }
Caption: Chelation of a metal ion (M) by this compound.
Catalysis: From CO₂ Reduction to Organic Transformations
The well-defined coordination environment provided by this compound and related ligands makes their metal complexes promising candidates for catalysis. A particularly significant area of research is the catalytic reduction of carbon dioxide (CO₂).
Application in CO₂ Reduction to Methanol:
Pyridine-based systems have been shown to be effective catalysts for the electrochemical reduction of CO₂ to methanol.[5][6] The mechanism involves the formation of a dihydropyridine species, which acts as a potent organo-hydride donor, mimicking the function of NADPH in natural photosynthesis.[5][6]
Proposed Catalytic Cycle for CO₂ Reduction:
-
Catalyst Activation: Pyridine is first protonated and then undergoes two electron-proton transfer steps to form 1,2-dihydropyridine (PyH₂), the active hydride donor.[5][6]
-
Hydride Transfer: The PyH₂ species transfers a hydride (H⁻) to a CO₂ molecule, reducing it to formate (HCOO⁻). This step regenerates the aromatic pyridine catalyst.
-
Further Reduction: The formate is subsequently reduced to formaldehyde and then to methanol in further steps, each involving hydride and proton transfers.[5][6]
Studies on substituted pyridiniums have shown that electron-donating groups can enhance catalytic activity, although steric effects also play a crucial role.[7]
Caption: Simplified workflow for pyridine-catalyzed CO₂ reduction to methanol.
Experimental Protocol: Electrochemical CO₂ Reduction
This protocol is adapted from studies on pyridinium-catalyzed CO₂ reduction.[7]
-
Electrolyte Preparation: Prepare an aqueous solution of 0.5 M KCl as the supporting electrolyte. Add the pyridine-based catalyst (e.g., 10 mM 4-aminopyridine).
-
Cell Assembly: Use a three-electrode electrochemical cell with a platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
CO₂ Saturation: Purge the electrolyte with high-purity CO₂ gas for at least 30 minutes prior to the experiment to ensure saturation. Maintain a CO₂ atmosphere above the solution during the experiment.
-
Chronoamperometry: Apply a constant potential (e.g., -0.7 V vs. RHE) to the working electrode for a set duration (e.g., 1 hour).
-
Product Analysis: After electrolysis, analyze the liquid phase for methanol and other reduction products using Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).
-
Faradaic Efficiency Calculation: Quantify the amount of each product and calculate the faradaic efficiency by comparing the charge consumed for its formation to the total charge passed during the experiment.
Comparison of Pyridine-Based Catalysts for Methanol Production:
| Catalyst | Faradaic Efficiency for Methanol (%) | Key Feature | Reference |
| Pyridine | 22 ± 2 | Baseline catalyst | [7] |
| 4-Aminopyridine | 39 ± 4 | Increased basicity enhances activity | [7] |
| 4-Dimethylaminopyridine | Decreased | Steric hindrance reduces activity | [7] |
Medicinal Chemistry: A Scaffold for Potent Therapeutics
The (pyridin-2-yl)methanol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[2] Its derivatives have been extensively explored as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.
TRPV3 Antagonists for Pain and Inflammation:
TRPV3 is an ion channel implicated in pain sensation, inflammation, and skin disorders.[8][9] The development of selective TRPV3 antagonists is a promising therapeutic strategy for these conditions. A series of (pyridin-2-yl)methanol derivatives have been identified as potent and selective inhibitors of this channel.[8][10]
Systematic optimization of a lead compound led to the discovery of potent antagonists with favorable preclinical profiles in models of neuropathic and central pain.[8][9]
Caption: Development pathway from a lead compound to a preclinical candidate.
Comparative Data of (Pyridin-2-yl)methanol-based TRPV3 Antagonists:
| Compound | Structure | TRPV3 IC₅₀ (µM) | Therapeutic Potential | Reference |
| Lead Compound 5a | (Pyridin-2-yl)methanol derivative | Moderate | Initial lead for optimization | [8][9] |
| Antagonist 74a | cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol | 0.38 | Neuropathic and central pain | [10] |
Other Medicinal Applications:
The versatility of the pyridinyl scaffold extends beyond TRPV3 antagonism. Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been discovered as novel macrofilaricidal compounds for treating onchocerciasis (river blindness), a devastating tropical disease.[11]
Experimental Protocol: In Vitro TRPV3 Antagonist Assay
This protocol outlines a typical fluorescence-based assay to measure TRPV3 inhibition.
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV3 channels in appropriate media.
-
Cell Plating: Plate the cells in 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to intracellular calcium.
-
Compound Addition: Add varying concentrations of the test compound (the potential antagonist) to the wells and incubate for a specified time (e.g., 15 minutes).
-
Agonist Stimulation: Add a known TRPV3 agonist (e.g., 2-APB) to all wells to activate the channels, leading to calcium influx and an increase in fluorescence.
-
Fluorescence Reading: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to control wells (agonist only). Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
References
- 1. The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reduction of CO2 to methanol catalyzed by a biomimetic organo-hydride produced from pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Di(pyridin-2-yl)methanol
This guide provides essential safety and logistical information for the proper disposal of Di(pyridin-2-yl)methanol. As a compound frequently utilized in synthetic chemistry and drug development, understanding its hazard profile and the regulatory landscape governing its disposal is paramount. This document is designed for researchers, scientists, and drug development professionals to ensure that waste is managed in a manner that guarantees personnel safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not thoroughly established, its structure, containing two pyridine rings, suggests a hazard profile similar to other pyridine derivatives.[1] Pyridine-based compounds are generally considered hazardous waste.[2][3] The primary risks associated with analogous compounds include irritation to the skin, eyes, and respiratory system, and harm if swallowed.[4][5]
Causality of Hazards: The nitrogen atom in the pyridine ring imparts basic and nucleophilic properties, which can lead to irritation upon contact with biological tissues. As with many organic chemicals, inhalation of dust or vapors can irritate the respiratory tract, and ingestion can lead to systemic toxicity.[6][7]
Table 1: Synthesized Hazard Profile for this compound
| Hazard Class | Description | Primary Route of Exposure | Reference |
|---|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. | Ingestion | [4][8] |
| Skin Corrosion/Irritation | Causes skin irritation. | Dermal Contact | [4][5] |
| Eye Damage/Irritation | Causes serious eye irritation. | Eye Contact | [4][5] |
| Target Organ Toxicity | May cause respiratory irritation. | Inhalation | [4][5] |
| Environmental Hazard | The product is water-soluble and may spread in water systems. It should not be allowed to enter drains or the environment. | Environmental Release |[1][2][4] |
Personal Protective Equipment (PPE) and Safety Precautions
A proactive approach to safety is critical. All handling and disposal procedures must be conducted with the appropriate PPE to minimize exposure risk.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1] | Protects eyes from splashes of solutions or contact with solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber). Nitrile gloves may offer limited protection and should be used only for brief contact.[6] | Prevents dermal absorption and skin irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[1] |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when working in a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of vapors or dust.[6] |
Core Handling Principle: All operations involving this compound, including weighing, transfer, and the addition of waste to containers, must be performed within a properly functioning chemical fume hood.[6]
Waste Segregation and Containment: A Self-Validating System
Proper segregation is the cornerstone of a safe and compliant waste management program. It prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility. The Environmental Protection Agency (EPA) establishes strict regulations for managing hazardous waste in laboratory settings.[9][10]
Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must establish one or more SAAs.[10][11] These are designated locations at or near the point of waste generation and under the control of laboratory personnel.[9]
Waste Stream Classification: this compound waste should be classified as Non-Halogenated Organic Waste . It is critical to avoid mixing it with incompatible waste streams.
-
Do NOT mix with: Strong oxidizing agents, acids, or acid chlorides.[6][7][8][12]
-
Do NOT dispose of down the drain: This is strictly prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[2][9]
Step-by-Step Disposal Protocols
The following protocols provide a direct, procedural guide for managing this compound waste. The ultimate disposal method for this type of chemical waste is typically high-temperature incineration at a licensed and approved facility.[1][3]
Protocol 4.1: Disposal of Solid this compound
-
Container Selection: Obtain a chemically compatible waste container (e.g., high-density polyethylene - HDPE, or glass) with a secure, leak-proof screw cap.[13] The container must be in good condition.[9]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[6][10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful")[10]
-
-
Waste Transfer: Inside a chemical fume hood, carefully transfer residual solid this compound into the labeled waste container.
-
Storage: Securely close the container. Store it in a designated SAA with secondary containment (e.g., a larger, chemically resistant tray or bin).[9][13] The container must remain closed at all times except when adding waste.[13]
Protocol 4.2: Disposal of Solutions Containing this compound
-
Container Selection & Labeling: Follow the same container selection and labeling procedure as for solid waste (Protocol 4.1). If the solution contains other chemicals, list all components and their approximate percentages on the label.
-
Waste Transfer: Inside a chemical fume hood, carefully pour the waste solution into the labeled container using a funnel.
-
Storage: Securely close the container and store it in the SAA with secondary containment as described above.
Protocol 4.3: Decontamination of Empty Containers
An "empty" container that held pure this compound is still considered hazardous waste until properly decontaminated.[2]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Rinsate Collection: Each rinse must be collected and disposed of as liquid hazardous waste, as described in Protocol 4.2.[13] The rinsate should be added to your "Non-Halogenated Organic Waste" container.
-
Final Disposal: After triple-rinsing, deface or remove the original chemical label. The container can now be disposed of as non-hazardous laboratory glass or plastic waste, according to your institution's policies.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Accidental Spills
Immediate and correct response to a spill is vital to mitigate risks.
For Small, Manageable Spills (manageable within 10 minutes by trained personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Ensure the chemical fume hood is operational. If the spill is outside the hood, evacuate the area if necessary.
-
Don PPE: Wear the appropriate PPE as detailed in Table 2, including chemical safety goggles, a lab coat, and chemically resistant gloves.[6]
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal chemical spill pad.[2][7] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[1][2]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) office, following institutional protocols.[6]
For Large Spills: Evacuate the laboratory immediately and contact your institution's EHS or emergency response team.
References
- 1. capotchem.cn [capotchem.cn]
- 2. carlroth.com [carlroth.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. fishersci.com [fishersci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to the Safe Handling and Disposal of Di(pyridin-2-yl)methanol
The procedural guidance herein is grounded in established laboratory safety principles and aims to be your preferred source for chemical handling information. By understanding the causality behind these experimental choices, you can build a self-validating system of safety and compliance in your laboratory.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, Di(pyridin-2-yl)methanol is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is your first line of defense.
Core PPE Requirements:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][3] | Protects against potential splashes that can cause serious eye irritation or damage.[4][5] |
| Hand Protection | Nitrile rubber gloves.[6] | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[7] Gloves should be inspected before use and disposed of properly after handling the chemical.[3] |
| Body Protection | A fully-buttoned laboratory coat.[6] | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | To be used in a well-ventilated area, such as a chemical fume hood.[1][8] | Minimizes the inhalation of any potential vapors or aerosols, which may cause respiratory irritation. |
This multi-level approach to PPE is a foundational aspect of laboratory safety, as outlined by the US Environmental Protection Agency (EPA).[9]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experimental work.
Preparation and Handling Workflow
The following diagram outlines the essential steps for safely preparing and handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Detailed Procedural Steps:
-
Don Appropriate PPE : Before entering the laboratory space where the chemical will be handled, put on your lab coat, safety goggles, and gloves.[1][6]
-
Verify Fume Hood Functionality : Ensure the chemical fume hood is operational and the sash is at the appropriate height to maintain proper airflow.
-
Assemble All Necessary Materials : Gather all required glassware, reagents, and equipment to avoid leaving the designated work area during the procedure.
-
Weigh/Measure Compound in Fume Hood : Conduct all manipulations of solid or liquid this compound within the fume hood to contain any potential dust or vapors.[8]
-
Transfer to Reaction Vessel : Carefully transfer the compound to the reaction vessel, minimizing the risk of spills.
-
Clean Work Area and Equipment : Upon completion of the experiment, decontaminate the work surface and any non-disposable equipment used.
-
Doff PPE Correctly : Remove your PPE in the correct order (gloves first, then lab coat, and finally eye protection) to prevent cross-contamination.
-
Wash Hands Thoroughly : Wash your hands with soap and water after removing your PPE.[1][3]
Emergency Response and First Aid
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][8] |
| Inhalation | Move the individual to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10] |
Disposal Plan: Responsible Waste Management
Proper chemical waste disposal is not only a matter of regulatory compliance but also of environmental stewardship.
Waste Segregation and Collection
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Chemical Waste Disposal Workflow.
Detailed Disposal Protocol:
-
Waste Identification : All waste containing this compound must be treated as hazardous waste.[11]
-
Container Selection : Use a compatible, leak-proof container for waste collection. The original container can be reused if it is in good condition.[12] The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[11]
-
Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.[11] Keep containers tightly sealed except when adding waste.[12]
-
Disposal : Do not dispose of this compound down the drain or in regular trash.[3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal by a licensed hazardous waste contractor.[13]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. capotchem.cn [capotchem.cn]
- 4. americanchemistry.com [americanchemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. aksci.com [aksci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. ufz.de [ufz.de]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
